Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 3-piperidin-3-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)6-5-9-4-3-7-11-8-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRCKVQDAJMIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019852-05-1 | |
| Record name | 3-Piperidinepropanoic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-(piperidin-3-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and properties of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride"
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block in medicinal chemistry. The document details a robust, proposed synthesis pathway, including an in-depth analysis of the reaction mechanism and step-by-step experimental protocols. Furthermore, it presents a thorough characterization of the compound, encompassing its physicochemical properties and predicted spectroscopic data (¹H NMR, ¹³C NMR). The guide also explores the compound's significance as a derivative of nipecotic acid, a known GABA reuptake inhibitor, contextualizing its potential applications in the development of novel therapeutics for neurological disorders. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of the Piperidine-3-yl Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a cornerstone for designing molecules that interact with biological targets. Specifically, the 3-substituted piperidine motif, as seen in nipecotic acid, is of significant interest. Nipecotic acid and its derivatives are well-established inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), playing a crucial role in modulating GABAergic neurotransmission.[1][2] Malfunctions in this system are linked to several neurological disorders, including epilepsy and anxiety.[2]
This compound is a versatile intermediate that extends the core nipecotic acid structure with a flexible three-carbon ester chain. This modification offers a valuable handle for further chemical elaboration, enabling the exploration of structure-activity relationships in the development of novel GAT inhibitors or other targeted therapies. This guide provides a detailed exploration of its synthesis and a predictive analysis of its key properties.
Synthesis of this compound
The synthesis of the target compound can be logically approached in two main stages: the formation of the free base, Ethyl 3-(piperidin-3-yl)propanoate, followed by its conversion to the stable hydrochloride salt. A plausible and efficient method for the first stage is the aza-Michael addition reaction.
Proposed Synthesis Pathway
The overall synthetic transformation is depicted below. The key step is the conjugate addition of a protected 3-aminopiperidine derivative to ethyl acrylate, followed by deprotection and salt formation.
Sources
- 1. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"characterization of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride"
An In-depth Technical Guide to the Characterization of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest in the field of pharmaceutical development. Its structure, combining a piperidine ring with an ethyl propanoate side chain, makes it a valuable scaffold for the synthesis of more complex molecules. Piperidine moieties are prevalent in a wide array of approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability. This guide provides a comprehensive overview of the essential physicochemical and spectroscopic characterization of this compound, offering a foundational understanding for its application in drug discovery and development. Such intermediates are crucial in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of therapeutic agents for a range of conditions.[1]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer key properties based on its chemical structure and data from closely related analogues.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₂₀ClNO₂ | Derived from the free base C₁₀H₁₉NO₂[2][3] |
| Molecular Weight | 221.72 g/mol | Calculated from the molecular formula. |
| Monoisotopic Mass | 185.14159 Da (Free Base) | PubChem[2][3] |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form enhances aqueous solubility. |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | Inferred from the solid nature of similar hydrochloride salts. |
| Predicted XlogP | 1.1 - 1.3 | Computational prediction from PubChem for the free base.[2][3] |
Synthesis and Purification: A Practical Approach
A common and efficient method for the synthesis of Ethyl 3-(piperidin-3-yl)propanoate involves a Michael addition reaction. This approach utilizes the nucleophilic nature of the piperidine nitrogen to react with an α,β-unsaturated ester, such as ethyl acrylate.
A plausible synthetic route is as follows:
-
Reaction Setup: 3-aminopiperidine (or a suitable precursor) is dissolved in a polar aprotic solvent like ethanol or acetonitrile.
-
Michael Addition: Ethyl acrylate is added to the solution, and the reaction mixture is stirred, often at an elevated temperature to drive the reaction to completion. The use of a catalyst, such as a mild acid or base, may be employed to facilitate the reaction. A related synthesis of ethyl 3-(pyridin-2-ylamino) propanoate utilizes trifluoromethanesulfonic acid as a catalyst.[4]
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired Ethyl 3-(piperidin-3-yl)propanoate free base.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in dioxane or diethyl ether) is added dropwise with stirring.
-
Isolation: The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: Elucidating the Molecular Structure
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure and data from similar compounds like ethyl propionate, the following key resonances can be predicted:[5][6]
-
Ethyl Ester Group: A triplet around 1.2 ppm (3H, -CH₂CH₃ ) and a quartet around 4.1 ppm (2H, -CH₂ CH₃). The splitting pattern arises from coupling to the adjacent methylene and methyl protons, respectively.
-
Propanoate Chain: Two multiplets corresponding to the two methylene groups of the propanoate chain (-CH₂CH₂ -).
-
Piperidine Ring: A complex series of multiplets in the range of approximately 1.5-3.5 ppm, corresponding to the protons on the piperidine ring. The presence of the hydrochloride salt will result in the protonation of the piperidine nitrogen, leading to a downfield shift of the adjacent protons. The proton on the nitrogen itself may appear as a broad singlet.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. Key predicted chemical shifts include:
-
Carbonyl Carbon: A signal in the downfield region, typically around 170-175 ppm, corresponding to the ester carbonyl carbon.
-
Ethyl Ester Group: Signals for the -OCH₂ - carbon at approximately 60 ppm and the -CH₂CH₃ carbon at around 14 ppm.
-
Propanoate and Piperidine Carbons: A series of signals in the aliphatic region (approximately 20-60 ppm) corresponding to the carbons of the propanoate chain and the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the protonated amine (secondary ammonium salt).
-
C-H Stretch: Sharp peaks in the range of 2800-3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic methylene and methyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹, which is characteristic of the ester carbonyl group.
-
C-O Stretch: A signal in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
For Ethyl 3-(piperidin-3-yl)propanoate, the expected molecular ion peak ([M+H]⁺) for the free base would be at m/z 186.14887.[2][3] In the mass spectrum, fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the piperidine ring.
Caption: Analytical workflow for the characterization of the target compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on safety data for similar compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[7][8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable intermediate for synthetic and medicinal chemistry. A thorough characterization using a suite of analytical techniques, including NMR, IR, and mass spectrometry, is crucial to confirm its identity and purity. This guide provides a comprehensive framework for the characterization of this compound, enabling researchers and drug development professionals to confidently utilize it in their synthetic endeavors. The insights provided herein are foundational for the advancement of novel therapeutic agents.
References
-
PubChemLite. This compound (C10H19NO2). Available at: [Link].
-
PubChemLite. Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (C10H19NO2). Available at: [Link].
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available at: [Link].
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Available at: [Link].
-
Filo. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1... Available at: [Link].
Sources
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C10H19NO2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (C10H19NO2) [pubchemlite.lcsb.uni.lu]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
Preamble: Charting a Course for Mechanistic Discovery
To the researchers, scientists, and drug development professionals delving into the novel chemical entity Ethyl 3-(piperidin-3-yl)propanoate hydrochloride, this guide serves as a comprehensive roadmap. In the absence of established pharmacological data, we must proceed with a scientifically rigorous, hypothesis-driven approach to unveil its mechanism of action. This document is structured not as a static review of known facts, but as a dynamic experimental blueprint, designed to systematically investigate, validate, and characterize the biological activity of this compound. Our narrative will be grounded in the principles of rational drug discovery, where structural analogy informs our initial hypotheses, and robust experimental design provides the empirical evidence needed to transform speculation into scientific certainty. We will proceed with the core assumption that a molecule's structure dictates its function, and through a logical sequence of in vitro and cellular assays, we will illuminate the pharmacological soul of this compound.
Part 1: Foundational Analysis and Hypothesis Generation
Molecular Scaffolding: Clues from Chemical Architecture
This compound is a piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of neuroactive compounds. Its presence suggests a potential interaction with targets within the central nervous system (CNS). The ethyl propanoate side chain introduces a degree of lipophilicity and potential for esterase-mediated cleavage, a factor to consider in metabolic stability and potential prodrug characteristics.
A critical observation is the structural similarity of the core scaffold to known inhibitors of neurotransmitter transporters, particularly the GABA transporters (GATs). The piperidine ring can be seen as a constrained analog of GABA, and similar structures are known to interact with the GATs. This leads us to our primary hypothesis.
Primary Hypothesis: Inhibition of GABA Reuptake
We postulate that this compound functions as a GABA reuptake inhibitor (GRI) . The reuptake of GABA from the synaptic cleft by GATs is the principal mechanism for terminating its inhibitory neurotransmission.[1][2] By blocking this process, a GRI would increase the extracellular concentration of GABA, thereby enhancing GABAergic tone.[2][3] This enhanced inhibitory signaling can have profound effects on neuronal excitability, a mechanism leveraged in the treatment of epilepsy, anxiety disorders, and other neurological conditions.[1][2][4]
This hypothesis is attractive due to the structural relationship to nipecotic acid, a known GAT-1 inhibitor, and other piperidine-containing GRIs like tiagabine.[3]
Alternative Hypotheses
While GABA reuptake inhibition is our primary focus, we must remain open to other possibilities. The piperidine scaffold is also present in compounds targeting:
-
Nicotinic Acetylcholine Receptors (nAChRs): Certain piperidine derivatives are known to modulate nAChRs.[5]
-
Sigma Receptors: These enigmatic receptors are implicated in a variety of CNS functions and are a target for many piperidine-containing compounds.
-
Ion Channels: The charged nature of the protonated piperidine nitrogen could facilitate interaction with voltage-gated or ligand-gated ion channels.
-
Enzyme Inhibition: The compound could potentially inhibit enzymes involved in neurotransmitter metabolism, such as GABA transaminase (GABA-T), although this is considered less likely based on the structure.
Our experimental design will allow for the systematic exploration of these possibilities should the primary hypothesis prove to be unfounded.
Part 2: A Phased Experimental Approach to Mechanistic Validation
We will proceed through a multi-tiered experimental plan, starting with broad, target-agnostic screening and progressively narrowing our focus to specific, hypothesis-driven assays.
Tier 1: Initial Target Identification and Functional Screening
The initial phase is designed to cast a wide net and identify the most probable molecular targets of this compound.
This is a cornerstone of early-stage drug discovery, allowing for the simultaneous screening of our compound against a large panel of receptors, transporters, and ion channels.
Experimental Protocol: Radioligand Binding Assay Panel
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, water). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10 µM to 1 nM).
-
Assay Panel Selection: Utilize a commercially available binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse range of CNS targets, with a particular emphasis on:
-
Neurotransmitter Transporters: GAT-1, GAT-2, GAT-3, BGT-1, DAT, SERT, NET.
-
GABA Receptors: GABA-A, GABA-B.
-
Nicotinic Acetylcholine Receptors: α4β2, α7, etc.
-
Sigma Receptors: σ1, σ2.
-
-
Assay Execution: The contract research organization (CRO) will perform competitive binding assays. In brief, cell membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand and varying concentrations of the test compound.
-
Data Analysis: The amount of radioligand displaced by the test compound is measured by scintillation counting. The results are expressed as a percentage of inhibition of specific binding. A significant inhibition (typically >50% at 10 µM) flags a potential interaction.
Causality and Self-Validation: This broad screening approach is self-validating in its comprehensiveness. By testing against a wide array of targets, we minimize the risk of confirmation bias and can confidently identify the most promising leads for further investigation. A strong and selective "hit" on GAT-1 in this panel would provide the first piece of compelling evidence for our primary hypothesis.
Caption: Tier 1 workflow for initial target identification.
Tier 2: Hypothesis-Driven Quantitative Analysis
Assuming a positive result from the Tier 1 screening for GATs, we will proceed to quantify this interaction and confirm its functional consequences.
A full concentration-response curve will be generated to determine the binding affinity (Ki) of this compound for the identified GAT subtype(s).
Experimental Protocol: Saturation Binding Assay
-
Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human GAT-1 transporter (hGAT-1).
-
Assay Conditions: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine or [³H]GABA) and a range of concentrations of the test compound.
-
Data Collection: After incubation and washing, measure the bound radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Trustworthiness: The determination of a quantitative Ki value provides a robust measure of the compound's potency at the target, allowing for direct comparison with known GRIs and establishing a benchmark for structure-activity relationship (SAR) studies.
This is the critical experiment to confirm that the observed binding translates into a functional inhibition of the transporter.
Experimental Protocol: [³H]GABA Uptake Assay
-
Cell Culture: Culture a cell line stably expressing hGAT-1 (e.g., HEK293-hGAT-1).
-
Assay Procedure:
-
Plate the cells in a suitable multi-well format.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., tiagabine).
-
Initiate the uptake by adding a solution containing [³H]GABA.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of GABA uptake inhibition against the log concentration of the test compound to determine the IC50 value.
Causality and Self-Validation: This functional assay directly measures the activity of the transporter and its inhibition by our compound. A concentration-dependent decrease in [³H]GABA uptake would provide strong, direct evidence that this compound is a functional inhibitor of GAT-1, validating our primary hypothesis.
Caption: Proposed mechanism of GABA reuptake inhibition.
Tier 3: Cellular and Ex Vivo Confirmation
The final tier of our investigation will assess the compound's effects in a more physiologically relevant context.
Patch-clamp electrophysiology on primary neuronal cultures or brain slices can directly measure the physiological consequences of enhanced GABAergic signaling.
Experimental Protocol: Whole-Cell Patch-Clamp
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus) or primary neuronal cultures.
-
Recording: Obtain whole-cell recordings from pyramidal neurons.
-
Stimulation: Electrically stimulate inhibitory interneurons to evoke GABAergic inhibitory postsynaptic currents (IPSCs).
-
Compound Application: Perfuse the slice or culture with a known concentration of this compound.
-
Data Analysis: Measure the amplitude and decay kinetics of the IPSCs before and after compound application. An increase in the duration (prolonged decay time) of the IPSCs would be consistent with reduced GABA clearance from the synapse.
Authoritative Grounding: This technique is the gold standard for assessing synaptic function and provides a direct physiological readout of the compound's activity at the synapse.
Part 3: Data Synthesis and Mechanistic Conclusion
Quantitative Data Summary
All quantitative data should be meticulously tabulated to allow for clear interpretation and comparison.
| Assay Type | Target | Parameter | Value | Reference Compound (Tiagabine) |
| Radioligand Binding | hGAT-1 | Ki (nM) | To be determined | ~50 nM |
| Functional Uptake | hGAT-1 | IC50 (nM) | To be determined | ~100 nM |
| Electrophysiology | Native Synapses | % Increase in IPSC Decay | To be determined | Variable |
Interpretation of Potential Outcomes
-
Outcome 1: Potent and Selective GAT-1 Inhibition: If the compound demonstrates a low nanomolar Ki and IC50 for GAT-1, with significantly lower affinity for other transporters and receptors, and prolongs IPSCs in brain slices, the mechanism of action as a GAT-1 reuptake inhibitor is strongly supported.
-
Outcome 2: Non-Selective Transporter Inhibition: If the compound inhibits multiple neurotransmitter transporters (e.g., GATs, DAT, SERT) with similar potencies, it would be classified as a non-selective reuptake inhibitor. This would have different therapeutic and side-effect implications.
-
Outcome 3: No Significant Transporter Activity: If the Tier 1 and Tier 2 assays are negative for GATs, we would revisit our alternative hypotheses and use the results of the broad binding panel to guide the next phase of investigation, potentially focusing on nAChRs or sigma receptors.
Conclusion: From Hypothesis to Understanding
This technical guide outlines a systematic and logical pathway to elucidate the mechanism of action of this compound. By commencing with a broad, unbiased screening approach and progressively focusing on a well-reasoned, primary hypothesis, we can efficiently and robustly characterize the pharmacological profile of this novel chemical entity. The integration of binding, functional, and physiological assays ensures a multi-faceted validation of the proposed mechanism, providing the rigorous scientific foundation necessary for any subsequent drug development efforts. The journey from a chemical structure to a defined mechanism of action is a cornerstone of modern pharmacology, and the framework presented here provides the map for that journey.
References
-
MySkinRecipes. Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.[Link]
-
Cleveland Clinic. Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits.[Link]
-
Wikipedia. GABA.[Link]
-
PubMed Central (PMC). Structural basis of GABA reuptake inhibition.[Link]
-
Taylor & Francis. GABA reuptake inhibitors – Knowledge and References.[Link]
-
Wikipedia. GABA reuptake inhibitor.[Link]
Sources
- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride [myskinrecipes.com]
A Technical Guide to Establishing the Pharmacological Profile of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
Introduction
Ethyl 3-(piperidin-3-yl)propanoate hydrochloride is a novel chemical entity (NCE) with a piperidine scaffold, a structural motif present in numerous neurologically active and antimicrobial agents. As of this writing, a comprehensive pharmacological profile for this specific compound is not extensively documented in publicly accessible literature. This guide, therefore, serves a dual purpose: it is both an in-depth technical manual for researchers and a strategic workflow for drug development professionals tasked with characterizing such an NCE from the ground up.
Instead of presenting a static profile, this document outlines the dynamic, multi-stage process of building one. It provides the scientific rationale, experimental designs, and self-validating protocols required to elucidate the mechanism of action, pharmacokinetic properties, and preliminary safety of this compound. This approach ensures that every step generates robust, decision-driving data, transforming an unknown molecule into a well-understood pharmacological tool or potential therapeutic candidate.
Part 1: Foundational Profiling: Physicochemical and In Silico Characterization
Before embarking on biological assays, a foundational understanding of the molecule's intrinsic properties is paramount. These characteristics are critical determinants of a compound's behavior in both experimental assays and biological systems, influencing everything from solubility in assay buffers to absorption in the gut.[1][2]
Physicochemical Property Determination
The measurement of key physicochemical properties is a crucial first step to reduce attrition rates due to poor biopharmaceutical characteristics.[3] These data inform formulation strategies, predict oral absorption, and ensure the reliability of subsequent in vitro and in vivo experiments.[2][4]
Table 1: Essential Physicochemical Parameters and Methodologies
| Parameter | Experimental Method | Rationale & Significance |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays (e.g., HPLC-UV) | Determines the maximum concentration achievable in aqueous media, which is critical for designing relevant in vitro assays and for predicting dissolution in the gastrointestinal tract. Poor solubility can be a major hurdle for oral drug development. |
| Lipophilicity (Log P / Log D) | Shake-flask method (Octanol/Water) or automated HPLC methods | Measures the compound's distribution between a lipid and an aqueous phase. Log D (at physiological pH 7.4) is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. |
| Ionization Constant (pKa) | Potentiometric titration or UV-spectrophotometry | Identifies the pH at which the compound is 50% ionized. The piperidine nitrogen is basic and will be protonated at physiological pH, influencing solubility, receptor interaction, and cell penetration. |
| Chemical Stability | HPLC-based stability assays in various buffers (pH range) and simulated biological fluids (SGF, SIF) | Assesses degradation over time under different conditions. Instability can lead to inaccurate potency measurements and the formation of potentially toxic degradants. |
| Solid-State Properties | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Characterizes the crystalline form (polymorphism) of the hydrochloride salt. Different polymorphs can have vastly different solubility and stability profiles, impacting manufacturability and bioavailability.[5] |
In Silico Profiling and Target Prediction
Computational tools provide a cost-effective initial screen to generate hypotheses about the compound's potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
Target Prediction: The structure can be compared against databases of known pharmacologically active compounds. Given the piperidine core, similarity searches may suggest potential interactions with CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, or transporters.
-
ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict properties like blood-brain barrier penetration, potential for hERG channel inhibition, and susceptibility to metabolism by cytochrome P450 enzymes.[1]
Part 2: In Vitro Pharmacology: Unveiling the Mechanism of Action
In vitro pharmacology is the cornerstone of profiling, designed to identify the molecular target of a compound and characterize the nature of the interaction.[6] This phase moves from broad screening to specific, mechanistic studies.
Target Identification and Validation
The most unbiased approach to identifying a primary target for a novel compound is to screen it against a broad panel of biologically relevant targets. This process is crucial for discovering its intended mechanism of action and uncovering potential off-target activities that could lead to side effects.
Caption: Workflow for In Vitro Target Identification.
Mechanism of Action (MoA) and Potency Determination
Once a primary target is confirmed, the next step is to define the nature of the interaction. For a receptor, this involves determining if the compound is an agonist (activator), antagonist (blocker), or allosteric modulator. Functional assays are required to measure the compound's effect on cellular signaling pathways downstream of the target.
Caption: Hypothetical Signaling Pathway for a D2 Receptor Antagonist.
Potency is quantified as the concentration of the compound required to produce a 50% effect, either as an IC₅₀ (for inhibition) or EC₅₀ (for activation). This is a critical metric for comparing different compounds and is determined from the dose-response curves generated during hit confirmation.
Experimental Protocol: Radioligand Binding Assay for Potency (IC₅₀) Determination
This protocol describes a self-validating system to determine the binding affinity of a test compound for a target receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a known radioligand to a target receptor (e.g., Dopamine D2 receptor) in a competitive binding experiment.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound: this compound, serially diluted.
-
Non-specific binding control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer, typically spanning from 100 µM to 1 pM.
-
Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding Wells: Add radioligand at its K_d_ concentration.
-
Non-Specific Binding (NSB) Wells: Add radioligand and the non-specific binding control.
-
Test Compound Wells: Add radioligand and each concentration of the serially diluted test compound.
-
-
Initiate Reaction: Add the prepared cell membranes to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. The choice of time and temperature is critical and must be optimized for the specific receptor-ligand pair to ensure equilibrium is reached without significant degradation of reagents.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of the plate through the filter mat using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Immediately wash the filters with ice-cold assay buffer (e.g., 3 times) to remove any remaining unbound radioligand. This step is crucial for reducing background noise.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Convert test compound counts to percentage inhibition relative to the specific binding.
-
Plot percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Part 3: Pharmacokinetic (ADME) Profiling
Pharmacokinetics (PK) describes how an organism affects a drug, detailing its absorption, distribution, metabolism, and excretion.[7] Early assessment of PK properties is essential to ensure a compound can reach its target in the body at a sufficient concentration and for an adequate duration.[8][9]
In Vitro ADME Assays
These cell-free or cell-based assays provide early, high-throughput data on key PK processes.[10][11]
-
Metabolic Stability: Assesses the rate at which the compound is metabolized by liver enzymes (e.g., in liver microsomes or hepatocytes). A compound that is metabolized too quickly will have a short half-life in the body.
-
CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes. Inhibition of these enzymes can lead to dangerous drug-drug interactions.
-
Plasma Protein Binding (PPB): Measures the extent to which the compound binds to proteins in the blood. Only the unbound (free) fraction of a drug is available to interact with its target, so high PPB can reduce efficacy.
-
Permeability: Uses cell-based models (e.g., Caco-2 cells) to predict absorption across the intestinal wall.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance rate of this compound in a liver microsomal preparation.
Materials:
-
Pooled liver microsomes (e.g., human, rat).
-
Test compound (1 µM final concentration).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Control compounds: one high-turnover (e.g., Verapamil) and one low-turnover (e.g., Warfarin) for system validation.
-
Acetonitrile with an internal standard for reaction termination and sample analysis.
-
LC-MS/MS system for quantification.
Methodology:
-
Incubation Preparation: Prepare a master mix of microsomes and buffer in a 96-well plate and pre-warm to 37°C.
-
Initiate Reaction: Add the test compound and control compounds to the wells. Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and add it to a separate plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the termination plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the initial linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (CL_int_) in µL/min/mg protein. This value can be scaled to predict hepatic clearance in vivo.
-
In Vivo Pharmacokinetics
In vivo studies, typically in rodents, are necessary to understand how all ADME processes integrate in a whole organism.[12][13]
Table 2: Key In Vivo Pharmacokinetic Parameters
| Parameter | Description | How It's Determined | Significance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determined from the dose and AUC after intravenous (IV) administration. | A measure of the body's efficiency in eliminating the drug. High clearance leads to a short duration of action. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Determined from IV administration data. | Indicates the extent of drug distribution into tissues. A high Vd suggests the drug is concentrating in tissues rather than staying in the plasma. |
| Half-Life (t₁/₂) | The time required for the drug concentration in the plasma to decrease by half. | Calculated from the elimination rate constant. | Determines the dosing interval needed to maintain therapeutic concentrations. |
| Bioavailability (F%) | The fraction of an orally administered dose that reaches systemic circulation unchanged. | F% = (AUC_oral_ / AUC_IV_) * 100. Requires both oral and IV dosing in separate animal cohorts. | A key parameter for oral drugs. Low bioavailability may be due to poor absorption or high first-pass metabolism in the liver.[8] |
| C_max_ & T_max_ | The maximum plasma concentration achieved after oral dosing and the time at which it occurs. | Directly measured from the plasma concentration-time curve after oral dosing. | Relevant for assessing the onset of action and potential for concentration-dependent side effects. |
Part 4: Preliminary Safety and Toxicological Assessment
Preclinical safety studies are essential to evaluate the potential toxicity of a drug candidate before it can be tested in humans.[14][15][16][17]
-
In Vitro Toxicology: Early screens are used to flag common liabilities.
-
Cytotoxicity: Assesses the general toxicity of the compound to cultured cells (e.g., HepG2 liver cells) to determine the concentration at which it causes cell death.
-
hERG Liability: A specific assay to check for inhibition of the hERG potassium channel, as blockage can lead to fatal cardiac arrhythmias.
-
Genotoxicity (Ames Test): Screens for the potential of a compound to cause mutations in DNA.
-
-
In Vivo Toxicology: Acute toxicity studies in rodents are performed to identify a maximum tolerated dose (MTD) and observe any overt signs of toxicity. This helps establish a safe starting dose for future efficacy studies and for first-in-human clinical trials.[18]
Part 5: Data Synthesis for Lead Optimization
The data gathered from pharmacological, pharmacokinetic, and toxicological studies are not endpoints in themselves. They are inputs for the iterative process of drug discovery known as lead optimization.
Structure-Activity Relationship (SAR) Studies
SAR is the process of understanding how modifications to a molecule's chemical structure affect its biological activity and properties.[19][20][21][22][23] By synthesizing and testing analogs of this compound (e.g., modifying the ethyl ester, substituting on the piperidine ring), researchers can build a detailed map of the SAR. This knowledge is used to rationally design new compounds with improved potency, selectivity, metabolic stability, and safety.
Caption: The Iterative Cycle of Lead Optimization.
Conclusion
Establishing the pharmacological profile of a novel chemical entity like this compound is a systematic, multidisciplinary endeavor. It begins with foundational physicochemical and in silico assessments, progresses through rigorous in vitro studies to identify a mechanism of action, and integrates in vivo pharmacokinetic and safety data to build a holistic understanding of the compound's behavior. Each step is a self-validating system designed to generate high-quality data that informs the next. This comprehensive approach is essential for mitigating risk in drug development and for rationally designing molecules with the potential to become future therapeutics.
References
-
Porsolt. In Vitro Pharmacology Study Capabilities. Porsolt. [Link]
-
MDPI. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences. [Link]
-
QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. [Link]
-
PubMed. A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques. Journal of the American Society for Mass Spectrometry. [Link]
-
Vipergen. Drug Discovery Workflow - What is it?. Vipergen. [Link]
-
Charles River Laboratories. Preclinical GLP Toxicology Studies. Charles River Laboratories. [Link]
-
Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. [Link]
-
AMSbiopharma. Preclinical research strategies for drug development. AMSbiopharma. [Link]
-
National Institutes of Health (NIH). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics. [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
-
Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical. [Link]
-
PubMed. Preclinical safety testing of new drugs. Annals of Clinical and Laboratory Science. [Link]
-
Collaborative Drug Discovery. SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
-
IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]
-
ResearchGate. The Effective Application of Metabolite Profiling in Drug Design and Discovery. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
National Center for Biotechnology Information (NCBI). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]
-
PPD. Preclinical Studies in Drug Development. PPD. [Link]
-
PubMed. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Expert Opinion on Drug Discovery. [Link]
-
National Institutes of Health (NIH). On Exploring Structure Activity Relationships. Journal of Cheminformatics. [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]
-
ResearchGate. Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]
-
PubMed. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences. [Link]
-
Excelra. Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]
-
Pace Analytical. Characterization of Physicochemical Properties. Pace Analytical. [Link]
-
Creative Biolabs. In Vivo PK Studies. Creative Biolabs. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. langhuapharma.com [langhuapharma.com]
- 5. pacelabs.com [pacelabs.com]
- 6. In Vitro Pharmacology Study Capabilities | PORSOLT [porsolt.com]
- 7. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. selvita.com [selvita.com]
- 10. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. criver.com [criver.com]
- 15. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 16. Preclinical safety testing of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ppd.com [ppd.com]
- 18. fda.gov [fda.gov]
- 19. collaborativedrug.com [collaborativedrug.com]
- 20. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 21. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. excelra.com [excelra.com]
Unveiling the GABAergic Potential of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride: A Technical Guide for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, making GABAergic pathways a pivotal target for therapeutics aimed at neurological and psychiatric disorders. This technical guide delves into the scientific investigation of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride as a putative GABA analogue. While direct pharmacological data for this specific compound is not extensively available in the public domain, this document serves as a comprehensive manual for its synthesis, characterization, and evaluation. We provide a structured approach, grounded in established methodologies, for researchers to explore its potential as a novel modulator of the GABA system. This guide offers detailed experimental protocols, from in vitro receptor binding and functional assays to in vivo behavioral models, empowering research teams to systematically uncover the compound's pharmacological profile.
Introduction: The Rationale for Novel GABA Analogues
The therapeutic landscape for conditions such as epilepsy, anxiety disorders, neuropathic pain, and spasticity is significantly influenced by drugs that modulate the GABAergic system. However, existing therapies are often beset by limitations including adverse effects, tolerance development, and incomplete efficacy. This necessitates the exploration of novel chemical entities with improved pharmacological profiles. This compound, with its structural resemblance to GABA and the presence of a piperidine ring—a common motif in CNS-active drugs—presents a compelling candidate for investigation as a new GABA analogue.
Compound Profile: this compound
-
Molecular Formula: C₁₀H₁₉NO₂ · HCl[1]
-
Molecular Weight: 221.72 g/mol
-
Chemical Structure:
Caption: 2D structure of Ethyl 3-(piperidin-3-yl)propanoate.
-
Physicochemical Properties (Predicted):
-
XlogP: 1.1[1]
-
Hydrogen Bond Donor Count: 2
-
Hydrogen Bond Acceptor Count: 3
-
Rotatable Bond Count: 4
-
Synthesis and Purification
Hypothetical Synthetic Workflow
Sources
"in vitro activity of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride"
An In-Depth Technical Guide to the In Vitro Characterization of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
Introduction
This compound is a piperidine-containing organic compound. While chemical and physical properties are documented by various suppliers, a review of publicly available scientific literature reveals a significant gap in our understanding of its biological activity. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Its presence suggests a potential for interaction with various receptors, ion channels, and enzymes.
This guide, therefore, serves as a prospective framework for researchers and drug development professionals. It outlines a comprehensive, multi-stage research program designed to systematically investigate the in vitro activity of this compound. We will proceed from foundational safety and viability assessments to broad-based target screening and culminate in detailed mechanism of action (MoA) studies. The experimental choices detailed herein are grounded in established pharmacological principles, providing a self-validating workflow to robustly characterize this novel chemical entity.
Part 1: Foundational Profiling - Cytotoxicity and Metabolic Stability
Before embarking on specific activity-based assays, it is imperative to establish the compound's fundamental interaction with biological systems. The primary objectives of this initial phase are to determine the concentration range at which the compound is tolerated by cells and to assess its metabolic stability. This crucial first step prevents misleading results in subsequent assays that could arise from overt toxicity rather than specific pharmacological activity.
In Vitro Cytotoxicity Assessment
The goal is to determine the concentration of the compound that reduces cell viability by 50% (CC50). We recommend screening against a panel of cell lines to identify any cell-type-specific toxicity. A common and robust method is the use of a resazurin-based assay, which measures metabolic activity.
Recommended Cell Lines:
-
HEK293: A human embryonic kidney cell line, widely used for its robustness and ease of transfection.
-
SH-SY5Y: A human neuroblastoma cell line, relevant for a compound with a potential CNS-targeting scaffold.
-
HepG2: A human liver carcinoma cell line, useful for assessing potential hepatotoxicity.
Step-by-Step Protocol: Resazurin (AlamarBlue) Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Treatment: Add the diluted compound to the appropriate wells. Include vehicle-only controls (e.g., 0.1% DMSO) and positive controls (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 24 to 72 hours.
-
Reagent Addition: Add resazurin solution to each well (to a final concentration of 10% v/v) and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
Data Analysis: Convert fluorescence units to percentage of cell viability relative to the vehicle control. Plot the data using a non-linear regression (log[inhibitor] vs. response) to calculate the CC50 value.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | CC50 (µM) | Assay Duration |
| HEK293 | > 100 | 48h |
| SH-SY5Y | > 100 | 48h |
| HepG2 | 85 | 48h |
This table represents a potential outcome where the compound shows minimal toxicity, allowing for a wide concentration range in subsequent functional assays.
Metabolic Stability Assessment
An understanding of how quickly a compound is metabolized is crucial for interpreting in vitro data. A compound that is rapidly degraded may show artificially low activity. A common method involves incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes.
Step-by-Step Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Add this compound to the mixture at a final concentration of 1 µM. Incubate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (Clint) are then calculated from the slope of the natural log plot of the disappearance of the compound.
Part 2: Target-Based Screening - A CNS-Focused Approach
Based on the piperidine scaffold, a logical next step is to screen the compound against a panel of common CNS targets. This allows for an unbiased initial assessment of potential bioactivity. Radioligand binding assays are a gold-standard method for determining if a compound binds to a specific receptor.
Workflow for CNS Target Screening
Caption: A multi-phase workflow for the in vitro characterization of a novel compound.
Recommended Primary Screening Panel
A commercially available screening panel (e.g., from Eurofins or CEREP) is an efficient way to assess activity against dozens of targets simultaneously. Based on the piperidine core, the following target classes are of high interest:
-
GABA Receptors: Specifically the GABA-A receptor, a common target for CNS depressants.
-
Muscarinic Receptors (M1-M5): Due to the prevalence of piperidine in anticholinergic agents.
-
Sigma Receptors (σ1, σ2): A class of proteins implicated in various neurological conditions.
-
Monoamine Transporters (DAT, NET, SERT): To test for activity as a reuptake inhibitor.
Methodology: Radioligand Binding Assay
-
Preparation: A membrane preparation from cells expressing the target receptor is incubated with a specific radioligand (e.g., [3H]-GABA for the GABA receptor).
-
Competition: The incubation is performed in the presence of various concentrations of this compound.
-
Separation: The mixture is filtered through a glass fiber filter to separate the bound radioligand from the unbound.
-
Detection: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) can be determined. A lower Ki value indicates a higher binding affinity.
Part 3: Functional Validation and Mechanism of Action
If a significant binding affinity (e.g., Ki < 1 µM) is identified in the primary screen, the next critical step is to determine if this binding translates into a functional effect (i.e., is the compound an agonist, antagonist, or allosteric modulator?).
Functional Assay Example: GABA-A Receptor Electrophysiology
Assuming a "hit" on the GABA-A receptor, automated patch-clamp electrophysiology is the definitive method to characterize functional activity.
Step-by-Step Protocol: Automated Patch-Clamp
-
Cell Line: Use a cell line stably expressing the human GABA-A receptor subunits of interest (e.g., α1β2γ2 in HEK293 cells).
-
Cell Preparation: Cells are harvested and prepared for use in an automated patch-clamp system (e.g., a QPatch or Patchliner).
-
Compound Application: After establishing a stable whole-cell recording, a known concentration of GABA (e.g., the EC20 concentration) is applied to elicit a baseline current.
-
Test Compound Addition: this compound is then co-applied with GABA to test for positive allosteric modulation (potentiation of the current). Alternatively, it is applied before a high concentration of GABA to test for antagonism (inhibition of the current).
-
Data Analysis: The change in current amplitude in the presence of the test compound is measured and used to determine its functional effect and potency (EC50 or IC50).
Hypothetical Signaling Pathway Investigation
If the compound is found to be a modulator of a G-protein coupled receptor (GPCR), like a muscarinic receptor, further investigation into the downstream signaling pathway is warranted.
Caption: A potential GPCR signaling pathway activated by a novel agonist.
This compound represents a molecule with unexplored biological potential. The lack of existing data should not be a deterrent but rather an opportunity for systematic and rigorous scientific inquiry. By following the structured, multi-phase approach outlined in this guide—from foundational cytotoxicity and stability profiling to broad target screening and deep functional validation—researchers can efficiently and effectively characterize its in vitro activity. This framework ensures that any discovered activity is both genuine and well-defined, providing a solid foundation for potential future drug development efforts.
References
-
Title: Resazurin Cell Viability Assay Protocol Source: BMG Labtech URL: [Link]
-
Title: Microsomal Stability Assay Source: BioIVT URL: [Link]
-
Title: The radioligand binding assay: a critical appraisal Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Automated electrophysiology: the stress-free path to data Source: Sophion Bioscience URL: [Link]
An In-depth Technical Guide to the CNS Activity of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
A Senior Application Scientist's Perspective on a Hypothesis-Driven Investigation
Introduction
Ethyl 3-(piperidin-3-yl)propanoate hydrochloride is a piperidine derivative with a structure that suggests potential interaction with central nervous system (CNS) targets. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous CNS-active drugs. While there is a lack of specific published data on the CNS activity of this particular compound, its structural similarity to known neuromodulators warrants a thorough investigation.[1] This guide provides a comprehensive, hypothesis-driven framework for the preclinical evaluation of this compound, designed for researchers and drug development professionals. Our central hypothesis is that the compound may exert its effects through modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the CNS.[2] This document will detail the rationale and methodology for a tiered approach to characterizing its potential as a novel CNS agent, from in vitro target engagement to in vivo behavioral profiling.
Part 1: Hypothesis-Driven In Vitro Profiling: Targeting the GABAergic System
The initial phase of characterization focuses on determining if and how this compound interacts with GABA receptors. GABA receptors are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors, both of which are critical targets for anxiolytic, sedative, and anticonvulsant drugs.[2][3]
Radioligand Binding Assays: Assessing Affinity for GABA Receptors
The first step is to quantify the compound's binding affinity for GABA-A and GABA-B receptors. This is achieved through competitive radioligand binding assays using brain tissue homogenates.
Experimental Protocol: GABA-A Receptor Binding Assay [4][5]
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction.
-
Wash the membranes multiple times in a Tris-HCl buffer (50 nM, pH 7.4) to remove endogenous GABA.[5]
-
Resuspend the final pellet in the binding buffer to a protein concentration of 0.1-0.2 mg/well.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., 5 nM [3H]muscimol), and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of a known GABA-A agonist (e.g., 10 mM GABA).[4]
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
A similar protocol would be employed for GABA-B receptors, using a selective radioligand such as [3H]GABA in the presence of a GABA-A antagonist to isolate GABA-B binding.[5][6]
Functional Assays: Delineating the Mode of Action
Once binding is established, the next critical step is to determine the functional consequence of this interaction. Electrophysiological techniques, such as two-electrode voltage clamp on Xenopus oocytes or patch-clamp on cultured neurons expressing GABA receptors, can elucidate whether the compound is an agonist, antagonist, or allosteric modulator.
Hypothetical Data Summary: In Vitro Profiling
| Assay | Receptor | Radioligand | Ki (nM) | Functional Activity |
| Binding | GABA-A | [3H]muscimol | 150 | To be determined |
| Binding | GABA-B | [3H]GABA | >10,000 | To be determined |
| Electrophysiology | GABA-A | - | - | Positive Allosteric Modulator |
This table presents hypothetical data for illustrative purposes.
Part 2: In Vivo Behavioral Phenotyping: From General CNS Effects to Specific Activities
In vivo studies in rodent models are essential to understand the compound's effects on complex behaviors and to establish a potential therapeutic window.[7][8]
Primary CNS Screening: The Irwin Test
The Irwin test is a comprehensive observational method to assess the general physiological and behavioral effects of a novel compound in rodents. This initial screen helps to identify potential dose-limiting side effects and to guide the dose selection for more specific behavioral assays.
Experimental Protocol: Irwin Test
-
Administer this compound at various doses (e.g., 1, 10, 30, 100 mg/kg, intraperitoneally) to different groups of mice.
-
A trained observer, blind to the treatment, systematically scores a range of parameters at set time points (e.g., 15, 30, 60, 120 minutes post-injection).
-
Parameters include:
-
Behavioral: Alertness, grooming, stereotypy, passivity.
-
Neurological: Motor coordination (gait, righting reflex), muscle tone, reflexes (pinna, corneal).
-
Autonomic: Piloerection, salivation, heart rate, body temperature.
-
-
The data are compiled to create a profile of the compound's overt CNS effects.
Models of Anxiety-Like Behavior
If the in vitro data suggest a GABAergic mechanism, investigating anxiolytic potential is a logical next step. Several well-validated rodent models are available.[9][10][11]
Experimental Protocol: The Elevated Plus Maze (EPM) Test [10]
-
The EPM apparatus consists of two open arms and two enclosed arms, elevated from the floor.
-
Rodents are administered the test compound or vehicle.
-
After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.
-
Over a 5-minute session, the time spent in the open and closed arms, and the number of entries into each arm, are recorded using an automated tracking system.
-
Anxiolytic compounds, like diazepam, typically increase the time spent in and the number of entries into the open arms, as this environment is naturally aversive to rodents.[10]
Experimental Workflow for Preclinical CNS Drug Discovery
Caption: A tiered workflow for CNS drug discovery.
Models of Depressive-Like Behavior
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening tools for potential antidepressant activity.[12] These tests are based on the principle that animals will adopt an immobile posture after a period of struggling in an inescapable aversive situation, and that this "behavioral despair" is reversed by antidepressant drugs.
Experimental Protocol: The Forced Swim Test (FST) [12]
-
Animals are individually placed in a cylinder of water from which they cannot escape.
-
A pre-test session of 15 minutes is conducted 24 hours before the test session.
-
On the test day, the compound or vehicle is administered.
-
Animals are placed back in the water for a 5-6 minute session.
-
The duration of immobility (floating with only minor movements to keep the head above water) is scored.
-
A significant decrease in immobility time is indicative of a potential antidepressant-like effect.
Hypothetical Data Summary: Behavioral Assays
| Assay | Dose (mg/kg) | Key Parameter | Result vs. Vehicle |
| Elevated Plus Maze | 10 | % Time in Open Arms | ↑ 50% (p < 0.05) |
| Forced Swim Test | 30 | Immobility Time (s) | ↓ 40% (p < 0.01) |
| Rotarod Test | 30 | Latency to Fall (s) | No significant difference |
This table presents hypothetical data for illustrative purposes.
Part 3: Bridging the Gap - PK/PD and Mechanistic Insights
A critical component of any CNS drug discovery program is understanding the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. It is crucial to demonstrate that the compound not only reaches its target in the brain but does so at concentrations relevant to its observed activity.
-
Blood-Brain Barrier (BBB) Penetration: Techniques such as in situ brain perfusion or analysis of brain-to-plasma concentration ratios after systemic administration are necessary to confirm CNS exposure.[13]
-
Electroencephalography (EEG): Preclinical EEG can provide translational biomarkers of a compound's effect on brain activity, offering a more direct measure of target engagement in the CNS.[14]
Proposed GABAergic Signaling Pathway Modulation
Caption: Hypothesized modulation of the GABA-A receptor.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to characterizing the CNS activity of this compound. By starting with a clear, testable hypothesis—modulation of the GABAergic system—we can efficiently progress from in vitro target validation to in vivo behavioral phenotyping. The described protocols represent industry-standard methods for preclinical CNS drug discovery. Positive results from this cascade of experiments would provide a strong rationale for further investigation, including more complex cognitive models, safety pharmacology, and lead optimization to improve potency and pharmacokinetic properties. This structured approach ensures that decisions are data-driven, maximizing the potential for identifying a novel therapeutic agent for neurological or psychiatric disorders.
References
-
Castagné, V., Porsolt, R. D., & Moser, P. (2010). Rodent tests of depression and anxiety: Construct validity and translational relevance. Neuroscience & Biobehavioral Reviews, 35(9), 1825-1849. [Link]
-
Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological reviews, 54(2), 247-264. [Link]
-
Marques-Lopes, J., & Soares, M. C. (2008). Behavioural assays to model cognitive and affective dimensions of depression and anxiety in rats. Journal of neuroendocrinology, 20(10), 1115-1137. [Link]
-
Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185. [Link]
-
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. [Link]
-
Psychoactive Drug Screening Program. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. [Link]
-
Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work? [Link]
-
Medicilon. (n.d.). CNS Pharmacology Models. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]
-
Kumar, V., & Bhat, Z. A. (2018). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Research International, 1-11. [Link]
-
SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. [Link]
-
Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic neurochemistry: molecular, cellular and medical aspects. Lippincott-Raven. [Link]
-
Wikipedia. (n.d.). GABA receptor agonist. [Link]
-
Syncrosome. (n.d.). CNS Preclinical Disease Models - Parkinson & Stroke. [Link]
-
Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert opinion on investigational drugs, 6(10), 1319-1325. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
Sources
- 1. PubChemLite - this compound (C10H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 3. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaron.com [pharmaron.com]
- 8. medicilon.com [medicilon.com]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. criver.com [criver.com]
- 11. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 12. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CNS Preclinical Disease Models - Parkinson & Stroke | Syncrosome [syncrosome.com]
- 14. Transforming CNS Drug Discovery with Preclinical EEG Biomarkers [synapcell.com]
Unlocking the Therapeutic Promise of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride: A Technical Guide for Drug Discovery
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploratory potential of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. While direct literature on this specific molecule is nascent, its structural features, rooted in the privileged piperidine scaffold, suggest a high probability of valuable biological activity. This document will, therefore, serve as a roadmap for its systematic investigation, drawing upon established methodologies and the known pharmacology of analogous structures to illuminate a path toward potential therapeutic applications.
Introduction: The Piperidine Scaffold as a Cornerstone of Modern Therapeutics
The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the backbone of a multitude of approved drugs targeting a wide array of diseases, including cancer, central nervous system disorders, and infectious agents.[1] Its prevalence stems from a combination of favorable physicochemical properties: the piperidine moiety can enhance metabolic stability, modulate lipophilicity to improve membrane permeability, and provide a three-dimensional framework for precise interaction with biological targets.[1] These characteristics collectively improve the "druggability" of molecules, enhancing their pharmacokinetic profiles and often reducing toxicity.[1]
This compound, as a member of this esteemed class of compounds, presents a compelling starting point for a drug discovery campaign. The propanoate ester offers a potential site for metabolic cleavage, suggesting possibilities as a prodrug, while the piperidine ring itself provides a locus for interaction with various receptors and enzymes. This guide outlines a strategic approach to systematically unravel the therapeutic potential of this promising, yet under-explored, chemical entity.
Physicochemical Characterization: The Foundation of Understanding
A thorough understanding of the physicochemical properties of this compound is the critical first step in its evaluation. These parameters will govern its behavior in biological systems and inform formulation development.
| Property | Value | Source |
| Molecular Formula | C10H19NO2 | PubChem |
| Molecular Weight | 185.26 g/mol | PubChem |
| XlogP (Predicted) | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | ChemScene |
| Rotatable Bond Count | 4 | ChemScene |
Table 1: Predicted Physicochemical Properties of Ethyl 3-(piperidin-3-yl)propanoate.
The predicted XlogP suggests a moderate lipophilicity, which is often a favorable characteristic for oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with biological targets.
Synthesis and Structural Elucidation: A Proposed Synthetic Route
A detailed, step-by-step protocol for a potential synthesis is provided below:
Protocol 1: Proposed Synthesis of this compound
-
Starting Materials: 3-Piperidinol, ethyl acrylate, a suitable palladium catalyst, and a hydrogen source.
-
Step 1: N-Protection of 3-Piperidinol: To avoid side reactions at the piperidine nitrogen, it is first protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. This is typically achieved by reacting 3-piperidinol with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
-
Step 2: Oxidation of the Hydroxyl Group: The hydroxyl group of the N-Boc-3-piperidinol is then oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Step 3: Wittig or Horner-Wadsworth-Emmons Reaction: The resulting ketone is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the ethyl propanoate moiety. This involves reacting the ketone with a suitable ylide, such as (carbethoxymethylene)triphenylphosphorane.
-
Step 4: Reduction of the Double Bond: The resulting α,β-unsaturated ester is then reduced to the saturated propanoate. This can be achieved through catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere.
-
Step 5: Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. Subsequent treatment with ethereal HCl will yield the desired this compound salt.
-
Purification and Characterization: The final product should be purified by recrystallization or column chromatography. Structural confirmation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Caption: Proposed synthetic pathway for this compound.
Exploring Therapeutic Potential: A Multi-pronged Approach
Given the diverse biological activities of piperidine derivatives, a broad screening strategy is warranted to identify the most promising therapeutic avenues for this compound. The following sections outline potential areas of investigation and corresponding experimental workflows.
Oncology
Piperidine moieties are integral to numerous anticancer drugs, acting through various mechanisms including the modulation of signaling pathways and induction of apoptosis.[2]
Experimental Workflow: In Vitro Anticancer Screening
Caption: General experimental workflow for the evaluation of piperidine derivatives in oncology.[2]
Protocol 2: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[2]
Central Nervous System (CNS) Disorders
Piperidine derivatives have shown promise in the treatment of various CNS disorders, including Alzheimer's disease and pain.[3][4] Potential mechanisms include the inhibition of acetylcholinesterase (AChE) and interaction with opioid receptors.
Experimental Workflow: CNS Target Engagement
Caption: Workflow for evaluating CNS-active piperidine derivatives.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the AChE solution to each well.
-
Substrate Addition: After a brief pre-incubation, add the ATCI substrate to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Activity
The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Piperidine derivatives have demonstrated antibacterial and antifungal properties, potentially through enzyme inhibition or disruption of cell membranes.[3]
Experimental Workflow: Antimicrobial Susceptibility Testing
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. In the landscape of pharmaceutical development, a thorough understanding of a molecule's physical and chemical characteristics is fundamental. These properties govern a compound's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile. This document is structured to deliver not just data, but also the underlying scientific principles and methodologies essential for the comprehensive characterization of this and similar molecules.
While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from closely related structural isomers and foundational analytical principles to provide a robust framework for its characterization. We will explore the predicted properties, the established methodologies for their empirical determination, and the critical role these parameters play in the drug development pipeline.
Chemical Identity and Structural Elucidation
A molecule's identity is the bedrock of all subsequent analysis. For this compound, this begins with its unique structural formula and associated identifiers.
Table 1: Core Identification Parameters for Ethyl 3-(piperidin-3-yl)propanoate [1]
| Parameter | Value |
| Molecular Formula | C₁₀H₁₉NO₂ (free base) |
| Molecular Weight | 185.26 g/mol (free base) |
| Canonical SMILES | CCOC(=O)CCC1CCCNC1 |
| InChI | InChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3 |
| InChIKey | DPBSXYRJZFUOIL-UHFFFAOYSA-N |
The hydrochloride salt form is crucial for improving the solubility and stability of the parent compound, a common strategy in pharmaceutical development.
Structural Visualization
The following diagram illustrates the chemical structure of the protonated form of Ethyl 3-(piperidin-3-yl)propanoate, as it exists in the hydrochloride salt.
Caption: Structure of this compound.
Physicochemical Properties: Prediction and Determination
The following sections detail key physicochemical properties. While predicted values are provided for the target molecule, experimental data from isomers are included for context.
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted XlogP for the free base is 1.1 .[1]
The distribution coefficient (LogD) is a pH-dependent measure of lipophilicity. For a basic compound like Ethyl 3-(piperidin-3-yl)propanoate, the LogD will be significantly lower than the LogP at acidic pH due to the ionization of the piperidine nitrogen.
Acidity Constant (pKa)
The pKa value is essential for understanding the ionization state of a molecule at different pH values. The piperidine nitrogen is basic, and its pKa will determine the extent of protonation in physiological environments. While the experimental pKa for the target molecule is not available, the predicted pKa for the structurally similar Ethyl 3-(piperidin-1-yl)propanoate is approximately 8.80 ± 0.10 .[2] This suggests that at physiological pH (7.4), the piperidine ring will be predominantly in its protonated, charged form.
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. The hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base. For a related compound, Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride , it is reported to be soluble in water, methanol, ethanol, and acetonitrile.[3]
Experimental Protocol for Solubility Determination:
A standard method for determining aqueous solubility is the shake-flask method (OECD Guideline 105).
-
Preparation: A supersaturated solution of the compound is prepared in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The solution is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is removed by centrifugation and filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Shake-flask solubility determination workflow.
Melting Point
The melting point is a key indicator of purity. For the related compound, Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride , the melting point is reported to be in the range of 143-146°C .[3]
Experimental Protocol for Melting Point Determination:
Melting point is typically determined using a calibrated melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
-
Heating: The capillary tube is placed in the heating block of the apparatus.
-
Observation: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for confirming the structure and assessing the purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule.
-
¹H NMR: The ¹H NMR spectrum will show distinct signals for the protons in the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the piperidine ring and the propanoate chain. The chemical shifts and splitting patterns provide information about the connectivity of the atoms.
-
¹³C NMR: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For example, the carbonyl carbon of the ester will appear at a characteristic downfield shift (typically 160-180 ppm).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:
-
C=O stretch (ester): A strong absorption around 1730-1750 cm⁻¹.
-
N-H stretch (secondary amine salt): A broad absorption in the range of 2400-3200 cm⁻¹.
-
C-O stretch (ester): Absorptions in the 1000-1300 cm⁻¹ region.
-
C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and providing structural clues.
Table 2: Predicted Mass Spectrometry Data for Ethyl 3-(piperidin-3-yl)propanoate (Free Base) [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 186.14887 |
| [M+Na]⁺ | 208.13081 |
| [M+K]⁺ | 224.10475 |
Analytical Workflow for Characterization:
Caption: Integrated analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a drug substance. A typical reversed-phase HPLC method would be developed to separate the main compound from any impurities.
Exemplary HPLC Method Development Protocol:
-
Column Selection: A C18 stationary phase is a common starting point for molecules of this polarity.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm) is common for non-chromophoric compounds.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Importance in Drug Development
The physicochemical properties discussed are not merely academic; they have profound implications for drug development:
-
Solubility: Directly impacts formulation strategies and oral bioavailability. Poor solubility can necessitate complex formulation approaches.
-
pKa: Influences where a drug is absorbed in the gastrointestinal tract and its interaction with biological targets.
-
LogP/LogD: Affects the ability of a drug to cross cell membranes and the blood-brain barrier.
-
Melting Point & Stability: High melting points can indicate greater crystal lattice energy and potentially lower solubility. Stability data is crucial for determining shelf-life and storage conditions.
Conclusion
This compound is a molecule with potential as a building block in medicinal chemistry. While specific experimental data is sparse, this guide has outlined the key physicochemical properties that must be characterized for its successful application in research and development. By employing the standard analytical methodologies described herein, researchers can generate the necessary data to fully understand the behavior of this compound and advance its potential in the synthesis of novel therapeutic agents. The principles and workflows detailed in this guide are broadly applicable to the characterization of new chemical entities, forming an essential component of the drug discovery and development process.
References
-
ChemBK. (n.d.). ethyl 3-(piperidin-1-yl)propanoate. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C10H19NO2). Retrieved January 19, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Structural Analogues of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride
A Senior Application Scientist's Perspective on Synthesis, Structure-Activity Relationships, and Biological Evaluation
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal building block for engaging with complex biological targets.[3] This is particularly true for disorders of the central nervous system (CNS), where piperidine-containing molecules have shown significant promise as modulators of various receptors and enzymes.[3][4]
This technical guide focuses on a specific, yet highly promising, chemical entity: Ethyl 3-(piperidin-3-yl)propanoate hydrochloride . This molecule serves as a foundational template for the exploration of novel structural analogues, particularly those targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1] As modulators of these receptors, such compounds hold potential for the treatment of a range of neurological and psychiatric conditions, including depression, anxiety, and cognitive dysfunction.[1]
This document will provide a comprehensive overview of the synthesis of the core scaffold and its analogues, delve into the critical structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols for their synthesis and biological evaluation. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies required to advance the discovery of novel therapeutics based on this versatile chemical scaffold.
I. Synthesis of the Core Scaffold and its Analogues: A Strategic Approach
The synthesis of this compound and its structural analogues is a multi-step process that requires careful consideration of reaction conditions and purification techniques. A common and effective strategy involves the initial synthesis of a pyridine-based precursor, followed by the reduction of the aromatic ring to the desired piperidine.
Synthesis of the Precursor: Ethyl 3-(pyridin-3-yl)acrylate
A key intermediate in the synthesis of the core scaffold is Ethyl 3-(pyridin-3-yl)acrylate. This can be prepared via a condensation reaction between 3-pyridinecarboxaldehyde and an excess of a Wittig or Horner-Wadsworth-Emmons reagent, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride. A more direct approach involves the acid-catalyzed esterification of 3-(pyridin-3-yl)acrylic acid with ethanol.[5]
Reduction of the Pyridine Ring: From Pyridine to Piperidine
The crucial step in forming the piperidine ring is the catalytic hydrogenation of the Ethyl 3-(pyridin-3-yl)acrylate precursor. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of solvent and reaction conditions (temperature, pressure) is critical to ensure complete reduction of the pyridine ring without affecting the ethyl ester functionality.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 3-(pyridin-3-yl)acrylate
-
To a stirred solution of 3-pyridinecarboxaldehyde (1 eq.) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq.) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (1.1 eq., 60% dispersion in mineral oil), portion-wise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 3-(pyridin-3-yl)acrylate.
Step 2: Catalytic Hydrogenation to Ethyl 3-(piperidin-3-yl)propanoate
-
Dissolve Ethyl 3-(pyridin-3-yl)acrylate (1 eq.) in a suitable solvent, such as ethanol or acetic acid.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-(piperidin-3-yl)propanoate.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude Ethyl 3-(piperidin-3-yl)propanoate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Synthesis of Structural Analogues
The modular nature of this synthetic route allows for the facile generation of a diverse library of structural analogues. Key points of modification include:
-
Substitution on the Piperidine Ring: By starting with substituted pyridines, analogues with various functionalities on the piperidine ring can be synthesized.
-
Variation of the Ester Group: Employing different alcohols during the esterification step or transesterification of the final product can yield a range of alkyl, aryl, or functionalized esters.
-
Modification of the Propanoate Chain: The use of different phosphonate reagents in the initial condensation step can introduce substituents on the propanoate backbone.
II. Structure-Activity Relationships (SAR): Guiding Analogue Design
The biological activity of Ethyl 3-(piperidin-3-yl)propanoate analogues is highly dependent on their three-dimensional structure and the nature of their substituents. Understanding the SAR of this chemical class is paramount for designing more potent and selective compounds.
The primary biological targets for this class of compounds are neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a multitude of physiological processes in the CNS.[2][6] The two most predominant subtypes in the brain are the α4β2 and α7 nAChRs.[4]
Table 1: Hypothetical Structure-Activity Relationship Data for Ethyl 3-(piperidin-3-yl)propanoate Analogues
| Compound ID | R¹ (Piperidine N) | R² (Piperidine Ring) | R³ (Ester) | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) |
| Core | H | H | Ethyl | 150 | 500 |
| Analogue 1 | Methyl | H | Ethyl | 80 | 450 |
| Analogue 2 | H | 4-Fluoro | Ethyl | 120 | 300 |
| Analogue 3 | H | H | Isopropyl | 200 | 600 |
| Analogue 4 | Methyl | 4-Fluoro | Ethyl | 50 | 250 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.
From this hypothetical data, several SAR trends can be inferred:
-
N-Alkylation: Small alkyl groups on the piperidine nitrogen (e.g., methyl in Analogue 1) may enhance binding affinity for the α4β2 subtype.
-
Ring Substitution: Introduction of a small, electron-withdrawing group on the piperidine ring, such as fluorine (Analogue 2), could improve selectivity for the α7 subtype.
-
Ester Modification: Increasing the steric bulk of the ester group (e.g., isopropyl in Analogue 3) may be detrimental to binding at both receptor subtypes.
-
Combined Modifications: Combining favorable modifications (Analogue 4) can lead to compounds with improved potency and selectivity.
III. Biological Evaluation: Protocols for Assessing nAChR Activity
To determine the biological activity of the synthesized analogues, a series of in vitro assays are employed. These assays are designed to measure the binding affinity of the compounds to nAChR subtypes and to assess their functional effects as agonists, antagonists, or allosteric modulators.
Radioligand Binding Assay for nAChR Subtypes
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, thereby providing an indication of its binding affinity (Ki).[7]
Experimental Protocol: [³H]-Epibatidine Binding Assay for α4β2 nAChRs
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α4β2 nAChR.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [³H]-Epibatidine (a high-affinity nAChR ligand) at a concentration near its Kd, and various concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-3 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
IV. Signaling Pathways and Mechanistic Insights
Activation of nAChRs, particularly the α7 subtype, initiates a cascade of intracellular signaling events that can have profound effects on neuronal function and survival.[4] A key consequence of α7 nAChR activation is the influx of calcium ions (Ca²⁺), which acts as a second messenger to modulate the activity of various downstream signaling pathways.[4]
One of the critical pathways activated by α7 nAChR-mediated Ca²⁺ influx is the Janus kinase 2 (JAK2)-STAT3 signaling cascade.[1] This pathway is known to promote the expression of anti-inflammatory and pro-survival genes, highlighting the neuroprotective potential of α7 nAChR agonists.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Ethyl 3-(piperidin-3-yl)propanoate hydrochloride synthesis protocols"
An Application Note on the Synthesis of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a valuable heterocyclic building block in modern medicinal chemistry and drug development. Its substituted piperidine scaffold is a common motif in a wide array of pharmacologically active molecules. The utility of this compound as a key intermediate necessitates robust, scalable, and well-documented synthetic protocols to ensure consistency and purity in the research and development pipeline. For instance, related propanoate intermediates are crucial in the synthesis of various APIs, highlighting the importance of this structural class in drug manufacturing.[1]
This application note provides a detailed, two-stage protocol for the synthesis of this compound. The narrative is structured to not only provide step-by-step instructions but also to explain the causality behind experimental choices, ensuring that researchers can adapt and troubleshoot the procedure effectively. The chosen synthetic pathway begins with the Fischer esterification of 3-pyridinepropanoic acid, followed by the catalytic hydrogenation of the resulting pyridine intermediate to yield the target compound.
Chemical Profile and Safety
A summary of the physicochemical properties for the target compound and its key intermediate is provided below.
| Property | Ethyl 3-(pyridin-3-yl)propanoate (Intermediate) | Ethyl 3-(piperidin-3-yl)propanoate HCl (Target) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₂₀ClNO₂ |
| Molecular Weight | 179.22 g/mol | 221.72 g/mol |
| Appearance | Yellow Oil (Predicted) | White to Off-White Solid |
| CAS Number | 59621-30-2 (for parent acid) | Not explicitly available; isomer CAS: 71879-55-5[2] |
Safety Precautions: As with many piperidine and pyridine derivatives, appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. All operations should be conducted within a certified chemical fume hood. The starting materials and intermediates may be irritating to the eyes, respiratory system, and skin.[3] The final hydrochloride salt formation involves the use of corrosive HCl gas.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach was selected due to the commercial availability of the starting materials and the high efficiency of each transformation.
-
Stage 1: Fischer Esterification. Conversion of 3-pyridinepropanoic acid to its corresponding ethyl ester. This classic reaction is reliable and high-yielding, utilizing a strong acid catalyst.
-
Stage 2: Catalytic Hydrogenation. Reduction of the aromatic pyridine ring of the intermediate to the saturated piperidine ring. This is achieved using a platinum catalyst under a hydrogen atmosphere. The reaction proceeds directly to the hydrochloride salt, simplifying the final isolation.
Overall Reaction Scheme
Sources
Application Notes and Protocols: Comprehensive Analytical Methods for Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 3-(piperidin-3-yl)propanoate hydrochloride is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and pharmaceuticals. The precise and accurate analytical characterization of this compound is paramount for ensuring its quality, stability, and safety in research and development. This guide provides a comprehensive overview of the essential analytical methodologies for the complete characterization of this compound, grounded in fundamental scientific principles and aligned with regulatory expectations.
The hydrochloride salt form enhances the solubility and stability of the parent compound. The structure consists of a piperidine ring substituted at the 3-position with an ethyl propanoate chain. This combination of a secondary amine and an ester functional group dictates the selection of appropriate analytical techniques.
Chromatographic Methods for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of this compound. Due to the lack of a strong chromophore in the molecule, UV detection at lower wavelengths or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary.
Reversed-Phase HPLC (RP-HPLC) with UV Detection for Assay and Purity
This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and impurities.
Rationale for Method Design:
-
Stationary Phase: A C18 column is chosen for its versatility and wide applicability in reversed-phase chromatography, offering excellent retention for moderately polar compounds like the target analyte.
-
Mobile Phase: A combination of a volatile buffer (ammonium formate) and an organic modifier (acetonitrile) is selected. The buffer controls the ionization of the secondary amine in the piperidine ring, ensuring good peak shape. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is employed to detect the ester carbonyl group, which has a weak UV absorbance.
Experimental Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. |
Method Validation: This method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the quantification of impurities.
-
Robustness: Assessed by making small, deliberate changes to the method parameters.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC) for Residual Solvents
The analysis of residual solvents is a critical quality control test. Gas chromatography with a flame ionization detector (GC-FID) is the standard technique for this purpose.
Rationale for Method Design:
-
Technique: Headspace GC is preferred as it avoids the introduction of non-volatile sample components into the GC system, which can cause contamination and column degradation.
-
Column: A polar stationary phase is chosen to effectively separate a wide range of common organic solvents.
-
Detector: A Flame Ionization Detector (FID) is used due to its high sensitivity to organic compounds.
Experimental Protocol:
| Parameter | Condition |
| GC System | Headspace Gas Chromatograph with FID |
| Column | 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness |
| Oven Temperature Program | 40 °C (hold 10 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 2 mL/min |
| Headspace Parameters | Vial Equilibration Temperature: 80 °C; Equilibration Time: 30 min |
| Sample Preparation | Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analysis. |
Structural Elucidation and Confirmation
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the structural confirmation of the main component and the identification of unknown impurities.[5][6]
Rationale for Technique Selection:
-
LC-MS: Electrospray ionization (ESI) in positive ion mode is highly suitable for this molecule due to the basic nature of the piperidine nitrogen, which is readily protonated. This technique can provide the accurate mass of the parent ion ([M+H]+) and fragmentation patterns for structural elucidation.
-
Fragmentation: Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and substituent-driven fragmentation.
Expected Fragmentation: The protonated molecule is expected at m/z 186.14. Fragmentation may involve the loss of the ethyl group, the ethoxy group, or cleavage of the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for structural elucidation and confirmation. Both 1H and 13C NMR should be performed.
Expected ¹H NMR Spectral Features (based on the structure and data for similar compounds): [2][7][8][9][10][11][12]
-
Ethyl group: A triplet around 1.2 ppm (CH3) and a quartet around 4.1 ppm (OCH2).
-
Propanoate chain: Multiplets for the two CH2 groups.
-
Piperidine ring: A complex series of multiplets for the CH and CH2 protons on the ring.
-
NH proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features: [2][7][13][14][15]
-
Ester carbonyl: A signal around 173 ppm.
-
Ethyl group: Signals around 60 ppm (OCH2) and 14 ppm (CH3).
-
Propanoate and piperidine carbons: A series of signals in the aliphatic region.
Physicochemical and Other Analytical Tests
Titrimetric Assay
An acid-base titration can be used as a simple and accurate method for the assay of the hydrochloride salt.
Rationale: The hydrochloride salt can be titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a suitable indicator.
Experimental Protocol:
-
Accurately weigh about 200 mg of the sample and dissolve it in 50 mL of deionized water.
-
Titrate with standardized 0.1 M sodium hydroxide.
-
Determine the endpoint using a pH meter (potentiometric titration) or a suitable indicator like phenolphthalein.
-
Calculate the percentage assay based on the volume of titrant consumed.
Water Content (Karl Fischer Titration)
The determination of water content is crucial as it can affect the stability and potency of the compound. The Karl Fischer titration is the method of choice for this purpose as per USP <921>.[16][17][18][19]
Rationale: This method is specific for water and is more accurate than Loss on Drying if other volatile materials are present.
Experimental Protocol:
-
Apparatus: An automatic Karl Fischer titrator (coulometric or volumetric).
-
Reagent: Karl Fischer reagent.
-
Procedure: Accurately weigh a suitable amount of the sample and transfer it to the titration vessel containing a suitable solvent (e.g., methanol). Titrate with the Karl Fischer reagent to the electrometric endpoint.
Loss on Drying (LOD)
This test determines the amount of volatile matter (including water and residual solvents) that is driven off under specified conditions, as outlined in USP <731>.[3][6][20][21][22]
Experimental Protocol:
-
Accurately weigh a sample (1-2 g) in a tared weighing bottle.
-
Dry the sample in a vacuum oven at a specified temperature (e.g., 60 °C) for a defined period (e.g., 4 hours) or until a constant weight is achieved.
-
Cool the sample in a desiccator and reweigh.
-
Calculate the percentage loss in weight.
Impurity Profiling and Forced Degradation Studies
A thorough understanding of the impurity profile is a regulatory requirement. Impurities can arise from the synthesis process or from the degradation of the drug substance.
Potential Impurities
Based on common synthetic routes for piperidine derivatives, potential process-related impurities could include:[][24]
-
Starting materials and reagents.
-
By-products of the reaction.
-
Intermediates that have not fully reacted.
-
Products of side reactions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical methods.[1][4][5][25][26] These studies should be conducted under various stress conditions as per ICH guidelines.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Logical Flow of a Forced Degradation Study
Caption: Logical flow of a forced degradation study.
Summary of Analytical Methods and Typical Acceptance Criteria
| Analytical Test | Method | Purpose | Typical Acceptance Criteria |
| Assay | RP-HPLC with UV detection | To quantify the active ingredient | 98.0% - 102.0% |
| Purity/Impurities | RP-HPLC with UV detection | To detect and quantify impurities | Individual impurity: ≤ 0.1%; Total impurities: ≤ 0.5% |
| Residual Solvents | Headspace GC-FID | To quantify residual organic solvents | As per ICH Q3C guidelines |
| Identity | ¹H NMR, ¹³C NMR, MS | To confirm the chemical structure | Spectrum conforms to the reference standard |
| Water Content | Karl Fischer Titration | To determine the amount of water | ≤ 0.5% w/w |
| Loss on Drying | Gravimetric | To determine the total volatile content | ≤ 1.0% w/w |
| Chloride Content | Titration/Ion Chromatography | To confirm the presence of hydrochloride salt | Conforms to theoretical value |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The application of these orthogonal techniques, from chromatography and mass spectrometry to classical titration, ensures a thorough understanding of the compound's identity, purity, and stability. Adherence to established guidelines from regulatory bodies such as the ICH and pharmacopeias like the USP is essential for generating reliable and defensible analytical data throughout the drug development lifecycle.
References
- BenchChem. (2025).
- U.S. Pharmacopeia. (n.d.). <731> Loss on Drying. USP-NF.
- Wikipedia. (2024). Piperidine.
- ICH. (2023). Q2(R2)
- ICH. (2022). Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Pharmaguideline. (n.d.).
- AMSbiopharma. (2025).
- Eurofins Scientific. (n.d.).
- ResolveMass Laboratories. (2025).
- PharmaSciences. (n.d.). Loss on Drying (LOD).
- Mettler Toledo. (n.d.).
- BioPharmaSpec. (n.d.).
- Sigma-Aldrich. (2021).
- U.S. Pharmacopeia. (n.d.). <731> LOSS ON DRYING.
- U.S. Pharmacopeia. (2011). <731> LOSS ON DRYING.
- Japanese Pharmacopoeia. (n.d.).
- Pharmaguideline. (2011).
- Royal Society of Chemistry. (2015).
- Royal Society of Chemistry. (2014).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
- SpectraBase. (n.d.). Piperidine.
- BenchChem. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis.
- Filo. (2024).
- BOC Sciences. (n.d.). Piperidine Impurities.
- Organic Spectroscopy International. (2014).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058).
- Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino)
- Molecules. (2022).
- Guidechem. (n.d.).
- ChemSynthesis. (2025). ethyl 3-(3-vinyl-4-piperidinyl)propanoate - C12H21NO2, density, melting point, boiling point, structural formula, synthesis.
- PubChem. (n.d.). Ethyl 3-(piperidin-3-yl)
- ChemSynthesis. (2025). ethyl 3-(2-oxo-1-piperidinyl)propanoate - C10H17NO3, density, melting point, boiling point, structural formula, synthesis.
- Molecules. (2022).
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. uspbpep.com [uspbpep.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Ethyl propionate(105-37-3) 1H NMR [m.chemicalbook.com]
- 11. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention [orgspectroscopyint.blogspot.com]
- 13. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. hmdb.ca [hmdb.ca]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. mt.com [mt.com]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. â©731⪠Loss on Drying [doi.usp.org]
- 21. pharmasciences.in [pharmasciences.in]
- 22. drugfuture.com [drugfuture.com]
- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 26. youtube.com [youtube.com]
Application Note: Investigating Ethyl 3-(piperidin-3-yl)propanoate hydrochloride as a Novel Neuroprotective Agent in Parkinson's Disease Models
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta, leading to motor deficits such as tremors, rigidity, and bradykinesia[1]. Current therapies primarily manage symptoms and do not halt the underlying neurodegenerative process. The piperidine heterocyclic moiety is a privileged scaffold in medicinal chemistry, present in numerous centrally-acting drugs, and is recognized for its potential in developing treatments for neurodegenerative conditions like Alzheimer's disease[2][3][4]. Compounds containing the piperidine ring have shown diverse pharmacological activities, including neuroprotective effects[5][6].
This application note describes a framework for evaluating Ethyl 3-(piperidin-3-yl)propanoate hydrochloride , a novel piperidine derivative, as a potential neuroprotective agent. We hypothesize that this compound may confer protection to neurons by modulating pro-survival signaling pathways, thereby mitigating neurotoxin-induced cell death. The following sections provide detailed protocols for assessing its efficacy in established in vitro and in vivo models of Parkinson's disease.
Compound Profile
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₉NO₂ · HCl[7]
-
Molecular Weight: 221.72 g/mol (hydrochloride salt)
-
Structure: The molecule features a piperidine ring, a known pharmacophore for CNS targets, linked to an ethyl propanoate chain. This structure suggests potential interactions with receptors and transporters involved in neuronal function.
Hypothesized Mechanism of Action: PI3K/Akt Pathway Activation
A central signaling pathway crucial for neuronal survival is the Phosphoinositide 3-kinase (PI3K)/Akt pathway[8]. Activation of this pathway promotes cell survival and suppresses apoptosis by phosphorylating a cascade of downstream targets[[“]][[“]][11]. We hypothesize that this compound may engage a G-protein coupled receptor (GPCR) on the neuronal surface, leading to the activation of PI3K. Activated PI3K phosphorylates Akt, which in turn inhibits pro-apoptotic proteins (like GSK-3β and Bax) and enhances anti-apoptotic factors (like Bcl-2), ultimately protecting the neuron from insults.
Caption: Hypothesized neuroprotective signaling pathway of the compound.
Application 1: In Vitro Neuroprotection in an MPP+ Model of Parkinson's Disease
This protocol assesses the ability of the compound to protect human neuroblastoma SH-SY5Y cells from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I that induces apoptosis and mimics key aspects of Parkinson's disease pathology in vitro[12][13]. Cell viability is quantified using the MTT assay[14][15][16].
Experimental Workflow
Caption: Workflow for the in vitro neuroprotection assay.
Detailed Protocol
-
Cell Culture:
-
Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours[16].
-
-
Compound and Toxin Treatment:
-
Prepare stock solutions of this compound in sterile water or PBS. Prepare serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of cell adherence, remove the old medium and replace it with medium containing the desired concentrations of the compound. Include a "vehicle control" group (medium with vehicle only).
-
Incubate the cells for 2 hours (pre-treatment).
-
Prepare a stock of MPP+ iodide in sterile water. Add MPP+ to all wells (except the "untreated control" group) to a final concentration of 1.5 mM[17].
-
-
MTT Viability Assay:
-
Incubate the plate for an additional 24 hours at 37°C.
-
Remove the treatment medium and add 100 µL of fresh, serum-free medium plus 10 µL of 12 mM MTT stock solution (or 100 µL of 0.5 mg/mL MTT solution) to each well[18].
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[15].
-
Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[16][18].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[15].
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise[15].
-
Data Analysis and Expected Outcomes
Calculate cell viability as a percentage relative to the untreated control group. A successful outcome would show a dose-dependent increase in cell viability in the groups pre-treated with the compound compared to the MPP+-only treated group.
| Treatment Group | Compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| MPP+ Only | 0 | 0.55 ± 0.05 | 44% |
| Compound + MPP+ | 1 | 0.68 ± 0.06 | 54% |
| Compound + MPP+ | 10 | 0.92 ± 0.07 | 74% |
| Compound + MPP+ | 50 | 1.15 ± 0.09 | 92% |
Application 2: In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease
To validate the in vitro findings, the compound's efficacy is tested in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of PD in humans[19][20][21]. Efficacy is assessed via behavioral tests and post-mortem immunohistochemical analysis.
Experimental Workflow
Caption: Workflow for the in vivo MPTP mouse model study.
Detailed Protocol
-
Animals and Grouping:
-
Use male C57BL/6 mice (8-10 weeks old), as this strain is highly susceptible to MPTP[20].
-
Acclimatize animals for at least one week before the experiment[22].
-
Divide mice into three groups (n=8-10 per group):
-
Control: Vehicle (Saline) + Saline
-
MPTP: Vehicle (Saline) + MPTP
-
Treatment: Compound + MPTP
-
-
-
Dosing Regimen:
-
Administer this compound (e.g., 10 mg/kg, intraperitoneal injection) or vehicle daily for 7 days.
-
On day 3 of treatment, induce the PD model by administering MPTP-HCl (18-20 mg/kg, i.p.) in four injections, 2 hours apart[1]. Continue compound/vehicle treatment for 4 more days[1].
-
Safety Note: MPTP is a hazardous neurotoxin. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment[19][23].
-
-
Behavioral Assessment (Rotarod Test):
-
On day 8, assess motor coordination using an accelerating rotarod apparatus[22][24][25].
-
Place mice on the rod rotating at an initial speed (e.g., 4 rpm), which then accelerates to a final speed (e.g., 40 rpm) over 300 seconds[22][24].
-
Record the latency to fall for each mouse. Conduct three trials with a 15-30 minute inter-trial interval[22][26].
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
On day 10, anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Extract brains and post-fix overnight in 4% PFA, then transfer to a sucrose solution for cryoprotection.
-
Section the brains (substantia nigra and striatum regions) at 30-40 µm using a cryostat.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis and a marker for DA neurons[27][28][29][30].
-
Staining Steps:
-
Block sections for 1 hour (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)[27][28].
-
Incubate with a primary antibody against TH (e.g., Chicken anti-TH, 1:200-1:1000) overnight at 4°C[27][30].
-
Wash and incubate with a fluorescently-conjugated secondary antibody (e.g., Donkey anti-Chicken, 1:1000) for 1 hour at room temperature, protected from light[28][31].
-
Mount sections on slides and coverslip with mounting medium[31].
-
-
-
Data Analysis and Expected Outcomes:
-
Behavioral: Compare the average latency to fall across the three groups. A significant increase in latency for the treatment group compared to the MPTP group indicates improved motor function.
-
Histological: Use stereological methods to count the number of TH-positive neurons in the substantia nigra and measure the density of TH-positive fibers in the striatum. A successful outcome would be a significantly higher number of surviving TH+ neurons and denser striatal fibers in the compound-treated group compared to the MPTP group.
-
The protocols outlined provide a comprehensive, validated framework for the initial preclinical evaluation of this compound as a potential neuroprotective agent for Parkinson's disease. Positive results from these in vitro and in vivo models would establish a strong foundation for further mechanistic studies, dose-response optimization, and advanced preclinical development.
References
- Protocol for the MPTP mouse model of Parkinson's disease - PubMed. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Role of PI3K/Akt pathway in neuroprotection and oxid
- Protocol for the MPTP mouse model of Parkinson's disease. (2007).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. (2025). protocols.io.
- MTT assay protocol. (n.d.). Abcam.
- Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. (2025).
- MTT (Assay protocol). (2023). protocols.io.
- Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. (2025). protocols.io.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- MPTP Mouse Models of Parkinson's Disease: An Upd
- Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. (n.d.). Aligning Science Across Parkinson's.
- Rotarod Protocol. (n.d.).
- Protocol for the MPTP mouse model of Parkinson's disease. (n.d.). Semantic Scholar.
- Protocol for Tyrosine hydroxylase Antibody Immunohistochemistry. (n.d.). Synaptic Systems.
- Measuring Motor Coordination in Mice. (2013). PMC - PubMed Central.
- Rotarod Test to assess motor coordination in a mouse parkinsonian model. (2023). SciSpace.
- Role of PI3K/Akt pathway in neuroprotection and oxid
- Rotarod-Test for Mice. (n.d.). Aligning Science Across Parkinson's.
- Rotarod-Test for Mice. (n.d.). protocols.io.
- Protocol for the MPTP mouse model of Parkinson's disease. (2025).
- Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. (2023). PMC - PubMed Central.
- PI3K/Akt signaling pathway for neuroprotection. (n.d.).
- The role of PI3K signaling pathway in Alzheimer's disease. (n.d.). Frontiers.
- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI.
- SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. (2023). Semantic Scholar.
- 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. (2022). PubMed.
- SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. (2025).
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). PubMed.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). MDPI.
- Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2023). PubMed.
- Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. (n.d.).
- In vitro Models of Neurodegener
- Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. (2023). MDPI.
- This compound (C10H19NO2). (n.d.). PubChemLite.
Sources
- 1. modelorg.com [modelorg.com]
- 2. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H19NO2) [pubchemlite.lcsb.uni.lu]
- 8. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 23. researchgate.net [researchgate.net]
- 24. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 26. scispace.com [scispace.com]
- 27. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 28. researchgate.net [researchgate.net]
- 29. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 30. sysy.com [sysy.com]
- 31. protocols.io [protocols.io]
Application Note & Protocol Guide: Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride for GABA Transporter Research
An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride in the study of GABA transporters.
Introduction: Targeting GABA Homeostasis
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1] The precise control of GABA levels in the synaptic cleft is crucial for maintaining the balance between excitation and inhibition. This regulation is primarily managed by a family of sodium (Na⁺) and chloride (Cl⁻) dependent GABA transporters (GATs).[2][3] These transporters terminate GABAergic neurotransmission by rapidly removing GABA from the extracellular space.[4]
Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[3][5] GAT1 is predominantly found on presynaptic neurons, while GAT3 is mainly expressed on glial cells (astrocytes).[4][6] GAT2 and BGT1 are expressed at lower levels in the brain, primarily in the meninges.[2] Given their central role in GABA homeostasis, GATs have become significant therapeutic targets for neurological disorders characterized by GABAergic dysfunction, such as epilepsy.[2][7]
Ethyl 3-(piperidin-3-yl)propanoate, the ethyl ester of nipecotic acid, is a valuable tool for investigating GAT function. Nipecotic acid is a potent inhibitor of GABA uptake.[1][8] However, its utility in in vivo models is limited by its hydrophilic, zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier.[1][9] The esterification to Ethyl 3-(piperidin-3-yl)propanoate creates a more lipophilic prodrug that can more readily penetrate the CNS, where it is subsequently hydrolyzed by endogenous esterases to release the active nipecotic acid.[10] This application note provides a comprehensive guide to using its hydrochloride salt for in vitro and in vivo GAT research.
Compound Profile
| Property | Value |
| Systematic Name | This compound |
| Common Synonyms | Ethyl nipecotate hydrochloride, Nipecotic acid ethyl ester HCl |
| Molecular Formula | C₁₀H₁₉NO₂ · HCl |
| Molecular Weight | 221.72 g/mol |
| Mechanism of Action | Precursor to Nipecotic Acid, a competitive inhibitor of GABA transporters, primarily GAT1.[1][11] |
Mechanism of Action: Inhibition of GABA Reuptake
GABA transporters function by coupling the transport of one GABA molecule to the co-transport of two Na⁺ ions and one Cl⁻ ion across the plasma membrane.[12] This process is electrogenic and relies on the electrochemical gradients of these ions.[2] Nipecotic acid, the active form of the compound, acts as a substrate for the transporter and competitively inhibits the binding and translocation of GABA, thereby increasing the concentration and residence time of GABA in the synaptic cleft.[8][13] This enhancement of GABAergic signaling leads to increased activation of postsynaptic GABA receptors and a net inhibitory effect on neuronal circuits.
Caption: Mechanism of GABA reuptake and its inhibition.
Experimental Protocols
Protocol 1: In Vitro [³H]-GABA Uptake Assay
This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound on specific GAT subtypes expressed in a heterologous system. The ethyl ester will hydrolyze to nipecotic acid in aqueous buffer, although the rate may vary. For precise IC₅₀ determination of the active compound, direct use of nipecotic acid is often preferred in vitro.
Causality Behind Experimental Choices:
-
Heterologous Expression: Using cell lines like HEK-293 or COS-7, which have low endogenous transporter activity, allows for the study of a single, transfected GAT subtype in isolation.[14] This is crucial for determining subtype selectivity.
-
Radiolabeled Substrate: [³H]-GABA is used as a tracer to quantify the amount of GABA transported into the cells. Scintillation counting is a highly sensitive method for this quantification.[12][15]
-
Competitive Inhibition: The assay measures the ability of the test compound to compete with [³H]-GABA for the transporter. By using a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀.
Sources
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 4. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA and Glutamate Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 10. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"in vivo studies with Ethyl 3-(piperidin-3-yl)propanoate hydrochloride"
An Application Guide for the Preclinical In Vivo Evaluation of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
Introduction: The development of novel therapeutics targeting the central nervous system (CNS) requires a systematic and rigorous preclinical evaluation pipeline. This compound is a small molecule featuring a piperidine ring, a structural motif present in numerous CNS-active compounds. Its structural similarity to γ-aminobutyric acid (GABA) suggests it may function as a GABA analogue, potentially modulating GABAergic neurotransmission.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo characterization of this compound, with a hypothesized focus on its potential as a GABA-B (GABAB) receptor modulator.
GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors are well-established targets for treating a range of neurological and psychiatric disorders.[2] GABAB receptors, in particular, are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[3] Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately reducing neuronal excitability.[3][4] Consequently, GABAB agonists like baclofen are used clinically as muscle relaxants, while ongoing research explores their potential for treating anxiety, addiction, and pain.[3][5]
This guide outlines a logical, multi-stage in vivo testing cascade designed to characterize the pharmacokinetic, safety, and efficacy profile of this compound. The protocols described are based on established, field-proven methodologies for evaluating novel CNS compounds and are presented with the scientific rationale underpinning each experimental choice. All procedures must adhere to strict ethical guidelines for animal research, such as the ARRIVE guidelines, to ensure data integrity and animal welfare.[6][7]
Foundational Biology: The GABA-B Receptor Signaling Pathway
Understanding the target pathway is critical for interpreting pharmacodynamic outcomes. Upon agonist binding, the GABAB receptor heterodimer activates associated Gi/o proteins. The G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors. The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[8] It also inhibits voltage-gated Ca2+ channels, suppressing neurotransmitter release from presynaptic terminals.[3] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[9]
Caption: GABA-B Receptor signaling cascade.
PART 1: Initial In Vivo Characterization Workflow
The initial phase of in vivo testing is designed to establish the compound's basic safety and pharmacokinetic profile. This data is essential for designing meaningful efficacy studies.
Caption: Logical workflow for in vivo characterization.
Protocol 1: Acute Oral Toxicity Assessment
Rationale: This study is performed to identify the dose range that causes mortality or overt signs of toxicity. It is a regulatory requirement and ethically necessary to minimize harm in subsequent, more complex studies. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[10]
Methodology:
-
Animal Model: Female BALB/c mice (or Sprague-Dawley rats), 8-10 weeks old. Use of a single sex is standard for this guideline.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimation: Acclimate animals for at least 5 days before dosing.
-
Dosing Procedure (Stepwise):
-
Fast animals overnight (withholding food but not water) prior to dosing.
-
Prepare this compound in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose).
-
Administer a single oral dose via gavage. Per OECD 423, if there is no existing information, a starting dose of 300 mg/kg is recommended.[10]
-
Dose a group of 3 animals.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS signs (e.g., tremors, convulsions, sedation, stereotypies).
-
Record body weight just before dosing and on days 7 and 14.
-
Note any mortalities.
-
-
Endpoint: Based on the number of mortalities within a step, the experiment is either stopped and the compound classified, or the dose is escalated or de-escalated for the next group of 3 animals according to the OECD 423 flowchart. The study allows for classification of the substance and estimation of a median lethal dose (LD50) that is >2000 mg/kg if no mortality is seen at that dose.[10]
| Observation Parameter | Description & Scoring (Example) |
| General Activity | Normal, Reduced (sedation), Increased (hyperactivity) |
| Motor Function | Normal gait, Ataxia, Tremors, Convulsions |
| Autonomic Signs | Salivation, Piloerection, Lacrimation |
| Body Weight | Daily measurement; note significant loss (>10%) |
| Mortality | Time of death |
Table 1: Key observational parameters for acute toxicity.
Protocol 2: Pharmacokinetic (PK) Profiling in Rodents
Rationale: A PK study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[11] This information is critical for selecting appropriate doses and a rational dosing schedule for efficacy studies, ensuring that the compound reaches the target tissue (brain) at sufficient concentrations.[12][13]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) gavage administration (e.g., 10-20 mg/kg).
-
(n=3-5 animals per group is typical for discovery PK studies).[11]
-
-
Dosing:
-
IV dose is administered as a bolus via the tail vein.
-
PO dose is administered via oral gavage. The dose volume should be appropriate for the animal's weight.
-
-
Blood Sampling:
-
Collect blood samples (~100-150 µL) from the jugular vein cannula at specified time points.
-
IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure |
| t1/2 | Half-life | Determines dosing interval |
| CL | Clearance | Rate of drug elimination from the body |
| Vd | Volume of Distribution | Indicates extent of drug distribution into tissues |
| F% | Bioavailability (PO) | Fraction of oral dose reaching systemic circulation |
Table 2: Key pharmacokinetic parameters.
PART 2: Pharmacodynamic and Efficacy Evaluation
Following safety and PK assessment, the next phase investigates the compound's biological effects in relevant animal models. Based on the hypothesized GABAB agonism, we will focus on models of anxiety, neuropathic pain, and motor function.
Protocol 3: Assessment of Anxiolytic-like Activity (Elevated Plus Maze)
Rationale: The Elevated Plus Maze (EPM) is a widely used and validated test for assessing anxiety-like behavior in rodents.[1][14][15] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[14]
Caption: Workflow for the Elevated Plus Maze test.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Apparatus: A plus-shaped maze raised above the floor, with two opposing open arms and two opposing enclosed arms.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline, i.p.).
-
Group 2-4: this compound (e.g., 1, 3, 10 mg/kg, i.p.).
-
Group 5: Positive control (e.g., Diazepam, 1-2 mg/kg, i.p. or Baclofen, 2-4 mg/kg, i.p.).
-
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer the compound or vehicle intraperitoneally (i.p.) at a pre-determined time before the test (e.g., 30 minutes, based on Tmax from PK data).
-
Place the mouse individually in the central square of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Behavior is recorded by an overhead video camera and analyzed using automated tracking software.
-
-
Parameters Measured:
-
Primary: Percentage of time spent in the open arms, percentage of entries into the open arms.
-
Secondary: Total distance traveled (to control for general locomotor effects).
-
Protocol 4: Assessment of Analgesic Activity in a Neuropathic Pain Model
Rationale: GABAB agonists have shown efficacy in models of neuropathic pain, a chronic pain state caused by nerve damage.[16] The Spared Nerve Injury (SNI) model is a robust and reproducible model that induces long-lasting mechanical allodynia (pain in response to a non-painful stimulus).[17][18]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Surgical Procedure (SNI):
-
Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial) are exposed.
-
The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve intact.[18]
-
Sham-operated animals undergo the same procedure without nerve ligation/transection.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Allow animals to recover for 7-14 days post-surgery to allow neuropathic pain to develop.
-
Measure the paw withdrawal threshold (PWT) using von Frey filaments. Place animals on an elevated mesh floor and apply filaments of increasing force to the lateral plantar surface of the hind paw (sural nerve territory) until a withdrawal response is observed.
-
-
Drug Testing:
-
After establishing a stable baseline of allodynia, administer the vehicle, this compound, or a positive control (e.g., Gabapentin, Baclofen).
-
Measure the PWT at various time points post-dosing (e.g., 30, 60, 120, 180 minutes) to assess the analgesic effect.
-
-
Endpoint: A significant increase in the PWT in drug-treated animals compared to vehicle-treated animals indicates an analgesic effect.
Protocol 5: Assessment of Motor Coordination (Rotarod Test)
Rationale: A critical aspect of developing CNS drugs is to assess potential side effects. Sedation and motor impairment are common dose-limiting side effects of GABAergic compounds.[19] The accelerating rotarod test is the gold standard for evaluating motor coordination and balance in rodents.[20][21][22]
Methodology:
-
Animal Model: The same mice used for the EPM test can be used after a sufficient washout period.
-
Apparatus: A rotating rod apparatus (e.g., Columbus Instruments Rotamex).
-
Training:
-
Train the mice on the rotarod for 2-3 consecutive days before the drug test day.
-
Each training session consists of 3-4 trials where the mouse is placed on the rod rotating at a slowly accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[20] This establishes a stable performance baseline.
-
-
Test Procedure:
-
On the test day, administer the vehicle, this compound, or a positive control.
-
At the time of predicted peak effect (from PK data), place the mouse on the accelerating rotarod.
-
Record the latency (time) to fall off the rod. A maximum trial duration is set (e.g., 300 seconds).
-
-
Endpoint: A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment.
Summary of Expected Outcomes for a GABA-B Agonist
| Test | Hypothesized Outcome | Rationale |
| Elevated Plus Maze | Increase in open arm time/entries | Anxiolytic-like effect due to neuronal inhibition in anxiety-related circuits. |
| Neuropathic Pain Model | Increase in paw withdrawal threshold | Analgesic effect via presynaptic inhibition of neurotransmitter release in pain pathways. |
| Rotarod Test | Dose-dependent decrease in latency to fall | Potential for motor impairment/sedation at higher doses due to widespread CNS inhibition. |
Table 3: Predicted pharmacodynamic profile.
Conclusion
This document provides a foundational framework for the systematic in vivo evaluation of this compound as a potential novel GABAergic agent. By progressing through a logical sequence of toxicity, pharmacokinetic, and pharmacodynamic studies, researchers can build a comprehensive profile of the compound's actions. The causality behind each protocol is rooted in the need to understand safety, bioavailability, and on-target efficacy while simultaneously monitoring for common off-target or dose-limiting side effects. This structured approach, grounded in established methodologies and guided by ethical principles, is essential for advancing promising compounds through the drug development pipeline.
References
-
How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2021). YouTube. Available at: [Link]
- Atack, J. R. (2010). GABAA receptor subtype-selective modulators. II. Therapeutic potential. Current topics in medicinal chemistry, 10(2), 203-21.
- Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural brain research, 125(1-2), 141-149.
- Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.
- Decosterd, I., & Woolf, C. J. (2000).
-
Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in pharmacology, 76, 55-87. Available at: [Link]
-
Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments: JoVE, (75), e2609. Available at: [Link]
-
Patsnap Synapse. (n.d.). What in vivo models are used for pain studies?. Retrieved from [Link]
-
MMPC-Live Protocols. (2024). Rotarod. Mouse Metabolic Phenotyping Centers. Available at: [Link]
- Rotarod test for assessing motor coordination and balance (R
- Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & clinical pharmacology, 25(1), 1-28.
-
Reactome Pathway Database. (n.d.). Activation of GABAB receptors. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
-
Finnerup, N. B., et al. (2021). Peripheral neuropathic pain: from experimental models to potential therapeutic targets in dorsal root ganglion neurons. Journal of biomedical science, 28(1), 91. Available at: [Link]
-
Tucker, L. B., & McCabe, J. T. (2017). Measuring anxiety-like behaviors in rodent models of traumatic brain injury. Frontiers in behavioral neuroscience, 11, 106. Available at: [Link]
-
InnoSer. (n.d.). Rotarod - Rodent Behavioral Testing. Retrieved from [Link]
-
Reactome Pathway Database. (n.d.). GABA B receptor activation. Retrieved from [Link]
- Millan, M. J. (2002). The neurobiology and control of anxious states. Progress in neurobiology, 66(5), 319-391.
-
Inotiv. (n.d.). Anxiety Models in Rats and Mice. Retrieved from [Link]
-
ARRIVE Guidelines. (n.d.). Home. Retrieved from [Link]
-
Deacon, R. M. J. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609. Available at: [Link]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. Available at: [Link]
- Cryan, J. F., & Slattery, D. A. (2007). Effects of GABAB receptor ligands in animal tests of depression and anxiety. Naunyn-Schmiedeberg's archives of pharmacology, 375(3), 149-160.
-
The FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. Retrieved from [Link]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0. PLOS Biology. Available at: [Link]
-
NC3Rs. (n.d.). ARRIVE guidelines. Retrieved from [Link]
-
S. Siramshetty, V., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Clinical and Translational Science. Available at: [Link]
- Alcaraz-Iborra, M., & Carballo-Urguiaga, A. (2014). In vivo zebrafish assays for analyzing drug toxicity. Expert opinion on drug discovery, 9(4), 431-446.
-
MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]
-
Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges. Expert opinion on drug discovery, 5(11), 1031-1037. Available at: [Link]
-
Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: New challenges. Request PDF. Available at: [Link]
-
Atack, J. R. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. Journal of Visualized Experiments, (138), e57820. Available at: [Link]
-
Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]
-
InVivo Biosystems. (n.d.). Toxicity Screening: A New Generation Of Models. Retrieved from [Link]
-
Biobide. (n.d.). In vivo toxicology studies. Retrieved from [Link]
-
Roy, A., et al. (2023). In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor. Toxicology reports, 11, 10-18. Available at: [Link]
-
Rusyn, I., & Daston, G. P. (2010). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Environmental health perspectives, 118(11), 1547–1554. Available at: [Link]
-
Blacktop, J. M., et al. (2016). Antagonism of GABA-B but not GABA-A receptors in the VTA prevents stress- and intra-VTA CRF-induced reinstatement of extinguished cocaine seeking in rats. Neuropharmacology, 109, 246-254. Available at: [Link]
- Grunditz, A., et al. (2009). A mouse model for visualization of GABA(B) receptors. Genesis, 47(10), 689-698.
-
Saransaari, P., & Oja, S. S. (2022). The Case for Clinical Trials with Novel GABAergic Drugs in Diabetes Mellitus and Obesity. International journal of molecular sciences, 23(4), 2294. Available at: [Link]
-
Lee, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16986. Available at: [Link]
- Moore, A. M., et al. (2020). Investigating GABA Neuron–Specific Androgen Receptor Knockout in two Hyperandrogenic Models of PCOS. Endocrinology, 161(9), bqaa110.
-
Liu, Y., et al. (2022). Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology. Nature, 607(7917), 181-186. Available at: [Link]
- S-del-Rio, R., et al. (2012). In Vivo GABA Release and Kinetics of Transgene Loss in a GABAergic Cell Line After Long-Term Transplantation Into the Rat Brain.
Sources
- 1. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 2. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | GABA B receptor activation [reactome.org]
- 5. Effects of GABAB receptor ligands in animal tests of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home | ARRIVE Guidelines [arriveguidelines.org]
- 7. ARRIVE guidelines | NC3Rs [nc3rs.org.uk]
- 8. youtube.com [youtube.com]
- 9. Reactome | Activation of GABAB receptors [reactome.org]
- 10. In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pk/bio-distribution | MuriGenics [murigenics.com]
- 12. In vivo rat PK profiling in drug discovery: new challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. Frontiers | Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury [frontiersin.org]
- 16. scielo.br [scielo.br]
- 17. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 18. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. mmpc.org [mmpc.org]
- 21. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 22. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Interrogating the Neuromodulatory Potential of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
Introduction: Rationale for Investigation
Ethyl 3-(piperidin-3-yl)propanoate hydrochloride is a piperidine-containing organic molecule. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). Its presence suggests a potential interaction with various neuroreceptors or transporters. Given the structural similarities to known neuromodulators, two primary, high-probability target classes are proposed for initial investigation:
-
GABAergic System: The piperidine ring is a core component of many molecules that interact with Gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the CNS. Modulators of GABAA receptors are crucial in treating anxiety, epilepsy, and sleep disorders.
-
Monoamine Transporters: The structure also bears resemblance to inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression and other psychiatric disorders.
This document provides detailed cell-based assay protocols to enable researchers to systematically evaluate the activity of this compound against these two key target classes.
Proposed Signaling Pathways for Investigation
To visually conceptualize the potential mechanisms of action, the following diagrams outline the core signaling pathways that will be investigated.
Caption: Proposed mechanism for GABA-A receptor modulation.
Caption: Proposed mechanism for neurotransmitter reuptake inhibition.
Assay Suite for Target Validation & Characterization
The following protocols are designed to provide a comprehensive evaluation of the compound's potential activities.
High-Throughput Screening for GABAA Receptor Modulation
This assay is designed to rapidly assess whether the compound modulates the GABAA receptor, either as a direct agonist or as an allosteric modulator. We will utilize a fluorescence-based membrane potential assay.[1]
Principle: GABAA receptors are ligand-gated chloride channels.[2] Activation leads to an influx of Cl-, causing hyperpolarization of the cell membrane. This change in membrane potential can be detected using voltage-sensitive fluorescent dyes. Positive allosteric modulators (PAMs) will enhance the effect of GABA, leading to a greater change in fluorescence.
Experimental Workflow:
Caption: High-throughput screening workflow for GABA-A modulators.
Detailed Protocol:
-
Cell Culture & Plating:
-
Culture HEK293 cells stably (or transiently) expressing a common GABAA receptor subtype (e.g., α1β3γ2) in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Plate cells in 96- or 384-well black-walled, clear-bottom microplates at a density optimized for 80-90% confluency on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Remove cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Preparation & Addition:
-
Prepare a dilution series of this compound in assay buffer.
-
To test for allosteric modulation, prepare a solution of GABA at a concentration that elicits ~20% of the maximal response (EC20). Mix the test compound dilutions with this GABA solution.
-
For agonist testing, prepare compound dilutions without GABA.
-
Use a fluorescent imaging plate reader (FLIPR) or similar instrument to add the compound/GABA solutions to the cell plate.
-
-
Data Acquisition & Analysis:
-
Measure fluorescence intensity kinetically for 2-5 minutes immediately after compound addition.
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the dose-response curve of ΔF against the compound concentration to determine the EC50 (for agonists) or potentiation (for PAMs).
-
Include a known GABAA PAM (e.g., Diazepam) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Data Interpretation:
| Observation | Potential Interpretation |
|---|---|
| Dose-dependent increase in fluorescence in the absence of GABA. | Direct agonist activity. |
| Dose-dependent increase in fluorescence only in the presence of GABA. | Positive Allosteric Modulator (PAM) activity. |
| Dose-dependent decrease in the GABA response. | Negative Allosteric Modulator (NAM) or channel blocker activity. |
| No change in fluorescence. | No activity at the tested GABAA receptor subtype. |
Neurotransmitter Uptake Inhibition Assay
This assay determines if the compound inhibits the reuptake of dopamine, serotonin, or norepinephrine into cells expressing the respective transporters.[3]
Principle: This assay uses a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[4] When this substrate is taken up by cells expressing DAT, SERT, or NET, the intracellular fluorescence increases. An inhibitor will block this uptake, resulting in a reduced fluorescence signal.[5]
Experimental Workflow:
Caption: Workflow for neurotransmitter uptake inhibition assay.
Detailed Protocol:
-
Cell Culture & Plating:
-
Culture CHO-K1 or HEK293 cells stably expressing human DAT, SERT, or NET in appropriate culture medium with selection antibiotics.
-
Plate the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium and wash the cells with Krebs-Ringer-HEPES (KRH) buffer.[6]
-
Add KRH buffer containing various concentrations of this compound to the wells. Include a known inhibitor as a positive control (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET) and a vehicle control.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Prepare the fluorescent substrate solution (e.g., from a Neurotransmitter Transporter Uptake Assay Kit) and add it to all wells to initiate the uptake reaction.
-
Immediately transfer the plate to a bottom-read fluorescence plate reader.
-
-
Data Acquisition & Analysis:
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Determine the rate of uptake (slope of the initial linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Interpretation:
| Parameter | Interpretation |
|---|---|
| Low IC50 (nM to low µM range) | Potent inhibitor of the specific transporter. |
| High IC50 (>10 µM) | Weak or no inhibitory activity. |
| Selectivity | By comparing the IC50 values across DAT, SERT, and NET assays, the selectivity profile of the compound can be determined. |
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the generated data, each assay must include a robust set of controls.
| Assay | Control | Purpose | Acceptance Criteria |
| GABAA Modulation | Vehicle (DMSO) | Defines baseline (0% activity). | Minimal change in fluorescence. |
| GABA (Max Conc.) | Defines maximal response (100% agonism). | Strong, saturating fluorescence signal. | |
| Known PAM (e.g., Diazepam) | Positive control for potentiation. | Significant leftward shift of the GABA dose-response curve. | |
| Known Antagonist (e.g., Bicuculline) | Positive control for inhibition. | Blocks GABA-induced fluorescence. | |
| Neurotransmitter Uptake | Vehicle (DMSO) | Defines maximal uptake rate (0% inhibition). | Robust linear increase in fluorescence over time. |
| Known Inhibitor (e.g., Fluoxetine) | Defines minimal uptake rate (100% inhibition). | Flat fluorescence signal (no uptake). | |
| Z'-factor calculation | Statistical measure of assay quality. | Z' > 0.5 for a robust assay. |
Conclusion
The provided protocols offer a validated starting point for characterizing the bioactivity of this compound. By systematically evaluating its effects on GABAA receptors and key neurotransmitter transporters, researchers can elucidate its potential as a novel CNS-active agent. Positive hits in these assays would warrant further investigation using more advanced techniques, such as electrophysiology, to confirm the mechanism of action.[7]
References
-
Dunlop, J., et al. (2009). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed. Available at: [Link]
-
Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Available at: [Link]
-
Gifford Bioscience. Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Available at: [Link]
-
Creative Biolabs. GABAA Channel Assay Service. Creative Biolabs. Available at: [Link]
-
Jorgensen, S., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Available at: [Link]
-
Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available at: [Link]
-
Sygnature Discovery. GABAA Receptor Services. Sygnature Discovery. Available at: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Explorer Kit. Biocompare. Available at: [Link]
-
Coghlan, M. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]
-
Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Technology Networks. Available at: [Link]
Sources
- 1. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit | Technology Networks [technologynetworks.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA Receptor Services | Sygnature Discovery [sbdrugdiscovery.com]
Application Notes & Protocols: Dosing and Administration of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride in Animal Models
Abstract
This guide provides a comprehensive framework for the preclinical dosing and administration of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride, a synthetic intermediate used in the development of nicotinic acetylcholine receptor modulators[1]. Given the absence of specific public data for this compound, this document synthesizes established methodologies for similar small molecule hydrochloride salts. It offers detailed, field-proven protocols for formulation, vehicle selection, and administration via common routes in rodent models, emphasizing scientific integrity, experimental reproducibility, and animal welfare.
Part 1: Pre-Formulation & Vehicle Selection Strategy
The successful in vivo evaluation of any test article begins with the development of a safe, stable, and appropriate formulation. This compound is a hydrochloride salt, which suggests a higher likelihood of aqueous solubility compared to its freebase form. However, empirical validation is critical.
Physicochemical Characterization & Causality
Before any formulation work, it is essential to understand the compound's basic properties. While specific data for this molecule is limited[2], the "hydrochloride" suffix implies it is an acidic salt.
-
Rationale for pH Consideration: The pH of the final formulation is a critical parameter. Solutions that are too acidic or too alkaline can cause significant irritation, inflammation, or necrosis at the injection site[3][4]. The ideal pH for most parenteral routes should be within the physiological range of 7.3-7.45[4]. For oral administration, a wider range is often tolerated, but extremes should still be avoided.
-
Rationale for Sterility: All parenteral (injectable) formulations must be sterile to prevent the introduction of microbial contaminants, which can lead to infection, invalidate study results, and compromise animal welfare[4][5].
Protocol: Solubility Assessment
This protocol establishes the solubility profile of the test article to guide vehicle selection.
Objective: To determine the solubility of this compound in a panel of common preclinical vehicles.
Materials:
-
This compound
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
-
Analytical balance
-
A panel of vehicles (see Table 1)
Procedure:
-
Weigh 1-5 mg of the test article into a series of tared vials.
-
Add a small, precise volume of the first vehicle (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).
-
Vortex the mixture vigorously for 2-5 minutes.
-
If not fully dissolved, use a bath sonicator for 10-15 minutes, monitoring for any temperature increase.
-
Visually inspect for particulates against a dark background.
-
If the compound is fully dissolved, record the solubility as ≥ the current concentration. Proceed to a higher concentration if required.
-
If particulates remain, add incremental volumes of the vehicle, vortexing/sonicating after each addition, until the compound dissolves. Record the final concentration.
-
Repeat for all selected vehicles.
Vehicle Selection & Rationale
The choice of vehicle is paramount and depends on the administration route, the compound's solubility, and the desired pharmacokinetic profile[6]. The ideal vehicle should be non-toxic and have no pharmacological effect of its own[6][7].
Table 1: Common Vehicles for Preclinical Animal Studies
| Vehicle | Common Routes | Advantages | Disadvantages & Considerations |
| Aqueous | |||
| Saline (0.9% NaCl) | PO, IV, IP, SC | Isotonic, physiological pH, low toxicity.[4] | Poor solvent for many organic molecules. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Buffered to maintain physiological pH. | Phosphate can sometimes interact with test articles. |
| 5% Dextrose in Water (D5W) | IV, IP, SC | Isotonic, provides some caloric value. | Can be less stable for some compounds. |
| Co-Solvents / Complexing Agents | |||
| 10-20% Solutol® HS 15 in water | PO, IV | Good for poorly soluble compounds, generally well-tolerated at low concentrations. | Can have pharmacological effects and alter PK profiles. |
| 5-10% DMSO + 30-40% PEG400 + Water/Saline | PO, IV | Strong solubilizing power for difficult compounds.[8] | DMSO can be toxic and have its own biological effects. Use minimal concentration necessary.[8] |
| 20-40% Cyclodextrin (HP-β-CD) in Water | PO, IV, SC | Forms inclusion complexes to enhance solubility, generally low toxicity. | Can affect drug absorption and distribution. Viscosity can be an issue at high concentrations. |
| Suspensions | |||
| 0.5-1% Methylcellulose (MC) in water | PO, SC | Inert, provides uniform suspension for insoluble compounds. | Not suitable for IV. Requires careful homogenization. Can affect absorption rate. |
| 0.5% Carboxymethylcellulose (CMC) | PO, SC | Similar to MC, widely used. | Not suitable for IV. Can be difficult to prepare. |
Part 2: Dose Formulation & Preparation Workflow
Formulation must be performed using an aseptic technique for parenteral routes. The process must be consistent to ensure each animal receives the correct dose.
Protocol: Preparation of a Dosing Solution (Aqueous)
Objective: To prepare a sterile, aqueous solution of this compound for administration.
Materials:
-
Test article
-
Sterile vehicle (e.g., 0.9% Saline)
-
Sterile conical tubes or vials
-
Calibrated pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass: Determine the total volume needed for all animals, including ~20% overage. Calculate the mass of the test article required: Mass (mg) = [Desired Concentration (mg/mL)] * [Total Volume (mL)].
-
Dissolution: Weigh the calculated mass of the test article and place it in a sterile conical tube. Add approximately 80% of the final volume of the sterile vehicle.
-
Mixing: Vortex or sonicate until the compound is completely dissolved. Visually confirm the absence of any particulates.
-
pH Adjustment (If Necessary): If the initial pH is outside the acceptable range (e.g., <5 or >9), adjust slowly using dilute, sterile NaOH or HCl. Re-check pH after each addition.
-
Final Volume: Add the vehicle to reach the final calculated volume (Quantum Satis).
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for IV, IP, and SC routes.[9]
-
Labeling: Label the final vial clearly with the compound name, concentration, vehicle, date, and "Sterile for In Vivo Use."
Workflow Diagram: Dose Preparation
Caption: Workflow for preparing a sterile dosing solution.
Part 3: Administration Protocols
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[10][11] Proper restraint is the most critical step for a successful and humane procedure.[12]
Oral Gavage (PO)
Oral gavage is used to administer a precise volume directly into the stomach.[10][11]
Procedure:
-
Animal & Dose Calculation: Weigh the animal and calculate the required dose volume. The maximum recommended volume is typically 10 mL/kg for mice and rats.[10][13]
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip to prevent injury.[10][13]
-
Measure Insertion Depth: Measure the tube from the animal's mouth to the last rib and mark it to prevent stomach perforation.[11][13]
-
Restraint: Restrain the animal firmly, ensuring the head and neck are extended to create a straight line to the esophagus.[10][13]
-
Insertion: Insert the gavage tube into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth. The animal should swallow the tube as it passes into the esophagus. If resistance is met, stop immediately and restart. [11][12]
-
Administration: Once the tube is in place, administer the substance slowly.
-
Removal & Monitoring: Remove the tube gently and return the animal to its cage. Monitor for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[10][12]
Intravenous Injection (IV)
IV injection, typically via the lateral tail vein in rodents, provides 100% bioavailability and rapid onset.[14][15]
Procedure:
-
Animal & Dose Calculation: Weigh the animal and calculate the dose volume. The maximum bolus injection volume is typically ~5 mL/kg.[16]
-
Restraint & Vein Dilation: Place the animal in a suitable restraint device. Warm the tail with a heat lamp or warm water to dilate the veins.[17][18]
-
Needle & Syringe: Use a small needle (e.g., 27-30 gauge).
-
Insertion: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Administration: Inject the substance slowly. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
Post-Injection: After removing the needle, apply gentle pressure to the site to prevent bleeding.
Intraperitoneal Injection (IP)
IP injection allows for the administration of larger volumes than IV and results in slower absorption.[14]
Procedure:
-
Animal & Dose Calculation: Weigh the animal. The maximum volume is up to 10 mL/kg.[5][14]
-
Restraint: Restrain the animal to expose the abdomen, tilting the head downwards so abdominal organs shift forward.[19]
-
Site Selection: The injection should be made in the lower right abdominal quadrant to avoid the cecum (left side) and bladder.[5][20]
-
Insertion: Use a 23-27 gauge needle.[5] Insert the needle, bevel up, at a 30-40° angle.[5]
-
Verification: Gently aspirate by pulling back the plunger. If no fluid or blood is drawn, you are likely in the peritoneal cavity. If urine or intestinal contents appear, discard the syringe and re-attempt with fresh material.[9][19]
-
Administration: Inject the substance smoothly, withdraw the needle, and return the animal to its cage.
Subcutaneous Injection (SC)
SC administration results in the slowest absorption of the parenteral routes and is useful for sustained-release formulations.
Procedure:
-
Animal & Dose Calculation: Weigh the animal. Recommended volumes are typically around 5 mL/kg, but larger volumes can be given if split across multiple sites.[14][21]
-
Restraint & Site Selection: The loose skin over the back (scruff) is the most common site.
-
Insertion: Use a 25-27 gauge needle.[21][22] Tent the skin and insert the needle into the base of the tented area, parallel to the spine.[23]
-
Verification: Gently aspirate to ensure a blood vessel has not been entered.[22]
-
Administration: Inject the substance. A small bleb or lump will form under the skin, which will dissipate as the substance is absorbed.
Table 2: Summary of Administration Route Parameters for Mice & Rats
| Parameter | Oral (PO) Gavage | Intravenous (IV) - Tail Vein | Intraperitoneal (IP) | Subcutaneous (SC) |
| Max Volume (Mouse) | ~10 mL/kg[10] | ~5 mL/kg (bolus)[16] | ~10 mL/kg[5] | ~5 mL/kg per site[14] |
| Max Volume (Rat) | ~10-20 mL/kg[10] | ~5 mL/kg (bolus)[16] | ~10 mL/kg[5] | ~5-10 mL/kg[24] |
| Needle Gauge (Mouse) | 18-20g (gavage)[10] | 27-30g[16] | 25-27g[5] | 25-27g[21][22] |
| Needle Gauge (Rat) | 16-18g (gavage) | 23-25g[5] | 23-25g[5] | 23-26g[21] |
| Absorption Rate | Variable, subject to first-pass | Very Rapid | Rapid | Slow, sustained |
| Key Consideration | Risk of aspiration/esophageal injury.[12] | Technically challenging. | Risk of injecting into organs.[5] | Can cause irritation with certain formulations. |
Part 4: Animal Welfare & Humane Endpoints
Ethical and scientific responsibilities mandate the close monitoring of animals post-administration. Federal guidelines require that protocols define humane endpoints to minimize pain and distress.[25][26]
Monitoring Plan
-
Frequency: Animals should be monitored at a minimum of 3 times per week, with frequency increased to daily or twice-daily following administration of a novel compound or if adverse effects are anticipated.[25] Weekend and holiday monitoring must be arranged.[27]
-
Observations: A checklist should be used to record observations consistently. Key parameters include:
-
General Appearance: Hunched posture, rough hair coat, lethargy.[27]
-
Behavior: Lack of response to stimuli, self-trauma, abnormal movement.[25]
-
Physiological: Changes in weight (progressive weight loss is a key indicator), dehydration, altered breathing, diarrhea.[25][28]
-
Injection Site: Swelling, redness, necrosis, or signs of pain.
-
Defining Humane Endpoints
An endpoint is the point at which an animal's pain or distress is terminated or minimized.[26] Waiting for an animal to become moribund (a state of irreversible decline leading to death) is generally not acceptable unless scientifically justified and approved by the IACUC.[29]
Example Endpoint Criteria:
-
A loss of >20% of initial body weight.
-
Inability to access food or water for 24 hours.
-
Significant, non-resolving necrosis at the injection site.
-
Severe respiratory distress.
-
Any condition that interferes with normal ambulation or eating.[25]
Diagram: Monitoring & Endpoint Decision Tree
Caption: Decision workflow for post-administration monitoring.
References
-
Instech Laboratories, Inc. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]
-
The University of Queensland. (n.d.). Subcutaneous (SC) Injection in Mice and Rats. Retrieved from [Link]
-
The University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
University of Maryland, Baltimore. (n.d.). Endpoint Guidelines for Animal Use Protocols. Retrieved from [Link]
-
Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Vancouver Island University Animal Care Committee. (2008, September 19). Guidelines for Choosing Appropriate Intervention and Endpoints. Retrieved from [Link]
-
Queen's University. (2012, February 16). Intraperitoneal Injection in Mice. Retrieved from [Link]
-
National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved from [Link]
-
Universidade Federal de Santa Catarina. (n.d.). Guidelines for Endpoints in Animal Study Proposals. Retrieved from [Link]
-
National Institutes of Health Office of Animal Care and Use. (n.d.). Injection Routes, Maximum Needle Sizes & Volumes. Retrieved from [Link]
-
University of North Carolina School of Medicine. (n.d.). Injections and Dosing. Retrieved from [Link]
-
Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 35(1), 79-111. Retrieved from [Link]
-
Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]
-
Canadian Council on Animal Care. (n.d.). MODULE 2 THE LABORATORY MOUSE. Retrieved from [Link]
-
Virginia Tech Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
-
The University of Iowa Office of Animal Resources. (n.d.). Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from [Link]
-
Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
-
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
-
Gad Consulting Services. (2016, January). Vehicles for Animal Studies. Retrieved from [Link]
-
University of California, Irvine Office of Research. (n.d.). Use of Controlled Substances in Animals. Retrieved from [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]
-
Queen's University. (2012, February 16). Subcutaneous Injection in Mice. Retrieved from [Link]
-
Northwest Association for Biomedical Research. (n.d.). Rules and Regulations. Retrieved from [Link]
-
Western University of Health Sciences. (n.d.). Controlled Substances. Retrieved from [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]
-
Université de Montréal Direction des services vétérinaires. (2019, June 14). Administration and injection of substances in mice. Retrieved from [Link]
-
Stewart, K., & Schroeder, V. A. (2015). Compound Administration in Rodents- Injection Techniques. Journal of Visualized Experiments, (102), e53033. Retrieved from [Link]
-
Procedures with Care. (2020, February 11). Intravenous Injection in the Mouse. Retrieved from [Link]
-
PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. Retrieved from [Link]
-
University of Notre Dame Research. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of dosing schedule in animal models on compound progression decisions. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H19NO2). Retrieved from [Link]
Sources
- 1. Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride [myskinrecipes.com]
- 2. PubChemLite - this compound (C10H19NO2) [pubchemlite.lcsb.uni.lu]
- 3. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 4. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. admescope.com [admescope.com]
- 7. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 15. prisysbiotech.com [prisysbiotech.com]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. dsv.ulaval.ca [dsv.ulaval.ca]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. research.vt.edu [research.vt.edu]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 23. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 24. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 25. umaryland.edu [umaryland.edu]
- 26. Guidelines for Choosing Appropriate Intervention and Endpoints | Vancouver Island University | Canada [research.viu.ca]
- 27. ceua.paginas.ufsc.br [ceua.paginas.ufsc.br]
- 28. inca.gov.br [inca.gov.br]
- 29. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols: Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride as a Versatile Scaffold in Research and Development
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride as a research chemical. Given the nascent public data on this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to project its potential applications and establish robust protocols for its use. The focus is on its role as a versatile building block in the synthesis of more complex molecules for drug discovery and as a chemical probe.
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle offers a desirable combination of features: it provides a three-dimensional structure, can be functionalized to modulate physicochemical properties like solubility and lipophilicity, and often imparts favorable pharmacokinetic profiles to drug candidates.[2][3] Specifically, the 3-substituted piperidine motif is a key component in a range of biologically active compounds, including agents targeting the central nervous system (CNS).[4][5]
This compound combines this valuable piperidine core with an ethyl propanoate side chain, presenting two key points for chemical modification: the secondary amine of the piperidine ring and the ester group. This dual functionality makes it an attractive starting material for the creation of diverse chemical libraries for screening and for the targeted synthesis of novel therapeutic agents.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its proper handling, storage, and use in quantitative experiments.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₁₀H₁₉NO₂ • HCl | |
| Molecular Weight | 221.72 g/mol | |
| Appearance | White to off-white solid (predicted) | General |
| Solubility | Soluble in water, methanol, ethanol (predicted) | General |
| XlogP (predicted) | 1.1 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
Storage and Stability
As a hydrochloride salt, the compound is expected to be a crystalline solid that is more stable and less volatile than its free base form. However, piperidine derivatives can be hygroscopic and sensitive to light and air over long periods.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping the compound at -20°C is recommended. Protect from moisture and light.
-
Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Postulated Research Applications
The primary utility of this compound in a research setting is as a versatile synthetic intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications to build a diverse range of more complex molecules.
As a Scaffold for Compound Library Synthesis
The molecule is an ideal starting point for creating a library of analogues for high-throughput screening. The secondary amine can be functionalized through various reactions, while the ester can be hydrolyzed and then coupled to other moieties.
Caption: Synthetic pathways for derivatization.
This workflow allows for the systematic exploration of the chemical space around the piperidine scaffold to identify structure-activity relationships (SAR).[7]
In Neuroscience Research
The piperidine scaffold is prevalent in drugs targeting the central nervous system.[4] Derivatives of Ethyl 3-(piperidin-3-yl)propanoate could be synthesized and tested for activity at various CNS targets, such as:
-
Dopamine and Serotonin Transporters: As potential reuptake inhibitors.
-
Sigma Receptors: A common target for piperidine-containing molecules.[8]
-
Acetylcholinesterase Inhibitors: As potential treatments for Alzheimer's disease.[4]
The propanoate side chain can be modified to mimic the structures of known ligands for these targets.
Experimental Protocols
The following protocols are generalized for a research chemical of this type and should be optimized based on the specific reaction and available equipment.
Protocol for N-Acylation of the Piperidine Ring
This protocol describes a standard method to functionalize the secondary amine of the piperidine ring.
Objective: To synthesize Ethyl 3-(1-acetylpiperidin-3-yl)propanoate.
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add a base such as TEA (2.2 eq) to the solution to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acetylated product.
Protocol for Analytical Characterization
It is crucial to confirm the identity, purity, and structure of any research chemical.[9][10]
Objective: To determine the purity of the synthesized compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of water and acetonitrile.
Objective: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds.
-
Sample Preparation: Dilute the HPLC sample stock solution 1:10 in the mobile phase.
-
Expected Ion: For the free base (C₁₀H₁₉NO₂), the expected [M+H]⁺ ion would be at m/z 186.14.
Objective: To confirm the chemical structure of the compound.
-
Solvent: Deuterated chloroform (CDCl₃) for the free base or deuterated methanol (CD₃OD) or deuterium oxide (D₂O) for the hydrochloride salt.
-
Experiments:
-
¹H NMR: To observe the proton environments. Expected signals would include those for the ethyl group (a triplet and a quartet), multiplets for the piperidine ring protons, and signals for the propanoate chain protons.
-
¹³C NMR: To observe the carbon environments, including the carbonyl carbon of the ester and the carbons of the piperidine ring.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons and confirm the substitution pattern on the piperidine ring.
-
Caption: A typical quality control workflow.
Conclusion
While direct experimental data for this compound is limited in public literature, its structural components—the 3-substituted piperidine scaffold and the reactive ethyl propanoate chain—strongly suggest its utility as a valuable research chemical.[1][11] Its potential lies in its role as a versatile building block for the synthesis of novel, structurally diverse molecules for screening in various therapeutic areas, particularly in neuroscience. The protocols outlined in this document provide a solid foundation for researchers to handle, characterize, and chemically modify this compound in a drug discovery and development context.
References
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]
-
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed Central. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Ethyl Propanoate in Advanced Catalytic Reaction Methodologies. Patsnap Eureka. Available at: [Link]
-
Examples of biologically active 3-substituted piperidines. ResearchGate. Available at: [Link]
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]
-
The Role of Ethyl Propanoate in Aromatic Hydrocarbon Substitution Reactions. Patsnap Eureka. Available at: [Link]
-
Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. PubMed. Available at: [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. PubMed. Available at: [Link]
-
ETHYL PROPIONATE. Ataman Kimya. Available at: [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers: Characterization of diphenylethylamines. ResearchGate. Available at: [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Europe PMC. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Royal Society of Chemistry. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]
-
The Role of Piperidine Derivatives in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Semantic Scholar. Available at: [Link]
-
Piperidine. Wikipedia. Available at: [Link]
-
Showing metabocard for Ethyl propionate (HMDB0030058). Human Metabolome Database. Available at: [Link]
-
The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl Propanoate in Advanced Catalytic Reaction Methodologies [eureka.patsnap.com]
The Strategic Application of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride in Modern Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a cornerstone of successful therapeutic design. Among the vast armamentarium of synthetic intermediates, chiral 3-substituted piperidines stand out as a privileged scaffold, frequently embedded within the core of numerous clinically significant agents. Ethyl 3-(piperidin-3-yl)propanoate hydrochloride, a key exemplar of this structural class, offers a versatile platform for the elaboration of complex molecular architectures, particularly in the pursuit of novel therapeutics for inflammatory diseases and central nervous system (CNS) disorders.
This technical guide provides an in-depth exploration of the application of this compound and its derivatives in medicinal chemistry. We will delve into the synthetic utility of this building block, elucidate the rationale behind key experimental choices, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Piperidine Scaffold: A Privileged Motif in Drug Discovery
The piperidine ring is a recurring structural motif in a multitude of natural products and synthetic drugs, valued for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. The introduction of a substituent at the 3-position of the piperidine ring, particularly with stereochemical control, is a widely employed strategy to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. The propanoate ester moiety in this compound serves as a versatile handle for further chemical modifications, allowing for the construction of diverse compound libraries.
Application Profile: Synthesis of a CCR2 Antagonist Precursor
A prominent application of piperidine-based building blocks lies in the development of antagonists for the C-C chemokine receptor 2 (CCR2). CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), are key players in the inflammatory cascade, mediating the recruitment of monocytes to sites of inflammation. Consequently, antagonism of CCR2 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
While direct literature detailing the use of this compound in this specific context is limited, a closely related analog, a protected form of a 4-substituted piperidine, has been instrumental in the synthesis of potent and orally bioavailable CCR2 antagonists. The synthetic logic and experimental procedures are readily adaptable to the 3-substituted isomer, providing a valuable blueprint for researchers.
The following workflow illustrates the key transformations involved in the synthesis of a core intermediate for a CCR2 antagonist, starting from a protected piperidine derivative.
Caption: Synthetic workflow for a CCR2 antagonist.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key transformations in the synthesis of a CCR2 antagonist intermediate. These protocols are based on established procedures for related 4-substituted piperidines and are presented as a guide for adaptation to the 3-substituted analog.
Protocol 1: N-Boc Protection of this compound
Rationale: The protection of the piperidine nitrogen is a critical first step to prevent unwanted side reactions during subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy (appearance of the characteristic Boc proton signal around 1.4 ppm) and mass spectrometry (observation of the correct molecular ion peak for the Boc-protected product).
Protocol 2: Palladium-Catalyzed Suzuki Coupling
Rationale: The introduction of an aryl group onto the piperidine ring is a key step in building the core structure of many CCR2 antagonists. The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely employed in pharmaceutical synthesis.
Materials:
-
N-Boc-protected Ethyl 3-(bromo- or iodo-aryl)-piperidine-3-carboxylate (prepared from the corresponding aryl halide)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar with heating capabilities
Procedure:
-
To a Schlenk flask, add the N-Boc-protected aryl-halide piperidine derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The formation of the desired biaryl product can be confirmed by ¹H and ¹³C NMR spectroscopy, and the molecular weight verified by mass spectrometry.
Protocol 3: Ester Hydrolysis to the Carboxylic Acid
Rationale: The ethyl ester is converted to the corresponding carboxylic acid to enable subsequent amide bond formation. Saponification using a base like lithium hydroxide or sodium hydroxide is a standard and effective method for this transformation.
Materials:
-
Ethyl ester derivative from the previous step
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Solvent mixture (e.g., THF/water, Methanol/water)
-
Hydrochloric acid (HCl) (1M or 2M)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.
Self-Validation: The conversion of the ester to the carboxylic acid can be confirmed by the disappearance of the ethyl ester signals (triplet and quartet) and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum. The change in molecular weight can be verified by mass spectrometry.
Data Presentation
The following table summarizes representative data for the synthesis of a key intermediate, highlighting the expected yields and key analytical characterization.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Key Analytical Data |
| 1 | N-Boc Protection | Ethyl 3-(piperidin-3-yl)propanoate HCl | N-Boc-Ethyl 3-(piperidin-3-yl)propanoate | 90-98 | ¹H NMR: ~1.4 ppm (9H, s); MS: [M+H]⁺ |
| 2 | Suzuki Coupling | N-Boc-Ethyl 3-(bromoaryl)-piperidine | N-Boc-Ethyl 3-(biaryl)-piperidine | 75-90 | ¹H & ¹³C NMR: Aromatic signals; MS: [M+H]⁺ |
| 3 | Ester Hydrolysis | N-Boc-Ethyl 3-(biaryl)-piperidine | N-Boc-3-(biaryl)-piperidine-3-carboxylic acid | 85-95 | ¹H NMR: Disappearance of ethyl signals; MS: [M+H]⁺ |
Conclusion
This compound and its derivatives are valuable building blocks in medicinal chemistry, providing a versatile scaffold for the synthesis of complex and biologically active molecules. The protocols and workflows detailed herein, exemplified by the synthesis of a CCR2 antagonist precursor, demonstrate the strategic utility of this compound class. By understanding the underlying principles of the synthetic transformations and employing robust analytical techniques for validation, researchers can effectively leverage these intermediates to accelerate their drug discovery programs.
References
-
Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Med. Chem. Lett.2010 , 1 (2), 65-70. [Link][1]
-
The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorg. Med. Chem. Lett.2009 , 19 (15), 4342-4346. [Link]
-
A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. Bioorg. Med. Chem. Lett.2013 , 23 (4), 1063-1069. [Link][2]
-
3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorg. Med. Chem. Lett.2011 , 21 (17), 5025-5028. [Link][3]
-
Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 -yl)ethyl]piperidines. Bioorg. Med. Chem. Lett.1998 , 8 (12), 1541-1546. [Link][4]
-
N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases. Google Patents, KR101695582B1. [5]
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents, CN104926717A. [6]
Sources
- 1. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR101695582B1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases - Google Patents [patents.google.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the strategic chemical derivatization of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride, a valuable chiral building block in modern medicinal chemistry. Piperidine scaffolds are integral to numerous pharmaceuticals, and the ability to systematically modify this core structure is crucial for lead optimization and the exploration of structure-activity relationships (SAR).[1][2] This document outlines detailed synthetic protocols for key transformations targeting the secondary amine of the piperidine ring, including N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The causality behind experimental choices, proven methodologies, and robust characterization techniques are detailed to ensure scientific integrity and reproducibility for researchers in drug discovery and development.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile anchor for diverse pharmacophoric elements.[1][2] Ethyl 3-(piperidin-3-yl)propanoate, as a hydrochloride salt, presents two primary, orthogonal sites for chemical modification: the secondary amine within the piperidine ring and the ethyl ester moiety. This bifunctionality allows for a combinatorial approach to library synthesis, enabling the systematic modulation of properties such as potency, selectivity, solubility, and pharmacokinetic profiles.[3]
This guide focuses on the derivatization of the piperidine nitrogen, as it is often a key interaction point with biological targets and a primary handle for chemical modification. The hydrochloride salt form requires neutralization in situ before reaction, a critical step integrated into the following protocols.
Strategic Overview of Derivatization
The secondary amine of the piperidine core is a nucleophilic center that can readily undergo a variety of bond-forming reactions. The primary strategies discussed herein are chosen for their reliability, broad substrate scope, and relevance to medicinal chemistry campaigns.
Caption: Derivatization workflow for Ethyl 3-(piperidin-3-yl)propanoate.
Synthetic Protocols and Methodologies
The following protocols are designed as robust, self-validating procedures. They include reaction monitoring steps and detailed work-up and purification guidelines. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Protocol for N-Acylation (Amide Bond Formation)
N-acylation is a cornerstone transformation for converting the secondary amine into a neutral, structurally diverse amide.[4] This can be achieved using either an acyl chloride or a carboxylic acid activated with a coupling reagent.
Method A: Acylation using Acyl Chlorides
This classic Schotten-Baumann-type reaction is rapid and efficient for a wide range of acyl chlorides.[5] The key is the use of a non-nucleophilic base to neutralize the starting material's HCl salt and the HCl generated during the reaction.
| Reagent | Molar Equiv. | Purpose |
| Ethyl 3-(piperidin-3-yl)propanoate HCl | 1.0 | Starting Material |
| Acyl Chloride (R-COCl) | 1.05 - 1.1 | Acylating Agent |
| Triethylamine (TEA) or DIPEA | 2.2 - 2.5 | Base |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add Ethyl 3-(piperidin-3-yl)propanoate HCl (1.0 equiv) and dissolve or suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine or N,N-diisopropylethylamine (DIPEA) (2.2 equiv) and stir the mixture for 10-15 minutes at room temperature.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Acyl Chloride Addition: Add the acyl chloride (1.05 equiv) dropwise to the stirred solution. An exotherm may be observed.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.[6]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl derivative.[7][8]
Method B: Amide Coupling using HATU
For cases where the acyl chloride is unstable or unavailable, coupling a carboxylic acid using a modern coupling reagent like HATU is a highly effective alternative. This method minimizes side reactions and is broadly applicable.[9][10]
| Reagent | Molar Equiv. | Purpose |
| Ethyl 3-(piperidin-3-yl)propanoate HCl | 1.0 | Starting Material |
| Carboxylic Acid (R-COOH) | 1.1 | Coupling Partner |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 3.0 | Base |
| Dimethylformamide (DMF) | - | Anhydrous Solvent |
Step-by-Step Protocol:
-
Reaction Setup: To a flask, add the carboxylic acid (1.1 equiv), HATU (1.1 equiv), and Ethyl 3-(piperidin-3-yl)propanoate HCl (1.0 equiv).
-
Solvent & Base: Dissolve the solids in anhydrous DMF (approx. 0.1 M) and add DIPEA (3.0 equiv).
-
Reaction: Stir the mixture at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the product mass and consumption of starting materials.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and other water-soluble components.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to yield the desired amide product.
General Protocol for N-Sulfonylation (Sulfonamide Formation)
The formation of sulfonamides is another critical derivatization strategy, often used to introduce hydrogen bond donors and modulate polarity. The reaction is analogous to acylation with an acyl chloride.
| Reagent | Molar Equiv. | Purpose |
| Ethyl 3-(piperidin-3-yl)propanoate HCl | 1.0 | Starting Material |
| Sulfonyl Chloride (R-SO₂Cl) | 1.1 | Sulfonylating Agent |
| Pyridine or TEA | 2.5 | Base/Solvent |
| Dichloromethane (DCM) | - | Anhydrous Solvent (optional) |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve Ethyl 3-(piperidin-3-yl)propanoate HCl (1.0 equiv) in a mixture of DCM and pyridine (2.5 equiv) or just pyridine if it is used as the solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equiv) portion-wise or dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours.
-
Monitoring: Check for completion by TLC or LC-MS.
-
Work-up: Dilute with DCM and wash sequentially with 1 M copper (II) sulfate solution (to remove pyridine), water, and brine.
-
Isolation & Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify the crude product by flash chromatography or recrystallization.
General Protocol for N-Alkylation via Reductive Amination
Reductive amination is a robust and highly selective method for introducing alkyl groups to the piperidine nitrogen, yielding tertiary amines.[11] This two-step, one-pot process avoids the over-alkylation issues that can plague direct alkylation with alkyl halides.[6][12] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is a mild reducing agent that is selective for the iminium ion intermediate.[11]
| Reagent | Molar Equiv. | Purpose |
| Ethyl 3-(piperidin-3-yl)propanoate HCl | 1.0 | Starting Material |
| Aldehyde or Ketone | 1.1 - 1.2 | Carbonyl Source |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | Reducing Agent |
| Dichloroethane (DCE) or DCM | - | Anhydrous Solvent |
| Acetic Acid (optional) | catalytic | Catalyst (for slow reactions) |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, suspend Ethyl 3-(piperidin-3-yl)propanoate HCl (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCE or DCM (0.1 M). Note: The HCl salt must be neutralized. If not using a pre-neutralized free base, add 1.0 equiv of a base like TEA first and stir for 15 min.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[11]
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) in portions over 15 minutes. The reaction may be slightly exothermic.[6]
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.[11]
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]
-
Isolation & Purification: Filter the mixture and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Caption: Standard workflow for synthesis, purification, and analysis.
Purification and Characterization
Ensuring the purity and confirming the structure of newly synthesized derivatives is paramount for reliable biological data.
-
Purification: Flash column chromatography is the primary method for purifying these derivatives.[7] The choice of eluent (e.g., gradients of ethyl acetate in hexanes or methanol in DCM) will depend on the polarity of the product.
-
Characterization: A suite of analytical techniques should be used to confirm the identity and purity of the final compounds.[13]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a rapid assessment of purity and confirms the molecular weight of the desired product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the added moiety are key diagnostic markers.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the final purity of the compound (typically >95%) for biological screening.[7]
-
Conclusion
This compound is a versatile and valuable starting material for the creation of diverse chemical libraries. The protocols for N-acylation, N-sulfonylation, and reductive amination described here provide a reliable foundation for medicinal chemists to systematically explore the chemical space around this privileged scaffold. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, will enable the successful development of novel derivatives for drug discovery programs.
References
-
Dunne, C., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
Request PDF (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
France-Berkeley Fund (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. France-Berkeley Fund. Available at: [Link]
-
ResearchGate (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Fisher Scientific (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
PMC (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
Organic Communications (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. acgpubs.org. Available at: [Link]
-
PMC (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. Available at: [Link]
-
PMC (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]
-
ACS Publications (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
University of Bath (n.d.). N-Acylation Reactions of Amines. University of Bath's research portal. Available at: [Link]
-
RSC Publishing (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available at: [Link]
-
University of Arizona (2017). Piperidine-based drug discovery. University of Arizona. Available at: [Link]
-
RSC Publishing (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Axplora (n.d.). Small molecules purification. Axplora. Available at: [Link]
-
Agilent (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]
-
ACS Publications (n.d.). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization | France-Berkeley Fund [fbf.berkeley.edu]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 8. axplora.com [axplora.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis and yield optimization of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. This guide is structured to provide actionable insights and robust troubleshooting strategies, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize conditions, and achieve high-yield, high-purity results in your laboratory.
The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry, as this scaffold is a key component in numerous FDA-approved drugs.[1] The most direct route to Ethyl 3-(piperidin-3-yl)propanoate is through the catalytic hydrogenation of its pyridine precursor, Ethyl 3-(pyridin-3-yl)acrylate.[1] While atom-economical, this reaction is sensitive to multiple variables that can impact conversion, selectivity, and overall yield.
This document addresses the most common challenges encountered during this two-stage synthesis, providing a logical framework for troubleshooting and optimization.
Overall Synthetic Workflow
The synthesis is typically approached as a two-step process: first, the formation of the unsaturated pyridine intermediate, followed by the critical hydrogenation step.
Caption: Overall workflow for the synthesis of Ethyl 3-(piperidin-3-yl)propanoate HCl.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage for yield optimization in this synthesis?
A1: The catalytic hydrogenation of the pyridine ring (Stage 2) is unequivocally the most critical step. The aromaticity of the pyridine ring makes it stable and requires a potent catalytic system to achieve full saturation.[1] Catalyst selection, activity, catalyst loading, hydrogen pressure, solvent, and temperature all have a profound impact on reaction rate and completeness. Incomplete reaction or side reactions during this stage are the primary sources of yield loss.
Q2: Which catalyst is generally recommended for the hydrogenation of a substituted pyridine like Ethyl 3-(pyridin-3-yl)acrylate?
A2: Noble metal catalysts are the most effective.[2] While several can be used, Rhodium-on-carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) often provide the best performance, allowing for high conversion under milder conditions (lower temperature and pressure) compared to other catalysts.[3] Platinum(IV) oxide (PtO₂, Adams' catalyst) is also highly effective, particularly in acidic solvents like acetic acid, which facilitates reduction by protonating the pyridine nitrogen.[1] Palladium-on-carbon (Pd/C) can work but often requires acidic additives and may be less efficient for this specific transformation.[1]
Q3: How can I effectively monitor the progress of the hydrogenation reaction?
A3: There are several methods:
-
Hydrogen Uptake: In a pressurized reactor system (e.g., a Parr shaker), monitoring the drop in hydrogen pressure is the most direct way to follow the reaction's progress. The reaction is complete when hydrogen consumption ceases.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy method. The starting material (acrylate) is UV active and will have a different Rf value than the product (piperidine), which is typically not UV active but can be visualized by staining (e.g., with potassium permanganate or ninhydrin).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It can separate the starting material, product, and any intermediates or byproducts, confirming their identity by mass. This is highly recommended for optimization experiments.
Q4: What are the most common impurities I should anticipate?
A4: The primary impurities often stem from the hydrogenation step:
-
Starting Material: Unreacted Ethyl 3-(pyridin-3-yl)acrylate.
-
Partially Hydrogenated Intermediates: Tetrahydropyridine derivatives.
-
Over-reduction/Hydrogenolysis Products: If the ester group is reduced to an alcohol, although this is less common under typical pyridine hydrogenation conditions.
-
Impurities from Stage 1: Any unreacted starting materials or byproducts from the Wittig reaction that were not fully removed.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem: The hydrogenation reaction is slow, stalls, or results in low conversion.
Q: My hydrogenation of Ethyl 3-(pyridin-3-yl)acrylate has stopped consuming hydrogen, but analysis (TLC, LC-MS) shows significant starting material remaining. What are the potential causes and solutions?
A: This is a classic case of catalyst inactivation or suboptimal reaction conditions. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, making this reaction particularly sensitive.[1]
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting low hydrogenation yield.
| Potential Cause | Underlying Rationale | Recommended Action |
| Catalyst Poisoning/Deactivation | The nitrogen lone pair on the pyridine and piperidine can bind strongly to the metal surface, blocking active sites.[1] | 1. Increase Catalyst Loading: Raise from a typical 1-5 mol% to 5-10 mol%. 2. Use Fresh Catalyst: Ensure the catalyst has not been exposed to air/moisture for extended periods. 3. Change Catalyst Type: Switch to a more poison-resistant catalyst like Rhodium on Carbon (Rh/C).[3][4] |
| Insufficient Hydrogen Pressure | The rate of hydrogenation is often dependent on the concentration of dissolved hydrogen, which is proportional to the applied pressure. | 1. Increase H₂ Pressure: If using 50 psi, consider increasing to 100-200 psi. Always operate within the safety limits of your reactor. 2. Ensure Proper Agitation: Vigorous stirring is essential to facilitate the transfer of hydrogen from the gas phase to the catalyst surface. |
| Suboptimal Solvent/Temperature | Reaction kinetics can be slow at room temperature. The solvent plays a key role in substrate solubility and interaction with the catalyst. | 1. Increase Temperature: Gently warm the reaction to 40-60 °C to increase the rate. 2. Solvent Choice: For PtO₂ or Pd/C, using glacial acetic acid or ethanol with an acidic additive can significantly accelerate the reaction.[1] For Rh/C, neutral solvents like methanol or ethanol are often sufficient. |
| Impure Starting Material | Contaminants from the previous step (e.g., sulfur-containing compounds, residual phosphine oxides from a Wittig reaction) can be potent catalyst poisons. | 1. Purify the Precursor: Ensure the Ethyl 3-(pyridin-3-yl)acrylate is purified by column chromatography or recrystallization before hydrogenation. |
Problem: Product isolation is difficult, and the final HCl salt is oily or impure.
Q: After hydrogenation, I have a clean conversion to the product, but my work-up is messy. When I add HCl, I get an oil instead of a solid, and the final purity is low. How can I improve this?
A: This issue points to problems in the post-reaction work-up and salt formation procedure. The free-base piperidine product is often a viscous oil, and proper handling is key to obtaining a crystalline hydrochloride salt.
| Potential Cause | Underlying Rationale | Recommended Action |
| Inefficient Catalyst Removal | Fine catalyst particles (e.g., Rh/C) can pass through standard filter paper, contaminating the final product and imparting a dark color. | 1. Use Celite®: Filter the reaction mixture through a pad of Celite® or another filter aid. This creates a fine filtration bed that traps small catalyst particles. Wash the pad thoroughly with the reaction solvent (e.g., methanol or ethanol) to recover all the product. |
| Residual Water During Salt Formation | The presence of water can prevent the hydrochloride salt from crystallizing, leading to the formation of a hygroscopic oil or gum. | 1. Use Anhydrous Solvents: Ensure the solvent used for the salt formation (e.g., diethyl ether, MTBE, or ethyl acetate) is anhydrous. 2. Dry the Free Base: After catalyst filtration and solvent evaporation, dissolve the crude free-base residue in a solvent like dichloromethane (DCM), dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and then remove the DCM before proceeding. |
| Incorrect Stoichiometry of HCl | Adding a large excess of HCl can sometimes lead to the formation of dihydrochloride salts or promote side reactions, making crystallization difficult. | 1. Use a Titrated HCl Solution: Use a commercially available solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane). 2. Add HCl Slowly: Dissolve the free base in a minimal amount of a suitable solvent (like ethyl acetate or isopropanol) and add the HCl solution dropwise with vigorous stirring until precipitation is complete. Check the pH of the slurry to ensure it is acidic. |
| Impurities Inhibiting Crystallization | Even small amounts of impurities can disrupt the crystal lattice formation, resulting in an oil. | 1. Purify the Free Base First: If oiling persists, consider purifying the free base product by silica gel column chromatography before salt formation. Use a solvent system like DCM/Methanol with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the column. 2. Recrystallize the Final Salt: After isolating the crude HCl salt, recrystallize it from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/ethyl acetate, to achieve high purity. |
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(pyridin-3-yl)acrylate (Precursor)
This protocol uses a standard Wittig reaction.
-
Materials:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
Ethyl (triphenylphosphoranylidene)acetate (1.05 eq)
-
Toluene or Dichloromethane (DCM) as solvent
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Pyridinecarboxaldehyde and the chosen solvent.
-
Add Ethyl (triphenylphosphoranylidene)acetate portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the aldehyde spot has disappeared.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure Ethyl 3-(pyridin-3-yl)acrylate.[5] The byproduct, triphenylphosphine oxide, is also removed during this step.
-
Protocol 2: Catalytic Hydrogenation using Rh/C
-
Materials:
-
Ethyl 3-(pyridin-3-yl)acrylate (1.0 eq)
-
5% Rhodium on Carbon (Rh/C, 5 mol%)
-
Methanol or Ethanol as solvent
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
-
Procedure:
-
Carefully add the Rh/C catalyst to the hydrogenation vessel under an inert atmosphere. Caution: Hydrogenation catalysts can be pyrophoric.
-
Add the solvent, followed by the Ethyl 3-(pyridin-3-yl)acrylate.
-
Seal the reactor and purge it several times with inert gas (Nitrogen) before carefully introducing hydrogen gas.
-
Pressurize the reactor to 50-100 psi with hydrogen.
-
Begin vigorous agitation and stir at room temperature (or warm to 40-50 °C if the reaction is slow).
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 4-24 hours.
-
Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. The resulting filtrate contains the free-base product.
-
Protocol 3: Hydrochloride Salt Formation and Purification
-
Materials:
-
Filtrate from Protocol 2 containing Ethyl 3-(piperidin-3-yl)propanoate
-
2.0 M HCl in Diethyl Ether (or similar)
-
Anhydrous Diethyl Ether or MTBE
-
-
Procedure:
-
Concentrate the filtrate from the hydrogenation step under reduced pressure to obtain the crude free-base oil.
-
Dissolve the oil in a minimal amount of a suitable solvent like ethyl acetate or anhydrous ethanol.
-
While stirring vigorously, slowly add the 2.0 M HCl in diethyl ether solution dropwise. A white precipitate should form.
-
Continue adding the HCl solution until no further precipitation is observed and the mixture is acidic (check with pH paper).
-
Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to yield this compound as a white to off-white solid. For highest purity, this solid can be recrystallized from a solvent pair like isopropanol/ether.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- National Institutes of Health (NIH). (n.d.).
- BenchChem. (2025).
- Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- ChemBK. (2024). ethyl 3-(pyridin-3-yl)
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
- Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Technical Support Guide: Purification of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Section 1: Understanding the Compound & Core Challenges (FAQs)
This section addresses the most frequently asked questions regarding the handling and properties of this compound.
Q1: What are the expected physical properties of this compound, and why is it so difficult to handle?
This compound is typically a white to off-white crystalline solid. The primary challenge in its handling arises from its hygroscopic nature .[1] Hygroscopicity is the tendency of a solid to absorb moisture from the atmosphere.[2] For this compound, exposure to ambient air can lead to:
-
Physical Changes: The powder may clump, cake, or in high humidity, deliquesce (dissolve in the absorbed water), making accurate weighing nearly impossible.[1]
-
Chemical Degradation: Absorbed water can promote hydrolysis of the ethyl ester functional group or other degradation pathways, compromising the sample's purity and stability.[1]
-
Inaccurate Concentrations: Weighing a sample that has absorbed water leads to an overestimation of the amount of the active compound, resulting in solutions with lower-than-intended concentrations.[1]
Q2: My crude product is a persistent oil or a sticky solid. Why won't it crystallize?
This is a common issue when impurities are present that disrupt the formation of a stable crystal lattice. The primary culprits are:
-
Residual Solvents: Entrapped solvents from the reaction or workup (e.g., ethanol, dichloromethane, toluene) can act as an "anti-solvent" or simply lower the melting point of the mixture.
-
Excess Water: As a hygroscopic salt, the compound readily absorbs water, which can prevent crystallization.[1][3]
-
Process-Related Impurities: Unreacted starting materials or byproducts from the synthesis can inhibit crystallization even at low levels.[3][4] A thorough understanding of the synthetic route is crucial to predicting potential impurities.[3]
Q3: After purification, my final product has a distinct yellow or brownish tint. What causes this, and how can I remove it?
Piperidine and its derivatives can be susceptible to oxidation, which often leads to colored impurities.[3] While minor discoloration may not always impact downstream reactions, achieving high purity for analytical standards or pharmaceutical applications requires its removal. This can often be accomplished by treating a solution of the compound with activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, which are then removed via hot filtration.
Q4: My HPLC analysis shows a broad peak or two separate peaks for my compound. Is my sample impure?
Not necessarily. This phenomenon is frequently observed with piperidine derivatives, especially when analyzed as the free base.[5] The basic nitrogen can interact strongly with acidic silanol groups on standard silica-based C18 columns, leading to peak tailing. The presence of two peaks may be due to different ionization states or conformers interacting differently with the stationary phase. A key advantage of analyzing the hydrochloride salt is that it typically protonates the piperidine nitrogen, leading to a single, sharper peak in reverse-phase HPLC.[5] If you are analyzing the free base, adding a modifier like 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape.
Q5: What are the definitive best practices for handling and storing the purified product?
Given its hygroscopic nature, stringent handling and storage procedures are mandatory to maintain the integrity of this compound.[1][2]
-
Handling: Whenever possible, handle the solid inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[1][6] If a glovebox is unavailable, work quickly in a low-humidity environment and minimize the time the container is open.
-
Storage: Store the compound in a tightly sealed container. For long-term storage, placing this primary container inside a desiccator containing a drying agent (e.g., Drierite, silica gel) is highly recommended to protect it from atmospheric moisture.[2]
Section 2: Purification and Troubleshooting Workflows
The choice of purification strategy depends on the impurity profile of the crude material. The following diagram outlines a general decision-making workflow.
Caption: General purification strategy for this compound.
Strategy 1: Recrystallization (Preferred Method)
Recrystallization is the most efficient method for purifying this compound, provided the crude material is substantially pure (>90%) and solid. It leverages differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. Common solvent systems for hydrochloride salts include isopropanol (IPA), ethanol/diethyl ether, IPA/hexane, or acetonitrile.
-
Dissolution: Place the crude solid in an appropriately sized flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Stirring and maintaining the temperature near the solvent's boiling point are crucial.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals on the filter with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), to remove all traces of solvent.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the impure compound. / Insufficient solvent was used. | Add more hot solvent until the oil dissolves. If the issue persists, switch to a lower-boiling point solvent or a co-solvent system. |
| No Crystals Form | The solution is not supersaturated (too much solvent used). / The compound is too soluble in the chosen solvent even when cold. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, remove some solvent under reduced pressure and attempt to cool again. Re-evaluate the solvent system. |
| Very Low Recovery | The compound has significant solubility in the solvent at cold temperatures. / The product was washed with too much cold solvent. | Re-cool the filtrate to see if more crystals form. Concentrate the mother liquor and attempt a second crop of crystals. Use a minimal amount of ice-cold solvent for washing. |
| Poor Purity Improvement | The chosen solvent does not effectively differentiate between the product and a key impurity. / Cooling was too rapid, trapping impurities. | A different solvent system is required. Perform small-scale solubility tests to find a more selective solvent. Ensure the cooling process is slow and undisturbed. |
Strategy 2: Purification via Free-Base Chromatography
If the crude material is oily or contains a high level of impurities, direct recrystallization is often ineffective. In this case, a more robust approach is required: converting the salt to its free base, purifying the base by column chromatography, and then reforming the pure hydrochloride salt.
Caption: Step-by-step workflow for purification via free-base chromatography.
-
Free-Base Conversion: Dissolve the crude hydrochloride salt in water. Cool the solution in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution, 1M NaOH) with stirring until the pH is >10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The free base is organic-soluble, while inorganic salts remain in the aqueous layer.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude free base, which is often an oil.
-
Flash Column Chromatography:
-
Adsorbent: Standard silica gel is typically used.[7]
-
Eluent Selection: A common eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). Crucially, to prevent peak tailing, add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent system. [3]
-
Procedure: Load the crude free base onto the column and elute with the chosen solvent system, collecting fractions and monitoring by TLC.
-
-
Salt Reformation: Combine the fractions containing the pure free base and remove the solvent under reduced pressure. Dissolve the purified oil in a suitable anhydrous solvent (diethyl ether or EtOAc are common). Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in dioxane) or bubble dry HCl gas through the solution.[8] The pure this compound will precipitate as a white solid.
-
Final Isolation: Collect the solid by vacuum filtration, wash with a small amount of the anhydrous solvent (e.g., diethyl ether), and dry thoroughly under vacuum.
References
- BenchChem (2025).
- BenchChem (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
- HepatoChem. How do you handle hygroscopic salts?.
- ResearchGate (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Google Patents (2017). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
- Google Patents (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
- Reddit (2017). Drying and Storing Hygroscopic Salts.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
- Google Patents (2012).
- Google Patents (2010). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
- Environmental Protection Agency. III Analytical Methods.
- Asian Journal of Chemistry (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. env.go.jp [env.go.jp]
- 8. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Impurities in Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride Synthesis
This guide serves as a technical resource for researchers, chemists, and process development professionals involved in the synthesis of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. The purity of this intermediate is critical for its downstream applications in pharmaceutical development. This document provides in-depth, field-proven insights into the common impurities encountered during its synthesis, offering a structured approach to their identification, mitigation, and elimination.
Section 1: The Synthetic Pathway and "Hot Spots" for Impurity Formation
A robust understanding of the synthetic route is the first step in effective impurity control. A common and logical pathway to this compound involves a two-step process: a Michael addition followed by deprotection and salt formation. This route, while effective, contains several "hot spots" where side reactions and incomplete conversions can lead to a complex impurity profile.
The Assumed Synthetic Pathway:
-
Step 1: Michael Addition: N-Boc-3-aminopiperidine is reacted with ethyl acrylate. This reaction adds the propanoate chain to the piperidine nitrogen.
-
Step 2: Deprotection and Salt Formation: The tert-Butoxycarbonyl (Boc) protecting group is removed under acidic conditions, typically using hydrochloric acid in a suitable solvent, which concurrently forms the desired hydrochloride salt.
Below is a diagram illustrating the primary transformation and the key points where impurities are likely to form.
Caption: Synthetic pathway and key impurity formation points.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during synthesis in a practical Q&A format.
Q1: My post-reaction analysis (TLC/LC-MS) shows multiple unexpected peaks. What are they likely to be?
A: A complex crude mixture points to incomplete reactions or the formation of side-products. The most common species to look for are summarized in the table below.
Expertise & Causality: The nucleophilicity of the secondary amine in the piperidine ring and the electrophilic nature of the double bond in ethyl acrylate are the basis for the desired reaction. However, if conditions are not optimized, these same properties can lead to side reactions. For instance, excess ethyl acrylate or elevated temperatures can promote the formation of di-addition products or polymerization.
| Impurity Type | Common Name / Structure | Origin Story | Troubleshooting & Mitigation |
| Starting Material | Unreacted N-Boc-3-aminopiperidine | Incomplete conversion during Step 1. | Ensure 1:1 or slight excess of ethyl acrylate. Monitor reaction to completion via TLC/LC-MS before workup. |
| Starting Material | Unreacted Ethyl Acrylate / Polymer | Excess reagent used; can polymerize under heat or basic conditions. | Use minimal excess of acrylate. Keep reaction temperature controlled. Remove volatile acrylate under vacuum. |
| Side-Product | Di-addition Product | Reaction of the product (a secondary amine) with another molecule of ethyl acrylate. | Control stoichiometry carefully. Add ethyl acrylate slowly to the amine solution to maintain its low concentration. |
| Intermediate | N-Boc protected intermediate | Incomplete deprotection in Step 2. | Ensure sufficient equivalents of HCl and adequate reaction time. Anhydrous conditions are key. |
| Degradation | 3-(Piperidin-3-yl)propanoic Acid | Hydrolysis of the ethyl ester, often catalyzed by acidic or basic conditions in the presence of water. | Use anhydrous solvents for all steps, especially during deprotection and workup.[1] |
| Isomeric | Ethyl 3-(piperidin-2/4-yl)propanoate | Impure starting material (e.g., presence of 2- or 4-aminopiperidine isomers). | Source high-purity starting materials and verify their identity and purity by NMR or GC-MS before starting. |
Q2: The yield of my final hydrochloride salt is low and it appears oily or gummy, not crystalline. What's the cause?
A: This is a classic sign of impurities preventing proper crystallization. The primary culprits are often residual solvents, the presence of the free base form of your product, or significant contamination with by-products.
Trustworthiness & Self-Validation: A sharp melting point and a clean NMR spectrum are validators of a pure, crystalline salt. An oily product indicates that these criteria have not been met.
-
Cause 1: Residual Solvents: Solvents used during workup or precipitation (e.g., dichloromethane, ethyl acetate) can become trapped.[2]
-
Solution: After filtration, dry the solid extensively in a vacuum oven at a controlled temperature (e.g., 40-50 °C) to remove volatile residues.
-
-
Cause 2: Incomplete Salt Formation: If an insufficient amount of HCl is used, a mixture of the free base and the HCl salt will result. The free base is typically an oil at room temperature and will inhibit crystallization.
-
Solution: Ensure at least 1.0 equivalent of HCl is added during the salt formation step. A slight excess (1.1-1.2 eq) can drive the equilibrium to the salt form.
-
-
Cause 3: High Impurity Load: As detailed in Q1, significant levels of starting materials or side-products will disrupt the crystal lattice.
Q3: How do I confirm the structure of a persistent, unknown impurity?
A: A systematic analytical approach is required. The goal is to isolate the impurity and then use spectroscopic techniques for structural elucidation.[4]
Expertise & Workflow: Modern analytical chemistry relies on hyphenated techniques that combine separation with detection, providing structural information in a single run.[4][5]
-
Initial Assessment (LC-MS): Use a high-resolution mass spectrometer (LC-QTOF or Orbitrap) to get an accurate mass of the impurity. This allows you to predict a molecular formula.
-
Isolation:
-
Preparative HPLC: The most precise method for isolating impurities with similar polarity to the main product.
-
Column Chromatography: A practical choice for larger quantities if the impurity has a sufficiently different Rf value from the product on a TLC plate.[3]
-
-
Structural Elucidation (NMR): Once isolated and dried, acquire ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY and HSQC) spectra. This will reveal the connectivity of atoms and provide definitive structural information.
Q4: My final product has a slight color. How can I obtain a pure white solid?
A: Color often arises from trace, highly conjugated impurities formed through degradation or side reactions, even at ppm levels.
-
Activated Carbon Treatment: Before the final crystallization, dissolve the crude salt in a suitable solvent (e.g., ethanol, isopropanol). Add a small amount of activated carbon (charcoal), heat gently with stirring for 15-30 minutes, and then filter through a pad of Celite to remove the carbon. The filtrate is then concentrated and recrystallized.
-
Recrystallization: A carefully chosen recrystallization can be highly effective.[6] See Protocol 3.3 for a detailed method.
Section 3: Key Analytical and Purification Protocols
Protocol 3.1: HPLC-UV/MS Method for In-Process Control and Impurity Profiling
This protocol is designed for monitoring reaction progress and profiling the final product.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
UV Detection: 210 nm.
-
MS Detector: ESI+ (Electrospray Ionization, Positive Mode).
-
Scientist's Note: The addition of formic acid to the mobile phase is crucial. It aids in the ionization of the amine for MS detection and improves the peak shape of the basic piperidine compound by keeping it protonated.[5]
Protocol 3.2: Purification via Silica Gel Chromatography (for N-Boc Intermediate)
This protocol is for purifying the product of Step 1 before deprotection.
-
Preparation: Concentrate the crude reaction mixture to an oil.
-
Adsorption: Dissolve the oil in a minimal amount of dichloromethane (DCM) and add silica gel to form a slurry. Concentrate this slurry to a dry, free-flowing powder ("dry load").
-
Column Setup: Pack a glass column with silica gel using a non-polar solvent like hexane.
-
Elution: Load the dry-loaded sample onto the top of the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
-
Collection: Collect fractions and analyze them by TLC to pool the pure product fractions.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Scientist's Note: Dry loading the sample onto the column generally results in better separation and sharper bands compared to loading a liquid sample, especially for larger-scale purifications.[1]
Protocol 3.3: High-Purity Recrystallization of the Final Hydrochloride Salt
This method is designed to remove minor impurities and yield a crystalline solid.[3][6]
-
Solvent Selection: A common solvent system is isopropanol/diethyl ether or ethanol/hexane.
-
Dissolution: Place the crude hydrochloride salt in a flask and add the minimum amount of hot isopropanol required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Precipitation: Once at room temperature, slowly add diethyl ether (the "anti-solvent") with gentle swirling until the solution becomes persistently cloudy.
-
Crystallization: Place the flask in an ice bath or refrigerator (0-5 °C) for several hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Section 4: General Troubleshooting Workflow
When faced with an out-of-specification result, a logical workflow can quickly identify the root cause.
Caption: A logical workflow for troubleshooting impurity issues.
References
- Analytical Methods. (n.d.).
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (2015). Google Patents.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). LCGC North America.
- This compound. (n.d.). PubChem.
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015). Google Patents.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent Technologies.
- Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
- Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. (2012). International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
- 1. env.go.jp [env.go.jp]
- 2. agilent.com [agilent.com]
- 3. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 4. ajrconline.org [ajrconline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
"stability of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride in solution"
Welcome to the technical support guide for Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered during experimental work. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structure of this compound, and how does it influence its stability in solution?
A1: this compound is comprised of a piperidine ring, an ethyl propanoate ester functional group, and a hydrochloride salt. This structure has two primary features that dictate its stability profile in solution:
-
The Ethyl Ester Group: This is the most chemically labile part of the molecule. Ester groups are susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water.[1][2][3] This reaction is the principal degradation pathway and can be significantly accelerated by acids or bases.[1][4]
-
The Piperidine Amine (as a Hydrochloride Salt): The piperidine ring contains a secondary amine, which is basic. The hydrochloride salt form enhances the compound's solubility in aqueous media. However, the equilibrium between the salt and its corresponding free base can be influenced by the solution's pH, which in turn can affect solubility and stability.
Understanding these two features is critical for designing stable formulations and interpreting experimental results.
Q2: What is the primary degradation pathway for this compound in aqueous solution?
A2: The primary degradation pathway is the hydrolysis of the ethyl ester bond. This reaction splits the molecule into 3-(piperidin-3-yl)propanoic acid and ethanol. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.
-
Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the reaction is catalyzed by H+ ions. The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][5] This is a reversible equilibrium reaction.[1][2][3]
-
Base-Catalyzed Hydrolysis (Saponification): In basic conditions (high pH), the hydroxide ion (OH-) acts as a nucleophile, directly attacking the carbonyl carbon.[4][6] This reaction is irreversible and typically proceeds to completion, forming the carboxylate salt of the acid and ethanol.[2][4]
The log k-pH profile for similar ester-containing compounds often shows that they are most stable at a neutral or slightly acidic pH.[7]
Caption: Primary degradation pathways via hydrolysis.
Q3: What are the recommended solvents and storage conditions for preparing a stable stock solution?
A3: The choice of solvent and storage conditions is critical to maintaining the integrity of the compound.
| Parameter | Recommendation | Rationale | Source(s) |
| Stock Solution Solvent | DMSO or Anhydrous Ethanol | These organic solvents minimize the presence of water, thereby inhibiting the primary hydrolysis degradation pathway. | [8][9] |
| Long-Term Storage | -80°C in aliquots | Freezing the stock solution significantly slows down any potential degradation reactions. Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture and degrade the compound. | [8][9] |
| Short-Term Storage | -20°C | Suitable for storage over several days to weeks. | [9] |
| Working Solution (Aqueous) | Prepare fresh daily from stock | Due to the susceptibility to hydrolysis in aqueous buffers, working solutions should be prepared immediately before use to ensure accurate concentrations in your experiments. | [9] |
| Handling | Store under inert gas (Nitrogen/Argon), protect from moisture | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation over long periods. | [9] |
Q4: I observed precipitation in my aqueous working solution after it was refrigerated. What is the likely cause?
A4: This is a common issue that can stem from several factors:
-
Reduced Solubility at Lower Temperatures: Most compounds exhibit lower solubility at colder temperatures. The concentration of your working solution may be above its solubility limit at 2-8°C.
-
pH Shift and Disproportionation: If your aqueous medium is a buffer, its pH can shift upon cooling. For a hydrochloride salt, an increase in pH can cause the protonated amine to convert to its neutral (free base) form. The free base form is often significantly less water-soluble than the hydrochloride salt, leading to precipitation. This process is known as disproportionation.[10][11]
-
Excipient Interaction: If your solution contains other components (excipients), they could interact with your compound to form a less soluble complex.
To troubleshoot, first, allow the solution to return to room temperature to see if the precipitate redissolves. If it does, the issue is likely temperature-dependent solubility. If not, consider measuring the pH of your solution and evaluating the potential for disproportionation. The best practice is to prepare aqueous solutions fresh for each experiment.[9]
Troubleshooting Guide: Unexpected Degradation
You've run an analysis (e.g., HPLC) on your sample and see new impurity peaks or a decrease in the parent compound's peak area. This guide will help you identify the root cause.
Caption: Workflow for troubleshooting unexpected degradation.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation (or stress testing) study is essential.[12][13] This involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method.[13][14] A target degradation of 5-20% is generally considered optimal.[15]
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.[7]
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 3.0).
-
Detector: UV detector, wavelength determined by the compound's UV spectrum.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method must be able to separate the parent compound from all generated degradation products.[7]
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This co-solvent system is often used when aqueous solubility is limited.[15]
-
Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Run a control sample (1 mL stock + 1 mL water) in parallel.
| Stress Condition | Reagent/Condition | Typical Incubation | Neutralization Step (before HPLC analysis) |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Heat at 60°C for 2-8 hours | Add an equimolar amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temperature for 30-60 min | Add an equimolar amount of 0.1 M HCl |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature for 2-8 hours | N/A (dilute with mobile phase if needed) |
| Thermal Stress | Heat solution at 70°C | 24-48 hours | N/A |
| Photolytic Stress | Expose solution to light | Place in a photostability chamber (ICH Q1B guidelines) or expose to direct sunlight for 24 hours. Wrap a parallel sample in foil as a dark control. | N/A |
-
Sampling and Analysis:
-
At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress sample.
-
Perform the neutralization step as indicated in the table.
-
Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by the validated HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Ensure mass balance, where the decrease in the parent peak area should be approximately accounted for by the sum of the new degradation peak areas.[5]
-
For structural elucidation of major degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[15]
-
References
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
- Benchchem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
- (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
- (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability.
- Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Chemical Journal of Kazakhstan.
- Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Clortermine Hydrochloride.
- (n.d.). hydrolysis of esters. Chemguide.
- (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry - Lumen Learning.
- Benchchem. (n.d.). Best Practices for Long-Term Storage of Numidargistat Dihydrochloride Solutions: A Technical Support Guide.
- (2024). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- (n.d.). Ester hydrolysis. Wikipedia.
- (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi.
- (n.d.). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. ResearchGate.
- Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research.
- (n.d.). Solubility of Ethyl Propanoate in Various Organic Solvents. Patsnap Eureka.
- Hsieh, Y. L., & Taylor, L. S. (n.d.). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate.
- (n.d.). 3 Results and Discussion - 3.1 Solubility and miscibility. Refubium.
- Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. PubMed.
- (2023). Active Ingredient Summary Table Thermal Stability. Pharmaceuticals (Basel).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges with Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. This guide is designed to provide expert insights and practical troubleshooting for the solubility issues commonly encountered with this compound. Our goal is to equip you with the knowledge to overcome these challenges, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the solubility of this compound.
Q1: What is this compound and why is its solubility a concern?
This compound is a piperidine derivative. The piperidine ring, a saturated heterocycle, can have nonpolar characteristics depending on its substituents, while the ethyl propanoate group adds some lipophilicity.[1] The hydrochloride salt form is intended to enhance aqueous solubility.[2][3] However, achieving the desired concentration in aqueous buffers for biological assays can still be challenging due to the molecule's overall physicochemical properties.
Q2: How does the hydrochloride salt form affect the solubility of the compound?
Salt formation with a strong acid like hydrochloric acid is a common strategy to increase the aqueous solubility of basic compounds containing an amine group, such as the piperidine in this molecule.[2][4] The protonation of the basic nitrogen atom on the piperidine ring leads to the formation of a more polar, charged species (a piperidinium salt), which is generally more soluble in polar solvents like water compared to its neutral, free base form.[5]
Q3: Is the solubility of this compound pH-dependent?
Absolutely. The solubility of piperidine derivatives is highly dependent on pH.[5] In acidic conditions (low pH), the piperidine nitrogen is protonated, forming the more soluble piperidinium salt. As the pH increases and becomes more basic, the compound will deprotonate to its free base form, which is typically less soluble in aqueous solutions but more soluble in organic solvents.[5]
Q4: What are the initial steps to take when encountering solubility issues?
The first steps should involve simple and readily available techniques. These include:
-
pH adjustment: Lowering the pH of your aqueous solvent can significantly improve solubility.[5]
-
Use of co-solvents: Employing a small percentage of a water-miscible organic solvent can help to dissolve the compound.[1]
-
Gentle heating and agitation: These can help to increase the rate of dissolution.
If these initial steps are insufficient, more advanced methods may be necessary.
Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Problems
This section provides a systematic approach to resolving specific solubility challenges you might face during your experiments.
Issue 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).
This is a frequent challenge, as the lipophilic nature of the molecule can counteract the solubilizing effect of the hydrochloride salt at neutral pH.[1]
-
Initial Assessment: Start by attempting to dissolve a small, known amount of the compound in your desired buffer to gauge the extent of the solubility issue.
-
pH Adjustment:
-
Prepare your buffer and then slowly add a dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor the pH continuously with a calibrated pH meter.
-
As you decrease the pH, observe if the compound begins to dissolve. Many piperidine-containing compounds show a significant increase in solubility at a lower pH.[1][5]
-
-
Co-Solvent Approach:
-
If pH adjustment alone is not sufficient or not compatible with your experimental conditions, consider the use of a co-solvent.
-
Prepare a concentrated stock solution of your compound in a water-miscible organic solvent such as DMSO, ethanol, or methanol.
-
Then, dilute this stock solution into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not affect your experiment (typically <1%).[1]
-
-
Gentle Heating and Sonication:
-
Warming the solution gently (e.g., in a 37°C water bath) can aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Brief sonication can also help to break up solid particles and enhance dissolution.
-
Caption: A workflow for troubleshooting poor aqueous solubility.
Issue 2: My compound precipitates out of the organic stock solution (e.g., DMSO) upon storage.
This can occur if the solution is supersaturated or if the storage temperature is too low.[1]
-
Lower the Stock Concentration: Preparing a less concentrated stock solution can prevent precipitation during storage.
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent it from crashing out of solution.[1]
-
Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation, it is best practice to prepare fresh stock solutions before each experiment.[1]
Issue 3: After diluting my DMSO stock into my aqueous assay buffer, my compound precipitates.
This is a common occurrence when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution.
-
Employ Advanced Formulation Techniques: For particularly challenging cases, consider more advanced methods:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[5] This can increase the apparent solubility of your compound in the buffer.
-
Quantitative Solubility Data (Illustrative)
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 |
| 0.01 M Hydrochloric Acid (HCl) | ~2.0 | > 10 |
| 0.1 M Acetate Buffer | 4.5 | 1 - 5 |
Data adapted from general principles for piperidine derivatives.[1]
Experimental Protocol: Determining Approximate Solubility
This protocol outlines a method for determining the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, PBS, 0.1 M HCl)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a vial.
-
Cap the vial tightly and agitate at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
References
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Troubleshooting Experiments with Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, purification, and handling of this important piperidine derivative.
I. Troubleshooting Guide: From Synthesis to Pure Product
This section addresses specific issues that may arise during the multi-step synthesis and purification of this compound.
A. Synthesis Stage 1: Reduction of Ethyl 3-(pyridin-3-yl)propanoate
The reduction of the pyridine ring to a piperidine is a critical step. Here are some common problems and their solutions:
Problem 1: Incomplete or Slow Reaction
-
Symptom: TLC or GC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
Potential Causes & Solutions:
Cause Explanation Troubleshooting Steps Catalyst Deactivation/Poisoning The active sites of the catalyst (e.g., Pd/C, PtO₂, Rhodium oxide) can be blocked by impurities such as sulfur or nitrogen-containing compounds.[1] Improper handling or storage can also lead to deactivation.[1] 1. Use high-purity starting materials and solvents.[1]2. Ensure all glassware is meticulously clean.3. Handle catalysts under an inert atmosphere, especially pyrophoric ones like Raney Nickel.[1]4. Use a fresh batch of catalyst. Insufficient Hydrogen Pressure For some substrates, a hydrogen balloon may not provide sufficient pressure for the reaction to go to completion.[2] 1. Increase hydrogen pressure incrementally using a Parr hydrogenator or a similar high-pressure reactor.[2] Low Reaction Temperature While many hydrogenations proceed at room temperature, some may require gentle heating to increase the rate.[1] 1. Gradually increase the reaction temperature, while carefully monitoring for the formation of byproducts.[3] Poor Agitation Inefficient stirring leads to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, limiting the reaction rate.[1] 1. Ensure vigorous and efficient stirring to maximize the contact between the three phases.[1]
Problem 2: Over-Reduction and Side Product Formation
-
Symptom: Mass spectrometry analysis reveals byproducts with lower molecular weights than the desired product, indicating C-N bond cleavage.
-
Potential Causes & Solutions:
Cause Explanation Troubleshooting Steps Harsh Reaction Conditions High temperatures and pressures can promote the hydrogenolysis of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines.[3] 1. Lower the reaction temperature.[3]2. Optimize the hydrogen pressure; higher pressure can sometimes increase over-reduction.[3] Catalyst Choice Some catalysts are more prone to causing over-reduction than others. 1. Consider using a milder catalyst. Rhodium-based catalysts, for instance, can sometimes offer better selectivity under milder conditions.[4]
Experimental Workflow: Catalytic Hydrogenation of Ethyl 3-(pyridin-3-yl)propanoate
B. Synthesis Stage 2: Fischer Esterification of 3-(piperidin-3-yl)propanoic Acid
If you are starting from the corresponding carboxylic acid, the esterification step can present its own challenges.
Problem: Low Ester Yield
-
Symptom: After work-up, the yield of the desired ester is lower than expected.
-
Potential Causes & Solutions:
Cause Explanation Troubleshooting Steps Incomplete Reaction Fischer esterification is a reversible reaction.[5] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[5] 1. Use a large excess of the alcohol (ethanol) to drive the equilibrium towards the product.[6]2. Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[7]3. Remove water as it is formed, for example, by using a Dean-Stark apparatus. Side Reactions The amino group of the piperidine can react with the carboxylic acid of another molecule to form an amide.[7] 1. Consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) before esterification, followed by deprotection. Difficult Work-up The product may be partially soluble in the aqueous layer during extraction, especially if the volume of water is large.[8] 1. Minimize the amount of water used during the work-up.2. Perform multiple extractions with a suitable organic solvent.3. Consider a "salting out" effect by saturating the aqueous layer with NaCl to decrease the solubility of the ester.
C. Final Step: Formation and Purification of the Hydrochloride Salt
Problem 1: Difficulty in Precipitating the Hydrochloride Salt
-
Symptom: The hydrochloride salt does not precipitate out of solution upon addition of HCl.
-
Potential Causes & Solutions:
Cause Explanation Troubleshooting Steps Inappropriate Solvent The hydrochloride salt may be too soluble in the chosen solvent system. 1. Use a solvent system where the free base is soluble, but the hydrochloride salt is not. A common choice is to dissolve the free base in an alcohol like ethanol and then add a solution of HCl in a non-polar solvent like diethyl ether.[9] Insufficient Concentration The solution may be too dilute for the salt to precipitate. 1. Concentrate the solution of the free base before adding the HCl solution.
Problem 2: Product is an Oil or Gummy Solid
-
Symptom: The hydrochloride salt forms an oil or a sticky solid instead of a crystalline precipitate.
-
Potential Causes & Solutions:
Cause Explanation Troubleshooting Steps Impurities Present The presence of impurities can inhibit crystallization. 1. Ensure the free base is of high purity before attempting salt formation. Consider purification by column chromatography or distillation.2. Attempt to recrystallize the oily product from a suitable solvent system. Hygroscopicity Amine hydrochloride salts can be hygroscopic, absorbing moisture from the atmosphere and becoming oily or sticky.[10] 1. Perform the precipitation and filtration in a dry atmosphere (e.g., under a stream of nitrogen or in a glove box).2. Dry the final product thoroughly under high vacuum.
Purification Workflow: Hydrochloride Salt Formation and Crystallization
II. Frequently Asked Questions (FAQs)
Q1: My final product has a yellowish tint. What is the cause and how can I remove it?
A: A yellow color in piperidine derivatives is often due to oxidation products.[11] While this may not affect all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is recrystallization of the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether.[9]
Q2: How should I store this compound?
A: Due to the hygroscopic nature of many amine hydrochloride salts, it is crucial to store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere to prevent moisture absorption.[10][12]
Q3: What are the expected signals in the ¹H NMR spectrum of this compound?
A: While the exact chemical shifts can vary depending on the solvent, you should expect to see signals corresponding to the ethyl group (a triplet and a quartet), multiplets for the piperidine ring protons, and multiplets for the propanoate chain protons. The N-H protons of the piperidinium ion will likely appear as a broad signal.
Q4: What is a suitable mobile phase for HPLC analysis of this compound?
A: A common mobile phase for analyzing polar compounds like this would be a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A gradient elution may be necessary to separate the product from any impurities.
Q5: Can the ester group hydrolyze during work-up or storage?
A: Yes, the ester group can be susceptible to hydrolysis, especially under acidic or basic conditions. During work-up, it is advisable to avoid prolonged exposure to strong acids or bases. For long-term storage, ensure the compound is kept in a dry environment to minimize water-mediated hydrolysis.
III. References
-
Bourns, A. N., & Tudge, A. P. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29(1), 72-75.
-
Royal Society of Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]
-
Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
-
Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]
-
Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
-
Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
University of Massachusetts Lowell. The Fischer Esterification. [Link]
-
Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Scientific Research Publishing. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]
-
Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
-
Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
Reddit. Esterification not Working (Separation). [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
WordPress. Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
-
ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
-
ResearchGate. The importance of piperidines and their synthesis via reduction of.... [Link]
-
ResearchGate. (PDF) ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]
-
ChemSynthesis. ethyl 3-(3-vinyl-4-piperidinyl)propanoate - C12H21NO2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
University of Illinois at Urbana-Champaign. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]
-
Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
ChemBK. ethyl 3-(piperidin-1-yl)propanoate. [Link]
-
ResearchGate. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]
-
ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
National Institutes of Health. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. [Link]
-
Homework.Study.com. Other than CH_3COOH + C_2H_5OH \to CH_3COOC_2H_5 propanoic acid and isoamyl alcohol to make.... [Link]
-
PubChem. Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo(d)imidazole-5-carboxamido)propanoate hydrochloride. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
PubChemLite. This compound (C10H19NO2). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 8. reddit.com [reddit.com]
- 9. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmainfo.in [pharmainfo.in]
Technical Support Center: Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride
Welcome to the technical support center for Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: Understanding the Molecule's Stability
This compound is a molecule featuring a secondary amine within a piperidine ring and an ethyl ester functional group. The hydrochloride salt form enhances its solubility in aqueous media. The stability of this compound is paramount for reliable experimental results and for ensuring the safety and efficacy of potential pharmaceutical products. Degradation can be initiated by several factors including pH, temperature, light, and oxidizing agents. This guide will delve into the likely degradation pathways and provide practical advice for their investigation and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing a loss of purity of my this compound sample over time, even when stored at room temperature. What are the likely causes?
Answer:
Several factors could be contributing to the degradation of your sample. The two primary functional groups susceptible to degradation are the ethyl ester and the piperidine ring.
-
Hydrolysis of the Ester: The most common degradation pathway for esters is hydrolysis, which can be catalyzed by acidic or basic conditions.[1] Even ambient moisture can be sufficient to cause slow hydrolysis over time, yielding 3-(piperidin-3-yl)propanoic acid and ethanol.
-
Oxidation of the Piperidine Ring: The piperidine ring, particularly the secondary amine, is susceptible to oxidation.[2][3] Atmospheric oxygen can contribute to this process, which may be accelerated by trace metal impurities or exposure to light.
Troubleshooting Steps:
-
Characterize the Degradants: Use analytical techniques such as HPLC-MS or GC-MS to identify the impurities.[4] A mass shift corresponding to the loss of the ethyl group (-28 Da) would suggest hydrolysis.
-
Control Storage Conditions: Store the compound in a tightly sealed container in a desiccator to minimize exposure to moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) and refrigeration.
-
Evaluate Packaging: Ensure the container material is inert and does not leach any catalysts for degradation.
FAQ 2: My solution of this compound is turning yellow. What could be the reason?
Answer:
The development of a yellow color often indicates the formation of chromophoric degradation products, which could arise from oxidative processes.
-
Oxidative Degradation: Oxidation of the piperidine ring can lead to the formation of N-oxides, iminium ions, or ring-opened products, some of which may be colored.[2][3] The presence of oxygen is a key factor in these reactions.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[5][6] This can lead to the formation of colored byproducts.
Troubleshooting Steps:
-
Protect from Light: Store the compound and its solutions in amber vials or wrap the containers in aluminum foil to protect them from light.
-
Deoxygenate Solvents: If working in solution, sparging your solvents with an inert gas like nitrogen or argon before use can minimize oxidative degradation.
-
Use of Antioxidants: For formulated products, the inclusion of antioxidants could be considered, but this would need to be carefully evaluated for compatibility and interference with your experiments.
FAQ 3: I am conducting forced degradation studies. What conditions should I use and what degradation products should I expect?
Answer:
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8]
Recommended Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid state) |
| Photodegradation | ICH Q1B compliant light exposure (UV and visible) |
Expected Degradation Pathways and Products:
-
Acid/Base Hydrolysis: The primary degradation product will likely be 3-(piperidin-3-yl)propanoic acid . The reaction is a straightforward hydrolysis of the ethyl ester.
-
Oxidation: Oxidative stress is expected to affect the piperidine ring. Potential products include the N-oxide derivative and various C-oxidation products, potentially leading to ring opening.
-
Thermal Degradation: In the solid state, thermal stress might lead to dimerization or other more complex degradation pathways. It is also possible to observe hydrolysis if moisture is present.
-
Photodegradation: Photolytic stress can generate radical species, leading to a complex mixture of degradation products.[9][10] This could involve both the piperidine ring and the ester side chain.
Below is a diagram illustrating the primary degradation pathways:
Caption: Primary degradation pathways for Ethyl 3-(piperidin-3-yl)propanoate HCl.
FAQ 4: How can I develop a stability-indicating analytical method for this compound?
Answer:
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[8] Reversed-phase HPLC with UV detection is a common starting point.
Experimental Protocol for Method Development:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water. The acidic pH will keep the piperidine nitrogen protonated and improve peak shape.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a shallow gradient to ensure separation of the parent compound from any early-eluting polar degradants (like the hydrolyzed acid). A typical starting gradient could be 5-95% B over 20-30 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This can help in identifying peaks that are spectrally pure. A wavelength around 210-220 nm is often suitable for compounds lacking a strong chromophore.
-
Method Validation: Once you have achieved good separation of the parent peak from the degradation products generated during forced degradation studies, validate the method according to ICH Q2(R1) guidelines. This includes specificity, linearity, range, accuracy, precision, and robustness.
Workflow for Stability-Indicating Method Development:
Caption: Workflow for developing a stability-indicating analytical method.
References
-
National Center for Biotechnology Information. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PubMed Central. Retrieved from [Link]
-
Wiley Online Library. (2025). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Drug Development & Delivery. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
National Institute for Environmental Studies. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation of ethyl acetate as a function of time of... | Download Scientific Diagram. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected culprit of increased estrogenic effects: Oligomers in the photodegradation of preservative ethylparaben in water | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Retrieved from [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. env.go.jp [env.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride: A Technical Support Guide
Welcome to the technical support center for Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage, handling, and troubleshooting of this valuable synthetic intermediate. As a hydrochloride salt of a piperidine-containing ethyl ester, this compound presents a unique set of properties that require careful consideration to ensure experimental success and maintain product integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound, providing the foundational knowledge for its effective use.
Q1: What are the recommended storage conditions for this compound?
Due to the hygroscopic nature of hydrochloride salts and the potential for hydrolysis of the ethyl ester, stringent storage conditions are paramount.[1] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize moisture absorption and degradation.[1]
Q2: Is this compound sensitive to air or moisture?
Yes, as a hydrochloride salt, this compound is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to clumping of the solid and, more critically, can initiate hydrolysis of the ester functional group. Exposure to air can also introduce moisture and potentially oxidative conditions. Therefore, minimizing exposure to the atmosphere is crucial.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
Standard laboratory PPE should be worn at all times. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Q4: In which solvents is this compound soluble?
Q5: What are the primary degradation pathways for this compound?
The two most significant degradation pathways are hydrolysis of the ethyl ester and potential oxidation of the piperidine ring.
-
Hydrolysis: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis. The presence of moisture, especially under elevated temperatures or non-neutral pH conditions, will accelerate the conversion of the ester to the corresponding carboxylic acid and ethanol.
-
Oxidation: While less common under proper storage, the piperidine ring can be susceptible to oxidation over long periods or in the presence of oxidizing agents.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the use of this compound.
Problem: The compound appears clumped or has turned into a sticky solid.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Moisture Absorption (Hygroscopicity) | 1. Dry the material under high vacuum for several hours before use. 2. If the material has significantly liquefied, it may be partially hydrolyzed and should be analyzed for purity before use. | 1. Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). 2. Always handle the compound in a low-humidity environment, such as a glove box or under a stream of dry inert gas. 3. Tightly reseal the container immediately after use. |
Problem: Inconsistent or poor yields in my reaction.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Degradation of the Reagent | 1. Confirm the purity of your starting material using an appropriate analytical technique (e.g., NMR, HPLC). 2. If degradation is suspected, purify the material before use. Recrystallization from a suitable solvent system may be effective. | 1. Adhere strictly to the recommended storage and handling conditions. 2. Purchase fresh material if the existing stock is old or has been improperly stored. |
| Inaccurate Weighing due to Moisture Uptake | 1. For critical reactions, weigh the compound in a controlled atmosphere (glove box). 2. If a controlled atmosphere is not available, weigh the compound quickly and account for potential moisture content in stoichiometric calculations. | 1. Dry the compound under vacuum immediately before weighing. |
Problem: Appearance of unexpected peaks in analytical data (NMR, LC-MS).
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Hydrolysis Product | 1. Look for a peak corresponding to the carboxylic acid derivative in your mass spectrometry data. 2. In the 1H NMR spectrum, the characteristic quartet of the ethyl group's -CH2- (around 4.1 ppm) and the triplet of the -CH3 (around 1.2 ppm) will be absent in the hydrolyzed product.[4] | 1. Use anhydrous solvents and reagents in your reactions. 2. Perform reactions under an inert atmosphere. |
| Solvent Adducts or Impurities | 1. Ensure all solvents used for analysis and reaction are of high purity. 2. Run a blank analysis of your solvents and any other reagents to identify potential sources of contamination. | 1. Use freshly opened, high-purity solvents. |
Section 3: Experimental Protocols and Workflows
Protocol for Preparing a Stock Solution
-
Drying: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid. For highly sensitive experiments, it is recommended to dry the required amount of the compound under high vacuum for 1-2 hours.
-
Weighing: Weigh the desired amount of the compound rapidly in a low-humidity environment.
-
Dissolution: Add the chosen solvent (e.g., anhydrous DMSO, ethanol, or water) to the solid.
-
Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles. The stability of the compound in solution should be experimentally determined for your specific solvent and storage conditions.
Workflow for Purity Assessment by HPLC
Given the lack of a standardized HPLC method for this specific compound, the following serves as a starting point for method development, based on methods for similar piperidine derivatives.[1][5][6][7]
-
Column: A C18 reversed-phase column is a suitable initial choice.
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended. The acidic modifier will ensure the piperidine nitrogen is protonated, leading to better peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is likely to be effective due to the presence of the ester carbonyl group. If the compound lacks a strong chromophore, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
Caption: HPLC workflow for purity analysis.
Section 4: Understanding Compound Stability
The stability of this compound is influenced by its structural components: the piperidine ring, the ethyl ester, and the hydrochloride salt.
Caption: Key factors influencing compound stability.
By understanding these intrinsic properties, researchers can take proactive measures to ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Journal of Chromatographic Science. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). [Link]
-
Cole-Parmer. Material Safety Data Sheet.[Link]
-
BTC. What are the storage stability of Piperidine Series compounds over time? (2025). [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.[Link]
-
ChemBK. ethyl 3-(piperidin-1-yl)propanoate.[Link]
-
Filo. Interpretaion of HNMR of ethyl propanoate (Figure A). (2024). [Link]
-
Vesta Nutra. 3 Ways to Handle Hygroscopic Material Challenges. (2019). [Link]
-
Pharma.Tips. Managing Humidity in Compression Areas of Hygroscopic Tablets. (2025). [Link]
-
Richpacking. Hygroscopic Problems Of Capsule Filled Powders. (2022). [Link]
-
ChemBlink. ethyl 3-(piperidin-1-yl)propanoate.[Link]
Sources
- 1. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
Welcome to the technical support center for the scale-up synthesis of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-kilogram production of this valuable piperidine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles and industry best practices.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a two-step route: a Michael addition to form the precursor, Ethyl 3-(pyridin-3-yl)acrylate, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine, and subsequent salt formation. While straightforward on a laboratory scale, scaling this process introduces significant challenges related to reaction control, impurity management, safety, and product isolation.
The core of the challenge lies in the hydrogenation of the stable aromatic pyridine ring, a process that often requires high-pressure conditions and is susceptible to catalyst poisoning.[1] This guide will address these critical aspects to ensure a safe, efficient, and reproducible scale-up synthesis.
Process Overview & Key Transformation
The overall synthetic pathway can be visualized as follows:
Caption: Troubleshooting decision tree for incomplete hydrogenation.
References
- YU JIE REN ET AL. "Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines". LETTERS IN ORGANIC CHEMISTRY.
- Sarpong Group. "Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts". University of California, Berkeley.
-
Zhang, W., et al. (2022). "Recent Advances of Pd/C-Catalyzed Reactions". Catalysts, 12(1), 78. [Link]
- Du Pont De Nemours & Company. (1934).
- Borghero, C., et al. (2022). "Hydrogenation of ethylene over palladium: Evolution of the catalyst structure by operando synchrotron-based techniques".
-
Kattel, S., et al. (2021). "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds". Journal of the American Chemical Society, 143(4), 2018–2025. [Link]
-
Jeong, M., et al. (2019). "Catalytic reduction of pyridines". ResearchGate. [Link]
- CN101602748B. (2010). A kind of purification method of high-purity piperidine.
- US20100204470A1. (2010). Method for salt preparation.
-
H.E.L Group. "Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors". [Link]
-
Black, G. P., et al. (2024). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions". Organic & Biomolecular Chemistry, 22(3), 476-482. [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). "Hazards associated with laboratory scale hydrogenations". Journal of Chemical Health and Safety, 23(2), 16-24. [Link]
-
Ashenhurst, J. (2023). "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes". Master Organic Chemistry. [Link]
- WO2022042630A1. (2022). Heteroaryl compounds, preparation methods and uses thereof.
-
Glorius, F., et al. (2022). "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation". Nature Catalysis, 5, 873–881. [Link]
-
University of Alberta. "Isolation (Recovery) of amines". [Link]
-
Reddy, K. S., et al. (2014). "Optimization of Reaction Conditions". ResearchGate. [Link]
-
Pothikumar, R., et al. (2020). "Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions". Chemical Communications, 56(89), 13607-13610. [Link]
-
ResearchGate. (2015). "Synthesis of 1. Reagents and conditions: a) ethyl acrylate, DABCO...". [Link]
-
Gibson, E. K. (2007). "Amine hydrochloride salts: a problem in polyurethane synthesis". PhD thesis, University of Glasgow. [Link]
-
Benfatti, F., et al. (2023). "Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines". Molecules, 28(17), 6243. [Link]
-
H.E.L Group. (2025). "Hydrogenation: How we can make it safer". [Link]
-
OCER. (2022). "Preparation of Pyridines, Part 4: By Alkylation and Vinylation". YouTube. [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). "Hazards associated with laboratory scale hydrogenations". ACS Chemical Health & Safety, 23(2), 16-24. [Link]
-
Wang, Y., et al. (2022). "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation". ResearchGate. [Link]
- US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
ScienceMadness.org. (2006). "Isolation of primary amines as HCL salt problem". [Link]
-
ResearchGate. (2017). "Purification of organic hydrochloride salt?". [Link]
-
Benfatti, F., et al. (2023). "Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines". PMC. [Link]
-
Kattel, S., et al. (2021). "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds". Journal of the American Chemical Society, 143(4), 2018–2025. [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). "Hazards associated with laboratory scale hydrogenations". ResearchGate. [Link]
-
Donohoe, T. J., et al. (2019). "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams". Angewandte Chemie International Edition, 58(40), 14225-14229. [Link]
-
OCER. (2022). "Preparation of Pyridines, Part 2: By Halogenation and Nitration". YouTube. [Link]
-
Zacharie, B., et al. (2001). "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate". Organic Chemistry Portal. [Link]
-
Simal, C., et al. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation". ACS Catalysis, 10(19), 11513–11520. [Link]
- US4584303A. (1986). N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.
- US9290445B2. (2016). Methods of synthesizing a levodopa ester prodrug.
-
ResearchGate. (2011). "Optimal reaction conditions for pyridine synthesis in riser reactor". [Link]
Sources
Validation & Comparative
A Comparative Guide to the Comprehensive Purity Validation of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides an in-depth, comparative analysis of analytical methodologies for the comprehensive purity validation of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride, a key building block in contemporary drug discovery. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, presenting a self-validating system for robust purity assessment.
Introduction: The Criticality of Purity in Drug Development
This compound is a chiral molecule whose stereochemistry and impurity profile can significantly impact its pharmacological and toxicological properties. A thorough understanding and control of its purity are not just regulatory requirements but a fundamental aspect of scientific integrity. This guide will compare and contrast a multi-modal analytical approach, leveraging the strengths of orthogonal techniques to build a comprehensive and reliable purity profile.
The validation of analytical methods is a documented process that demonstrates the suitability of a procedure for its intended purpose[1][2]. As per the guidelines from the International Council for Harmonisation (ICH), analytical procedure validation is crucial for ensuring the integrity of data in pharmaceutical development and manufacturing[3][4][5].
Orthogonal Analytical Approaches for Purity Determination
A single analytical technique is rarely sufficient to fully characterize the purity of a complex molecule. An orthogonal approach, employing multiple techniques with different separation and detection principles, provides a more complete and trustworthy assessment.
Caption: Orthogonal analytical techniques for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Related Substances
Reverse-phase HPLC (RP-HPLC) with UV detection is the primary method for quantifying the main component and detecting non-volatile organic impurities. The choice of a C18 column is standard for compounds of moderate polarity like this compound.
Comparison of HPLC Detection Methods:
| Detector | Principle | Advantages | Disadvantages | Best Suited For |
| UV-Vis | Absorbance of UV-Vis light | Robust, simple, widely available | Requires a chromophore | Assay, known impurities |
| Charged Aerosol Detector (CAD) | Nebulization and charge detection | Universal detection for non-volatile analytes | Non-linear response, sensitive to mobile phase | Compounds lacking a UV chromophore |
| Mass Spectrometry (MS) | Mass-to-charge ratio | High specificity and sensitivity, structural information | Higher cost and complexity | Impurity identification and characterization |
While this compound lacks a strong chromophore, low-wavelength UV detection (e.g., 210 nm) can often provide sufficient sensitivity for assay and related substance determination. A simple isocratic method using a C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point. For Mass-Spec compatible methods, volatile buffers like formic acid or ammonium formate should be used[3].
Chiral HPLC: Ensuring Enantiomeric Purity
As a chiral compound, the enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying enantiomers.
Strategies for Chiral Separation:
-
Direct Method: Utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers. Polysaccharide-based CSPs are often effective for piperidine derivatives[1].
-
Indirect Method (Pre-column Derivatization): Involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. This method can also enhance UV detection if the derivatizing agent contains a strong chromophore. For amines, reagents like para-toluenesulfonyl chloride can be used[4].
Gas Chromatography (GC): Monitoring Residual Solvents
Gas chromatography with a flame ionization detector (GC-FID) is the preferred method for the analysis of residual solvents, as mandated by ICH Q3C guidelines. A headspace GC-FID method is particularly suitable for hydrochloride salts, minimizing contamination of the GC system[1][4].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte[9][10][11]. By integrating the signals of the analyte against a certified internal standard of known purity, a highly accurate purity value can be obtained.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unraveling Unknown Impurities
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities detected during HPLC analysis. The combination of chromatographic separation with mass spectrometric detection provides molecular weight and fragmentation information, which is crucial for identifying process-related impurities and degradation products.
Experimental Protocols
HPLC-UV Method for Assay and Related Substances
Caption: HPLC-UV workflow for assay and related substances.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate buffer pH 3.0 (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral HPLC Method for Enantiomeric Purity (Direct Method)
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC-FID Method for Residual Solvents
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness
-
Carrier Gas: Helium at a constant flow of 3.0 mL/min
-
Injector Temperature: 200 °C
-
Detector Temperature (FID): 250 °C
-
Oven Program: 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min
-
Headspace Sampler Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Identification and Control of Potential Impurities
A robust purity validation strategy must consider potential impurities arising from the synthesis and degradation of the API.
Synthesis-Related Impurities
The synthesis of piperidines often involves the reduction of pyridine precursors. Incomplete reduction can lead to the presence of partially hydrogenated intermediates, such as tetrahydropyridines[12].
Degradation Products: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods[13][14][15][16].
Forced Degradation Conditions and Potential Degradants:
| Stress Condition | Reagents and Conditions | Potential Degradation Pathways | Likely Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Hydrolysis of the ethyl ester | 3-(Piperidin-3-yl)propanoic acid |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Hydrolysis of the ethyl ester | 3-(Piperidin-3-yl)propanoic acid |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Oxidation of the piperidine ring | N-oxides, ring-opened products[5][10][11] |
| Thermal Degradation | 80 °C, 48h | Decomposition of the ester | Smaller carboxylic acids, ketones[2][9][17][18][19] |
| Photodegradation | ICH Q1B conditions (1.2 million lux hours, 200 W h/m²) | Photolytic cleavage | Various photoproducts[20][21][22][23] |
Data Interpretation and Reporting
A comprehensive purity report should include a summary of the results from all analytical techniques, presented in a clear and concise manner.
Example Purity Summary Table:
| Analytical Technique | Parameter | Specification | Result |
| HPLC-UV | Assay | ≥ 99.0% | 99.8% |
| Individual Impurity | ≤ 0.10% | < 0.05% | |
| Total Impurities | ≤ 0.5% | 0.15% | |
| Chiral HPLC | (S)-Enantiomer | ≤ 0.15% | 0.08% |
| GC-FID | Ethanol | ≤ 5000 ppm | 250 ppm |
| Toluene | ≤ 890 ppm | < 50 ppm | |
| qNMR | Absolute Purity | Report Value | 99.7% (w/w) |
Conclusion
The validation of the purity of this compound requires a multi-faceted, orthogonal approach. By combining the strengths of HPLC for assay and related substances, chiral HPLC for enantiomeric purity, GC-FID for residual solvents, and NMR and LC-MS for structural confirmation and impurity identification, a robust and reliable purity profile can be established. This comprehensive strategy not only ensures regulatory compliance but also provides a deep understanding of the molecule's chemical properties, which is invaluable for successful drug development.
References
- Puranik, S. B., Pawar, V. R., Lalitha, N., Sanjay Pai, P. N., & Rao, G. K. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414.
- Li, Y., et al. (2013). Experimental and Modeling Study of the Thermal Decomposition of C3–C5 Ethyl Esters Behind Reflected Shock Waves. The Journal of Physical Chemistry A, 117(34), 8187–8198.
-
SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
- Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
- Kjällstrand, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
- Vieitez, I., et al. (2011). Stability of ethyl esters from soybean oil exposed to high temperatures in supercritical ethanol.
-
Chemistry Stack Exchange. (2019). Thermal decomposition of ester. Retrieved from [Link]
- Kjällstrand, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
- Kjällstrand, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- BenchChem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
- Asian Journal of Pharmaceutical Analysis. (n.d.).
- Aguiar, A. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine.
- Shi, Y., et al. (2020).
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
- Howell, B. A., & Ostrander, E. A. (2012).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114524, 1-Ethyl-3-piperidinol. Retrieved from [Link]
- Shinde, N., Bangar, B., Sherekar, D. P., & Shere, P. D. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science.
- Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Todea, A., et al. (2021). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. MDPI.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- International Journal of Scientific and Development Research. (2022).
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- UTC Scholar. (n.d.). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes.
- El-Sheikh, R., et al. (2019). The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids: A Comparison of Five. Semantic Scholar.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- ResearchG
- The Royal Society of Chemistry. (n.d.).
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
Sources
- 1. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijsdr.org [ijsdr.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. ikev.org [ikev.org]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. caronscientific.com [caronscientific.com]
A Comparative Guide to GABA Uptake Inhibitors for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of key Gamma-Aminobutyric Acid (GABA) uptake inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance based on available experimental data. While this document focuses on well-characterized inhibitors, it also provides a framework for evaluating novel compounds, such as Ethyl 3-(piperidin-3-yl)propanoate hydrochloride, for which public data on GABA transporter inhibition is not currently available. The structural motif of a piperidine ring, present in many known GABA uptake inhibitors, suggests that this compound may be a candidate for investigation in this area.
The Critical Role of GABA Transporters in Neuronal Signaling
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal.[1][2] Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[3]
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[4][5] GAT1 is predominantly found in neurons and is the primary transporter responsible for GABA reuptake at the synapse.[5] GAT2 and GAT3 are mainly located in glial cells, while BGT1 is also expressed in the brain.[4] The development of selective inhibitors for these transporters is a key strategy for enhancing GABAergic tone and offers a promising therapeutic avenue for various CNS disorders.
Mechanism of GABA Uptake Inhibition
GABA uptake inhibitors act by blocking the function of GATs, which leads to an increased concentration of GABA in the synaptic cleft. This, in turn, enhances the activation of postsynaptic GABA receptors, resulting in a more pronounced inhibitory effect on neuronal activity.
Caption: Mechanism of GABA Uptake Inhibition.
Comparative Analysis of Key GABA Uptake Inhibitors
A direct comparison of the inhibitory potency and selectivity of different compounds is crucial for selecting the appropriate tool for research or as a starting point for drug discovery. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized GABA uptake inhibitors against the four human GAT subtypes.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Selectivity Profile |
| Tiagabine | 0.07[6] | - | - | - | Highly selective for GAT-1.[7] |
| SKF-89976A | 0.13 | 550 | 944 | 7210 | Potent and selective for GAT-1. |
| (±)-Nipecotic acid | 8[8] | 38[8] | 106[8] | 2370[8] | Non-selective, inhibits GAT-1, GAT-2, and GAT-3.[9] |
| This compound | Data not available | Data not available | Data not available | Data not available | Unknown |
Note: IC50 values can vary depending on the experimental conditions and assay system used. The data presented here are for comparative purposes.
In-Depth Profiles of Comparator Compounds
-
Tiagabine: A potent and highly selective GAT-1 inhibitor, Tiagabine is clinically approved as an anticonvulsant for the treatment of epilepsy.[3] Its high selectivity for GAT-1 makes it a valuable tool for studying the specific roles of this transporter subtype. Tiagabine has been described as a mixed-type inhibitor, exhibiting both competitive and non-competitive characteristics.[3]
-
SKF-89976A: This compound is another potent and selective inhibitor of GAT-1.[10][11] With significantly lower affinity for GAT-2, GAT-3, and BGT-1, SKF-89976A is an excellent research tool for isolating the effects of GAT-1 inhibition.
-
(±)-Nipecotic acid: As a GABA analog, nipecotic acid acts as a substrate for and an inhibitor of GATs.[4][9] It displays a non-selective profile, inhibiting GAT-1, GAT-2, and GAT-3 with moderate potency.[8] This broader spectrum of activity can be useful for studying the overall effects of GABA uptake inhibition but makes it less suitable for dissecting the roles of individual transporter subtypes.
Experimental Protocol: In Vitro [³H]GABA Uptake Assay in HEK-293 Cells
This protocol describes a cell-based assay for determining the inhibitory activity of test compounds on specific GABA transporter subtypes. The method utilizes Human Embryonic Kidney 293 (HEK-293) cells transiently or stably expressing a single human GAT subtype.[12][13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Transporters [sigmaaldrich.com]
- 5. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tiagabine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]
- 9. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SKF89976A hydrochloride | GABA Receptor | TargetMol [targetmol.com]
- 12. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride and its rationally designed analogs. As a key structural motif in neuroscience research, particularly in the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission, understanding the structure-activity relationships (SAR) of this compound class is paramount for the development of novel therapeutics. This document synthesizes established principles from related compounds, such as nipecotic acid derivatives, to provide a predictive framework for the comparative performance of these analogs.
Introduction: The Significance of the Piperidine-3-propanoate Scaffold
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter, and its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is tightly controlled by GABA transporters (GATs), which facilitate its reuptake into neurons and glial cells. Inhibition of these transporters is a clinically validated strategy for enhancing GABAergic tone and achieving therapeutic effects.
Ethyl 3-(piperidin-3-yl)propanoate, a derivative of nipecotic acid, serves as a valuable scaffold for the design of GAT inhibitors. The piperidine ring mimics the cyclic structure of GABA, while the propanoate moiety provides a handle for modifying physicochemical properties such as lipophilicity, which is crucial for blood-brain barrier (BBB) penetration. This guide explores a series of rationally designed analogs to elucidate the SAR and guide future drug discovery efforts.
Rationale for Analog Design
The design of the analog series focuses on systematic modifications to two key regions of the parent molecule: the ethyl propanoate side chain and the piperidine ring. The underlying hypothesis is that these modifications will modulate the affinity and selectivity for GAT subtypes, as well as influence pharmacokinetic properties.
Synthesis of Ethyl 3-(piperidin-3-yl)propanoate Analogs
The synthesis of the parent compound and its analogs can be achieved through several established synthetic routes. The following protocols are provided as a representative guide and may require optimization based on specific substrates.
General Synthesis of this compound (Parent Compound)
A common synthetic route involves the Michael addition of a protected piperidine to an acrylate, followed by deprotection.
Experimental Protocol:
-
N-Boc Protection of 3-Hydroxypiperidine: To a solution of 3-hydroxypiperidine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Oxidation to the Ketone: Oxidize the N-Boc-3-hydroxypiperidine to the corresponding ketone using an appropriate oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane).
-
Wittig Reaction: React the N-Boc-3-ketopiperidine with a phosphonium ylide derived from ethyl bromoacetate to introduce the ethyl acetate moiety.
-
Reduction of the Double Bond: Reduce the resulting α,β-unsaturated ester using catalytic hydrogenation (e.g., H₂, Pd/C) to yield N-Boc-ethyl 3-(piperidin-3-yl)propanoate.
-
Deprotection and Salt Formation: Remove the Boc protecting group with trifluoroacetic acid (TFA) or methanolic HCl. Subsequent treatment with ethereal HCl will yield the desired hydrochloride salt.
Synthesis of Propanoate Chain Analogs
Modifications to the ester group can significantly impact metabolic stability and potency.
Experimental Protocol (Amide Analog):
-
Hydrolysis of the Ester: Hydrolyze N-Boc-ethyl 3-(piperidin-3-yl)propanoate to the corresponding carboxylic acid using aqueous lithium hydroxide.
-
Amide Coupling: Couple the resulting carboxylic acid with a desired amine (e.g., dimethylamine, morpholine) using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
-
Deprotection and Salt Formation: Deprotect the N-Boc group and form the hydrochloride salt as described previously.
Synthesis of Piperidine Ring Analogs
Substitution on the piperidine ring can probe the steric and electronic requirements of the GAT binding pocket.
Experimental Protocol (4-Fluoro Analog):
The synthesis would begin with a commercially available or synthesized 4-fluoro-3-hydroxypiperidine, followed by a similar reaction sequence as for the parent compound.
Comparative Analysis of Biological Activity
The primary biological activity of interest for this class of compounds is the inhibition of GABA uptake. This is typically assessed using in vitro radiolabeled GABA uptake assays in synaptosomes or cell lines expressing specific GAT subtypes. In vivo efficacy is often evaluated in rodent models of seizures.
In Vitro GABA Uptake Inhibition
Experimental Protocol: [³H]GABA Uptake Assay in Rat Brain Synaptosomes
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue by differential centrifugation.
-
Assay: Incubate synaptosomes with varying concentrations of the test compounds in the presence of [³H]GABA.
-
Termination and Measurement: Terminate the uptake by rapid filtration and wash to remove extracellular [³H]GABA. Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits 50% of [³H]GABA uptake) from concentration-response curves.
Data Presentation:
| Compound ID | Modification | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) |
| 1 | Parent (Ethyl Ester) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 2a | Methyl Ester | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 2b | Isopropyl Ester | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3a | Dimethylamide | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3b | Morpholinamide | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 4a | 4-Fluoro | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 4b | N-Methyl | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
In Vivo Anticonvulsant Activity
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
-
Animal Dosing: Administer the test compounds intraperitoneally (i.p.) to mice at various doses.
-
Seizure Induction: After a predetermined pretreatment time, induce seizures by subcutaneous (s.c.) injection of PTZ.
-
Observation: Observe the mice for the onset of clonic and tonic-clonic seizures and record the latency to seizures and the incidence of mortality.
-
Data Analysis: Determine the ED₅₀ (the dose that protects 50% of the animals from seizures).
Data Presentation:
| Compound ID | Modification | PTZ-induced Seizures ED₅₀ (mg/kg, i.p.) | Maximal Electroshock (MES) ED₅₀ (mg/kg, i.p.) |
| 1 | Parent (Ethyl Ester) | Data to be determined | Data to be determined |
| 2a | Methyl Ester | Data to be determined | Data to be determined |
| 2b | Isopropyl Ester | Data to be determined | Data to be determined |
| 3a | Dimethylamide | Data to be determined | Data to be determined |
| 3b | Morpholinamide | Data to be determined | Data to be determined |
| 4a | 4-Fluoro | Data to be determined | Data to be determined |
| 4b | N-Methyl | Data to be determined | Data to be determined |
Structure-Activity Relationship (SAR) Discussion
Based on established knowledge from nipecotic acid and related GAT inhibitors, the following SAR trends can be anticipated:
-
Propanoate Chain:
-
Ester Modification: Altering the size of the alkyl group of the ester can influence lipophilicity and, consequently, BBB penetration and potency. Smaller alkyl groups may lead to faster hydrolysis, while bulkier groups could enhance metabolic stability.
-
Amide Analogs: Conversion of the ester to an amide is expected to increase metabolic stability. The nature of the amine substituent will impact polarity and hydrogen bonding potential, which can affect target engagement.
-
-
Piperidine Ring:
-
C-Substitution: The introduction of small substituents, such as fluorine at the 4-position, can modulate the pKa of the piperidine nitrogen and introduce favorable interactions within the binding site.
-
N-Substitution: N-alkylation is a common strategy to increase lipophilicity and potency. However, it can also impact selectivity across GAT subtypes.
-
Visualizations
Caption: Mechanism of action of Ethyl 3-(piperidin-3-yl)propanoate analogs as GABA uptake inhibitors.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound analogs. By leveraging established knowledge of GABA uptake inhibitors and employing rational design principles, a focused library of compounds can be synthesized and evaluated to delineate the structure-activity relationships governing potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein serve as a robust starting point for researchers in the field. Future work should focus on obtaining empirical data for the proposed analogs to validate the predictive SAR model and to identify lead candidates for further development as novel therapeutics for GABA-related CNS disorders.
References
- Note: As this is a synthesized guide based on established principles rather than direct citation of a single comparative study on this specific series of analogs, the references would typically include foundational papers on GABA uptake inhibitors, nipecotic acid derivatives, and relevant synthetic and pharmacological methodologies.
A Comparative Guide to the Potential Biological Activity of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar, chair-like conformation allows for precise three-dimensional arrangements of substituents, making stereochemistry a critical determinant of biological activity. When a chiral center is present, as in the case of 3-substituted piperidines like Ethyl 3-(piperidin-3-yl)propanoate, the individual enantiomers can exhibit vastly different pharmacological profiles. This guide provides a comparative analysis of the potential biological activities of the (R) and (S) enantiomers of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride.
It is important to note that, as of the writing of this guide, no direct experimental data has been published specifically comparing the biological activities of the enantiomers of this compound. Therefore, this guide will draw upon established principles of stereopharmacology and data from structurally analogous compounds, primarily derivatives of piperidine-3-carboxylic acid (nipecotic acid), to construct a predictive framework for their potential interactions and functional consequences.
Predicted Biological Target: The GABA Transporter System
Based on its structural similarity to nipecotic acid, a well-known inhibitor of γ-aminobutyric acid (GABA) uptake, the primary hypothesized target for Ethyl 3-(piperidin-3-yl)propanoate is the GABA transporter (GAT).[3][4] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its reuptake from the synaptic cleft via GATs is a key mechanism for terminating its signal.[5] Inhibition of GATs, particularly the GAT1 subtype, increases synaptic GABA concentrations, leading to enhanced inhibitory neurotransmission. This mechanism is clinically validated for the treatment of epilepsy and is being explored for anxiety and other neurological disorders.[6][7]
The parent compound, nipecotic acid, has limited therapeutic use due to its poor ability to cross the blood-brain barrier.[8] Esterification, as in Ethyl 3-(piperidin-3-yl)propanoate, is a common prodrug strategy to increase lipophilicity and facilitate brain penetration, where endogenous esterases would then hydrolyze the ester to release the active carboxylic acid.[8]
Stereoselectivity at the GABA Transporter: A Tale of Two Enantiomers
The interaction of small molecules with proteins is a highly specific, three-dimensional event. For chiral ligands, one enantiomer often fits into the binding site more favorably than the other, resulting in a significant difference in affinity and potency.
The most pertinent analogue for predicting the stereoselective action of Ethyl 3-(piperidin-3-yl)propanoate is the anticonvulsant drug Tiagabine . Tiagabine is (R)-N-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid and is a selective GAT1 inhibitor.[6] Pharmacological studies have unequivocally demonstrated that the biological activity of Tiagabine resides almost exclusively in the (R)-enantiomer . The corresponding (S)-enantiomer is significantly less potent.[9] This stereoselectivity is attributed to the specific orientation of the 3-position substituent on the piperidine ring within the GAT1 binding pocket.
By analogy with Tiagabine, it is highly probable that the (R)-enantiomer of Ethyl 3-(piperidin-3-yl)propanoate will be the more potent inhibitor of GAT1 . The (S)-enantiomer is expected to have significantly lower affinity for the transporter.
An Alternative Hypothesis: Muscarinic Receptor Activity
While GAT1 is the most probable target, it is crucial to consider other possibilities. Research on the ethyl ester of nipecotic acid itself has revealed unexpected pharmacology. A study found that (R)-nipecotic acid ethyl ester ((R)-NAEE) acts as a direct-acting cholinergic agonist, with greater efficacy at the M2 muscarinic receptor subtype than the M1 subtype .[9] In that particular study, (R)-NAEE was found to be an antagonist at M1 sites.[9] This finding underscores the principle that even subtle structural modifications can lead to activity at different targets and that stereochemistry remains a pivotal factor.
Therefore, it is plausible that the enantiomers of Ethyl 3-(piperidin-3-yl)propanoate could also interact with muscarinic receptors, potentially with opposing effects (agonist vs. antagonist) or different subtype selectivities.
Comparative Data Summary (Predictive)
The following table summarizes the predicted differences in the biological activity of the enantiomers of this compound, based on the activities of structurally related compounds.
| Feature | (R)-Enantiomer | (S)-Enantiomer | Rationale / Supporting Evidence |
| Primary Target (Hypothesized) | GABA Transporter 1 (GAT1) | GABA Transporter 1 (GAT1) | Structural analogy to nipecotic acid.[3][4] |
| Potency at GAT1 (Predicted) | High | Low to negligible | Based on the stereoselectivity of Tiagabine, where the (R)-enantiomer is the active GAT1 inhibitor.[9] |
| Functional Effect at GAT1 | Inhibition of GABA uptake | Minimal to no inhibition | Direct consequence of potency differences. |
| Secondary Target (Possible) | Muscarinic Acetylcholine Receptors (e.g., M2) | Muscarinic Acetylcholine Receptors | Based on the observed activity of (R)-nipecotic acid ethyl ester as a muscarinic agonist.[9] |
| Functional Effect at M2 (Possible) | Agonist | Unknown, potentially lower potency agonist or antagonist | Stereochemistry is critical for activity at muscarinic receptors. The effect of the (S)-enantiomer is difficult to predict without direct testing. |
| Therapeutic Potential | Anticonvulsant, Anxiolytic | Likely inactive as a GAT1 inhibitor | Based on the known therapeutic applications of GAT1 inhibitors.[5] |
Experimental Protocols
To validate the predictive framework outlined above, the following experimental workflows are essential.
Enantioselective Synthesis or Resolution
The first critical step is to obtain the individual enantiomers in high purity.
Workflow: Resolution of Racemic Ethyl 3-(piperidin-3-yl)propanoate
Caption: Workflow for chiral resolution.
Methodology:
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require optimization.
-
Separation: Separate the crystallized salt (e.g., the less soluble (R)-enantiomer salt) from the mother liquor (containing the more soluble (S)-enantiomer salt) by filtration.
-
Liberation of Free Base: Treat the separated salt and the mother liquor independently with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free piperidine base.
-
Extraction: Extract the enantiomerically enriched free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification and HCl Salt Formation: Purify each enantiomer by chromatography if necessary. Convert the purified free base back to the hydrochloride salt by treating with HCl in a suitable solvent (e.g., ether or isopropanol).
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (e.e.) of each final product using chiral High-Performance Liquid Chromatography (HPLC).
In Vitro Biological Evaluation: GABA Uptake Assay
This assay will determine the inhibitory potency of each enantiomer on GABA transporters.
Workflow: [³H]-GABA Uptake Inhibition Assay
Caption: Workflow for GABA uptake assay.
Methodology:
-
Cell/Tissue Preparation: Prepare either primary neuronal cultures, synaptosomes from rodent brain tissue, or a cell line stably expressing the human GAT1 transporter (e.g., HEK293-hGAT1).[10]
-
Compound Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the (R)- and (S)-enantiomers of this compound for a defined period.
-
GABA Uptake Initiation: Initiate GABA uptake by adding a known concentration of radiolabeled [³H]-GABA.
-
Uptake Termination: After a short incubation period (typically 1-5 minutes), rapidly terminate the uptake process by washing the cells with ice-cold buffer and collecting them on a filter mat using a cell harvester.
-
Quantification: Measure the amount of [³H]-GABA taken up by the cells using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the concentration of each enantiomer. Calculate the IC₅₀ (the concentration required to inhibit 50% of the uptake) for each enantiomer using non-linear regression analysis.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a robust predictive framework based on well-established structure-activity relationships of analogous compounds strongly suggests that the biological activity of this compound will be stereoselective. The (R)-enantiomer is predicted to be a significantly more potent GAT1 inhibitor than its (S)-counterpart, making it a candidate for development as an anticonvulsant or anxiolytic agent.
However, the surprising discovery of muscarinic activity for the structurally related (R)-nipecotic acid ethyl ester serves as a critical reminder of the complexities of pharmacology.[9] It highlights the imperative for comprehensive in vitro and in vivo characterization of both enantiomers to fully elucidate their pharmacological profiles and to identify not only the primary therapeutic activity but also any potential off-target effects that could influence the safety and efficacy of a future drug candidate. The experimental protocols outlined in this guide provide a clear path for researchers to undertake this essential investigation.
References
-
Pizzi, D. A., Leslie, C. P., Di Fabio, R., Seri, C., Bernasconi, G., Squaglia, M., ... & Negri, M. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 602-605. Available at: [Link]
-
Kowalska, M., Płaziński, W., & Siwek, A. (2020). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11. 1, Nav1. 5 and Cav1. 2. International journal of molecular sciences, 21(17), 6179. Available at: [Link]
-
Skovstrup, S., Storgaard, M., & Schiøtt, B. (2010). Pairwise structural comparison of tiagabine analogs gives new insights into their protein binding modes. ACS chemical neuroscience, 1(10), 688-701. Available at: [Link]
-
Zorn, S. H., Duman, R. S., Giachetti, A., Micheletti, R., Giraldo, E., Krogsgaard-Larsen, P., & Enna, S. J. (1987). (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors. The Journal of pharmacology and experimental therapeutics, 242(1), 173-178. Available at: [Link]
-
Höfner, G., & Wanner, K. T. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & medicinal chemistry, 21(11), 3073-3083. Available at: [Link]
-
van der Meer, M. A., Windhorst, A. D., Schuit, R. C., Bongarzone, S., Visser, G. W., Lammertsma, A. A., & Vos, R. J. (2017). Synthesis and evaluation of benzylic 18F-labeled N-biphenylalkynyl nipecotic acid derivatives for PET imaging of GABA transporter 1. ACS chemical neuroscience, 8(7), 1545-1557. Available at: [Link]
-
Schmid, D., Fraas, S., Lindner, A., & Wanner, K. T. (2019). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries. Bioorganic & medicinal chemistry, 27(5), 787-802. Available at: [Link]
-
Sundman, I., Lernmark, U., & Marcusson, J. (1992). [3H] nipecotic acid binding to GABA uptake sites in human brain. Brain research, 580(1-2), 311-316. Available at: [Link]
-
Płaziński, W., Kowalska, M., & Siwek, A. (2020). Pocket locations and binding modes of (R/S)-Tiagabine (R/S-TGB) and the investigated channels. ResearchGate. Available at: [Link]
-
Autech. (n.d.). High-Quality (R)-(-)-Nipecotic Acid Ethyl Ester CAS 25137-01-3. Retrieved from [Link]
-
Keller, D., Le-Kasaha, S., & Wanner, K. T. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & medicinal chemistry, 27(5), 822-831. Available at: [Link]
-
Höfner, G., & Wanner, K. T. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. ResearchGate. Available at: [Link]
-
Sytinskiĭ, I. A., Soldatenkov, A. T., & Lajtha, A. (1981). [Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes]. Biulleten' eksperimental'noi biologii i meditsiny, 91(6), 692-694. Available at: [Link]
-
Singh, S. K., Yamashita, A., & Gouaux, E. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO journal, 41(13), e110531. Available at: [Link]
-
Hellsberg, C., Hübner, H., Gmeiner, P., & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]
-
Papakyriakou, A., Havaki, S., Panagiotopoulos, E., Tzioumaki, N., & Zoidis, G. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(19), 6265. Available at: [Link]
-
Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective GABA uptake inhibitor. Epilepsia, 36(6), 612-626. Available at: [Link]
-
Shajahan, A., P, P. S., & K, S. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]
-
Shajahan, A., P, P. S., & K, S. (2025). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Davletbaeva, I. M., Mamedov, V. A., Gnezdilov, O. I., Samigullina, A. I., Kataeva, O. N., Sudakov, I. A., ... & Sinyashin, O. G. (2018). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[9] arene with Hydroxyl and Amine Groups. Molecules, 23(11), 2962. Available at: [Link]
-
Siwek, A., & Płaziński, W. (2021). Seizure Activity and Off-Label Use of Tiagabine. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Nipecotic acid. Retrieved from [Link]
Sources
- 1. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. [Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pairwise structural comparison of tiagabine analogs gives new insights into their protein binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]nipecotic acid binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of GABA Transporter Inhibitors: Profiling Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
For researchers in neuropharmacology and drug development, the precise characterization of a compound's interaction with its intended target and potential off-target effects is paramount. This guide provides a comparative analysis of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride, a compound structurally related to known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). As the primary inhibitory neurotransmitter in the central nervous system, GABA's synaptic concentration is tightly regulated by GATs, making them a key target for therapeutic intervention in conditions like epilepsy and anxiety.[1][2][3]
This document will objectively compare the hypothetical cross-reactivity profile of this compound against the four known GABA transporter subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[1][4] We will present supporting experimental data for well-characterized GAT inhibitors to provide a framework for this comparison and detail the methodologies required to generate such data.
The Significance of GABA Transporter Selectivity
The four subtypes of GABA transporters exhibit distinct expression patterns and physiological roles. GAT1 is the most abundant GAT in the brain and is a primary target for anticonvulsant drugs.[1][4] GAT2, GAT3, and BGT-1 are also present in the nervous system, and their modulation can lead to different physiological outcomes. Therefore, the selectivity of a GAT inhibitor is a critical determinant of its therapeutic efficacy and side-effect profile. A non-selective inhibitor might offer broad-spectrum GABAergic enhancement but could also lead to undesirable off-target effects. Conversely, a highly selective inhibitor allows for a more targeted therapeutic approach.
Comparative Compounds
To establish a robust comparison, we will evaluate this compound against a panel of established GAT inhibitors with varying selectivity profiles:
-
Tiagabine: A clinically approved anticonvulsant, highly selective for GAT1.[2][3]
-
SNAP-5114: A known selective inhibitor of GAT3.
-
Nipecotic Acid: A less selective GAT inhibitor that serves as a foundational structure for many more potent and selective analogs.[3]
Experimental Determination of Cross-Reactivity: A Methodological Overview
The gold standard for determining the inhibitory activity and selectivity of compounds against GABA transporters is the [³H]GABA uptake assay . This in vitro assay utilizes cell lines, typically Human Embryonic Kidney 293 (HEK-293) cells, engineered to express a single subtype of the GABA transporter (GAT1, GAT2, GAT3, or BGT-1).
Experimental Workflow: [³H]GABA Uptake Assay
Caption: Workflow for the [³H]GABA uptake assay.
Detailed Protocol: [³H]GABA Uptake Assay
-
Cell Culture and Transfection:
-
Maintain HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For each GAT subtype, transfect a separate batch of cells with a plasmid encoding the specific transporter (e.g., pCMV-hGAT1).
-
24 hours post-transfection, seed the cells into 96-well plates at a density of 50,000 cells per well.
-
-
Assay Procedure:
-
48 hours post-transfection, wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound, Tiagabine, SNAP-5114) for 20 minutes at room temperature.
-
Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.
-
Incubate for 10 minutes at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.
-
-
Detection and Analysis:
-
Lyse the cells with a scintillation cocktail.
-
Quantify the amount of intracellular [³H]GABA using a scintillation counter.
-
The results are expressed as a percentage of the uptake in control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces GABA uptake by 50%).
-
Comparative Cross-Reactivity Data
The following table presents hypothetical IC50 values for this compound alongside experimental data for our comparative compounds. This illustrates how the selectivity profile of a novel compound can be benchmarked against known standards.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT-1 IC50 (µM) | Selectivity Profile |
| Ethyl 3-(piperidin-3-yl)propanoate HCl (Hypothetical) | 5.2 | >100 | 25.8 | >100 | Moderately GAT1/GAT3 selective |
| Tiagabine | 0.1 | >100 | >100 | >100 | Highly GAT1 selective |
| SNAP-5114 | >100 | 21 | 5 | >100 | GAT3 selective |
| Nipecotic Acid | 10 | 50 | 30 | >100 | Poorly selective |
Note: The data for this compound is hypothetical and for illustrative purposes only. The data for the comparative compounds are representative values from the literature.
Interpreting the Data: A Causal Analysis
The hypothetical data suggests that this compound may possess a moderate selectivity for GAT1 and GAT3 over GAT2 and BGT-1. The piperidine ring is a common feature in many GAT inhibitors, and the ethyl propanoate side chain likely influences the binding affinity and selectivity.[3] The difference in potency between our hypothetical compound and Tiagabine, which is also a piperidine derivative, underscores the significant impact of substitutions on the piperidine nitrogen and the nature of the lipophilic moiety.
The following diagram illustrates the concept of inhibitor selectivity for different GABA transporter subtypes.
Caption: Conceptual diagram of GAT inhibitor selectivity.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for assessing the cross-reactivity of this compound against the four known GABA transporter subtypes. The detailed protocol for the [³H]GABA uptake assay provides a robust and reproducible method for generating the necessary data. Based on our hypothetical data, this compound presents an interesting profile with moderate selectivity for GAT1 and GAT3.
For drug development professionals, the next steps would involve synthesizing and testing this compound to validate these hypothetical findings. Further characterization could include functional assays to determine if the compound acts as a competitive or non-competitive inhibitor. Additionally, in vivo studies would be necessary to assess its pharmacokinetic properties and therapeutic potential. The methodologies and comparative data presented here serve as a critical foundation for these future investigations.
References
-
Frontiers in Cellular Neuroscience. (2022). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. [Link]
-
Frontiers in Pharmacology. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. [Link]
-
PubMed. (n.d.). The GABA transporter and its inhibitors. [Link]
-
PubMed Central. (2020). Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects. [Link]
-
PubMed. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. [Link]
Sources
- 1. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Specificity of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
A Comparative Analysis for Drug Development Professionals
As Senior Application Scientists, we understand that the journey from a promising small molecule to a viable drug candidate is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive evaluation of a compound's specificity. This guide provides an in-depth, technical comparison of methodologies to assess the specificity of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride, a compound of interest due to its piperidine scaffold, which is prevalent in centrally active agents. While direct extensive public data on this specific molecule is limited, the principles and experimental workflows detailed herein are grounded in established practices for analogous compounds, particularly those targeting GABAergic systems.
Introduction: The Significance of Specificity in Piperidine-based Modulators
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS).[1] Its conformational flexibility allows for optimal binding to a variety of receptors and enzymes. This compound, with its characteristic piperidine core and ethyl propanoate side chain, presents a chemical structure suggestive of potential interaction with neurotransmitter receptors, such as the γ-aminobutyric acid type A (GABA-A) receptors.[2][3][4] GABA-A receptors are the primary mediators of fast synaptic inhibition in the brain and are well-established targets for therapeutics treating anxiety, epilepsy, and sleep disorders.[5]
However, the therapeutic success of any new chemical entity hinges on its specificity. Off-target effects can lead to undesirable side effects, toxicity, or a convoluted pharmacological profile that can derail a development program.[6] Therefore, a robust evaluation of a compound's specificity is not merely a characterization step but a critical, go/no-go decision point in preclinical drug development.[7]
This guide will compare and contrast experimental approaches to thoroughly profile the specificity of this compound, using a hypothetical scenario where its primary biological target is a subtype of the GABA-A receptor. We will explore how to build a compelling data package that not only identifies the primary target but also systematically rules out significant off-target interactions.
Experimental Workflow for Specificity Profiling
A multi-pronged approach is essential for a comprehensive specificity assessment. This typically begins with primary target identification and affinity determination, followed by a broader screening against a panel of related and unrelated targets, and finally, functional assays to confirm the nature of the interaction.
Step-by-Step Protocol: Radioligand Binding Assay for GABA-A Receptor Subtypes
This protocol is designed to determine the binding affinity (Ki) of this compound for various GABA-A receptor subtypes.
Objective: To quantify the affinity of the test compound for α1β2γ2, α2β2γ2, α3β2γ2, and α5β2γ2 GABA-A receptor subtypes.
Materials:
-
Cell membranes expressing the individual GABA-A receptor subtypes.
-
Radioligand: [3H]muscimol (a high-affinity GABA-A agonist).[3]
-
Non-specific binding control: Unlabeled GABA.
-
Test compound: this compound.
-
Assay buffer: Tris-HCl buffer, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]muscimol, and either buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]muscimol binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Causality behind Experimental Choices:
-
Choice of Radioligand: [3H]muscimol is a potent and selective agonist for the GABA binding site on GABA-A receptors, making it an excellent tool for competition binding assays.[3]
-
Receptor Subtypes: The chosen subtypes represent the most abundant and pharmacologically relevant GABA-A receptors in the CNS, associated with sedative (α1), anxiolytic (α2/α3), and cognitive (α5) effects.[5]
-
Non-specific Binding Control: Using a high concentration of unlabeled GABA ensures that any remaining radioactivity is due to non-specific binding of the radioligand to the filter or membranes, allowing for accurate calculation of specific binding.
Comparative Analysis: this compound vs. Alternative Modulators
To put the specificity of this compound into context, it is crucial to compare its performance against well-characterized compounds. For this guide, we will compare it with Diazepam (a non-selective benzodiazepine) and a hypothetical subtype-selective compound, "Analog B".
Binding Affinity Profile
| Compound | GABA-A α1β2γ2 (Ki, nM) | GABA-A α2β2γ2 (Ki, nM) | GABA-A α3β2γ2 (Ki, nM) | GABA-A α5β2γ2 (Ki, nM) |
| This compound | 50 | 45 | 60 | >1000 |
| Diazepam | 20 | 15 | 18 | 25 |
| Analog B | >1000 | 30 | 25 | >1000 |
Interpretation: The hypothetical data in the table suggests that this compound exhibits preferential binding to GABA-A receptors containing α1, α2, and α3 subunits over those with the α5 subunit. In contrast, Diazepam is non-selective across these subtypes. "Analog B" demonstrates higher selectivity for α2 and α3 containing receptors. This initial binding data provides a strong rationale for further functional characterization.
Functional Specificity: Electrophysiological Analysis
Binding affinity does not always correlate with functional activity. Therefore, electrophysiology is a critical next step to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Protocol Outline: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Oocytes are harvested and injected with cRNAs encoding the subunits for the desired GABA-A receptor subtype.
-
Electrophysiological Recording: After 2-4 days of expression, oocytes are voltage-clamped, and GABA-evoked chloride currents are recorded.[2][5]
-
Compound Application: A low concentration of GABA (EC20) is applied to establish a baseline current. The test compound is then co-applied with GABA at increasing concentrations.
-
Data Analysis: The potentiation or inhibition of the GABA-evoked current is measured and plotted against the compound concentration to determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximal efficacy.[5]
Off-Target Profiling: A Broad-Based Approach
Even with promising on-target activity, a comprehensive off-target screen is non-negotiable. A standard industry practice is to screen the compound against a panel of receptors, ion channels, and enzymes at a fixed concentration (e.g., 10 µM). Any significant inhibition (typically >50%) warrants further investigation with full dose-response curves.
| Target Class | Representative Targets | This compound (% Inhibition @ 10 µM) |
| GPCRs | Dopamine D2, Serotonin 5-HT2A, Adrenergic α1 | < 10% |
| Ion Channels | hERG, Nav1.5, Cav1.2 | < 15% |
| Enzymes | COX-1, COX-2, MAO-A | < 5% |
Trustworthiness of the Protocol: This tiered approach, from high-throughput binding assays to lower-throughput, high-content functional assays, creates a self-validating system. A compound that demonstrates high affinity in binding assays, potent functional activity in electrophysiology, and a clean profile in a broad off-target screen is a highly credible candidate for further development.
Conclusion: Building a Defensible Specificity Profile
The evaluation of a compound's specificity is a cornerstone of modern drug discovery. For this compound, a systematic approach beginning with binding assays across a family of related targets, followed by functional confirmation and broad off-target screening, is paramount. By comparing its activity profile with both non-selective and highly selective reference compounds, researchers can gain a clear understanding of its therapeutic potential and potential liabilities. This rigorous, evidence-based approach is essential for making informed decisions and de-risking the progression of new chemical entities toward clinical development.
References
-
Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Psychopharmacology, 227(4), 677-687. Available at: [Link]
-
Zaugg, J., et al. (2011). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed. Available at: [Link]
-
Atanasov, A. G., et al. (2021). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 26(11), 3279. Available at: [Link]
-
Jansen, M., et al. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry, 51(15), 4595-4606. Available at: [Link]
-
Baur, R., et al. (2013). HPLC-Based Activity Profiling: Discovery of Piperine as a Positive GABA(A) Receptor Modulator Targeting a Benzodiazepine-Independent Binding Site. Journal of Natural Products, 76(9), 1644-1651. Available at: [Link]
-
Steffensen, T. B., et al. (2018). GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding. Drug Metabolism and Disposition, 46(1), 59-68. Available at: [Link]
-
ACS Publications. (2013). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2020). Pyrrolidine, thiomorpholine and piperidine GABA analogues. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(piperidin-3-yl)propanoate hydrochloride. Available at: [Link]
-
Dimmock, J. R., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(piperidin-3-yl)propanoate hydrochloride. Available at: [Link]
-
ChemBK. (n.d.). ethyl 3-(piperidin-1-yl)propanoate. Available at: [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Dimmock, J. R., et al. (1995). 3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and Related Compounds: A Novel Class of Cytotoxic and Anticancer Agents. Journal of Medicinal Chemistry, 38(11), 1955-1963. Available at: [Link]
-
MDPI. (2020). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 25(1), 25. Available at: [Link]
Sources
- 1. PubChemLite - Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (C10H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.st [sci-hub.st]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Pharmacokinetic Comparison of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride Derivatives: A Guide for Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its prevalence in numerous FDA-approved drugs and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3][4] This guide provides an in-depth pharmacokinetic comparison of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride and a series of its rationally designed derivatives. As direct comparative experimental data for this specific series is not publicly available, this document serves as a practical and scientifically-grounded illustration of how such a comparison would be conducted and interpreted in a drug discovery setting. The presented data is hypothetical but is based on established structure-activity relationships (SAR) and pharmacokinetic principles for piperidine-containing molecules.[2][5]
Introduction: The Rationale for Derivatization
This compound (E3P-HCl) serves as our parent compound. Its structure, featuring a piperidine ring and an ethyl ester, presents multiple opportunities for chemical modification to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The primary goal of creating derivatives is often to enhance oral bioavailability, prolong half-life, and minimize off-target effects.[1][2]
For the purpose of this guide, we will consider three hypothetical derivatives with modifications at key positions:
-
Derivative A (N-Methylation): Introduction of a methyl group on the piperidine nitrogen.
-
Derivative B (Fluorination): Addition of a fluorine atom to the piperidine ring.
-
Derivative C (Ester to Amide): Replacement of the ethyl ester with a dimethylamide group.
These modifications are chosen for their well-documented influence on lipophilicity, metabolic stability, and membrane permeability.
Comparative Pharmacokinetic Profiling: Methodology and Rationale
A comprehensive understanding of a drug candidate's pharmacokinetic profile is paramount for its successful development. The following section details the standard in vitro assays that would be employed to compare E3P-HCl and its derivatives.
Intestinal Absorption: The Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6][7][8][9][10] When cultured as a monolayer, these cells differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[10]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker such as Lucifer yellow.
-
Compound Application: The test compounds (E3P-HCl and its derivatives) are dissolved in a transport buffer and added to the apical (A) side of the monolayer.
-
Sampling: At predetermined time points, samples are taken from the basolateral (B) side.
-
Quantification: The concentration of the compound in the basolateral samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined to assess the potential for active efflux.
A high Papp (A-to-B) value generally correlates with good intestinal absorption. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein, which can limit oral bioavailability.
Distribution: Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site.[11][12][13][14] Only the unbound fraction of a drug is pharmacologically active.
-
Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Sample Preparation: One chamber is filled with plasma (human, rat, or mouse), and the other with a buffer solution containing the test compound.
-
Equilibration: The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated from the difference in concentrations between the two chambers.
Metabolism: In Vitro Metabolic Stability
The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[15][16][17] High metabolic instability can lead to rapid clearance and a short half-life in vivo.
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) in the presence of NADPH, a necessary cofactor for CYP enzyme activity.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Hypothetical Comparative Data and Interpretation
The following table summarizes the plausible pharmacokinetic data for E3P-HCl and its hypothetical derivatives, based on the principles of structure-activity relationships.
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Efflux Ratio | Plasma Protein Binding (%) | In Vitro Half-life (t½, min) |
| E3P-HCl (Parent) | 5.2 | 1.5 | 35 | 45 |
| Derivative A (N-Methyl) | 6.8 | 1.3 | 42 | 55 |
| Derivative B (Fluorinated) | 5.9 | 1.6 | 38 | 70 |
| Derivative C (Dimethylamide) | 4.5 | 1.4 | 55 | >120 |
Interpretation of Results:
-
E3P-HCl (Parent): Exhibits moderate permeability and is not a significant substrate for efflux pumps. Its plasma protein binding is relatively low, and it has a moderate metabolic stability.
-
Derivative A (N-Methyl): The addition of a small, lipophilic methyl group on the nitrogen slightly increases its permeability. The N-methylation may also subtly alter its interaction with metabolic enzymes, leading to a modest increase in its metabolic stability.
-
Derivative B (Fluorinated): The introduction of a fluorine atom can block sites of metabolism, significantly enhancing the metabolic stability and prolonging the in vitro half-life. The impact on permeability and plasma protein binding is expected to be minimal.
-
Derivative C (Dimethylamide): Replacing the ester with a more stable amide bond drastically increases metabolic stability, as amides are less susceptible to hydrolysis by esterases. However, the increased polarity of the amide may slightly reduce its passive permeability. The amide functionality could also lead to increased plasma protein binding.
Visualizing the Comparison
Chemical Structures
Caption: Chemical structures of the parent compound and its hypothetical derivatives.
Experimental Workflow: Pharmacokinetic Profiling
Caption: A streamlined workflow for in vitro pharmacokinetic profiling.
Conclusion
This guide illustrates a systematic approach to comparing the pharmacokinetic properties of a parent compound, this compound, and its rationally designed derivatives. Through a series of well-established in vitro assays, researchers can gain critical insights into how structural modifications influence a compound's ADME profile. The hypothetical data presented herein demonstrates that targeted chemical changes, such as N-methylation, fluorination, and ester-to-amide substitution, can predictably modulate permeability, metabolic stability, and plasma protein binding. This iterative process of design, synthesis, and pharmacokinetic evaluation is fundamental to the optimization of lead compounds in modern drug discovery.
References
-
Dubey, R. K., Leeners, B., & Imthurn, B. (2017). Piperine Decreases Binding of Drugs to Human Plasma and Increases Uptake by Brain Microvascular Endothelial Cells. Phytotherapy Research, 31(12), 1868-1874. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]
-
PubMed. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1004. [Link]
-
ChemSynthesis. (n.d.). ethyl 3-(3-vinyl-4-piperidinyl)propanoate. Retrieved from [Link]
-
PubMed. (1983). Pethidine binding to blood cells and plasma proteins in old and young subjects. British Journal of Anaesthesia, 55(11), 1083-1088. [Link]
-
ResearchGate. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). Plasma Protein Binding in Drug Discovery and Development. Retrieved from [Link]
-
National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2531. [Link]
-
National Institutes of Health. (2015). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 13(12), 7346-7365. [Link]
-
YouTube. (2022, June 13). PPB Training Video. Retrieved from [Link]
-
PubMed. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. Journal of Medicinal Chemistry, 41(14), 2439-2441. [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
-
ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(13), 9036-9053. [Link]
-
ChemBK. (n.d.). ethyl 3-(piperidin-1-yl)propanoate. Retrieved from [Link]
-
Forensic Toxicology. (2020). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistrySelect, 3(41), 11545-11550. [Link]
-
PubMed. (1973). Anabolic steroids. Part 3: metabolism of ethylestrenol in rat liver preparations in vitro. Xenobiotica, 3(12), 771-778. [Link]
-
National Institutes of Health. (2019). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 18(4), 1888-1901. [Link]
-
PubMed. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Piperine Decreases Binding of Drugs to Human Plasma and Increases Uptake by Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pethidine binding to blood cells and plasma proteins in old and young subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. bioivt.com [bioivt.com]
- 16. In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anabolic steroids. Part 3: metabolism of ethylestrenol in rat liver preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-faceted Spectroscopic Approach to Confirming the Structure of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride
A Senior Application Scientist's Guide to Unambiguous Molecular Identification
In the landscape of drug development and organic synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound like Ethyl 3-(piperidin-3-yl)propanoate hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry, assuming its structure is correct is a liability.[1] This guide presents a comprehensive, multi-technique spectroscopic workflow designed to provide orthogonal, self-validating data points that, when integrated, leave no room for structural ambiguity.
We will move beyond a simple checklist of techniques. Instead, we will delve into the why—the causal relationships between molecular structure and spectral output. This guide is structured to demonstrate how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry each provide a unique piece of the puzzle. When assembled, these pieces form a complete and validated picture of the target molecule, embodying the principles of scientific integrity and expertise.
The Integrated Spectroscopic Workflow
The confirmation strategy relies on a synergistic application of multiple spectroscopic techniques. No single method is sufficient on its own; their combined power lies in the cross-validation of functional groups, connectivity, and molecular mass.
Figure 1: An integrated workflow for spectroscopic structure validation.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise hydrogen framework of an organic molecule. By analyzing chemical shifts, integration values, and splitting patterns (multiplicity), we can deduce the connectivity of proton-bearing atoms.
Causality Behind the Signals: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms, like oxygen and protonated nitrogen, withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value). Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons, results in the splitting of signals into multiplets, revealing crucial information about neighboring protons.
Expected ¹H NMR Data (400 MHz, D₂O):
| Assigned Protons | Structure Fragment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| a | -O-CH₂ -CH₃ | ~4.1 - 4.2 | Quartet (q) | 2H | Adjacent to electronegative oxygen; split by 3 protons on b . |
| b | -O-CH₂-CH₃ | ~1.2 - 1.3 | Triplet (t) | 3H | Ethyl group methyl; split by 2 protons on a . |
| c | -CH₂ -COO- | ~2.4 - 2.6 | Triplet (t) | 2H | Alpha to carbonyl group; deshielded. |
| d | Piperidine H2/H6 (axial/eq) | ~3.3 - 3.6 | Multiplet (m) | 2H | Adjacent to the deshielding N-H₂⁺ group. |
| e | Piperidine H2/H6 (axial/eq) | ~2.9 - 3.2 | Multiplet (m) | 2H | Adjacent to the deshielding N-H₂⁺ group. |
| f | Piperidine H3 (axial) | ~2.0 - 2.2 | Multiplet (m) | 1H | Methine proton at the substitution point. |
| g, h | Piperidine H4/H5 (axial/eq) | ~1.5 - 1.9 | Multiplet (m) | 4H | Aliphatic protons on the piperidine ring. |
| i | -CH₂ -CH(piperidine)- | ~1.7 - 1.9 | Multiplet (m) | 2H | Aliphatic protons adjacent to the ring. |
| j | NH₂ ⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | 2H | Protons on positively charged nitrogen, exchangeable. |
Note: The use of D₂O as a solvent will cause the NH₂ ⁺ signal to exchange with deuterium, leading to its disappearance from the spectrum. This experiment is a key method for identifying exchangeable protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.
-
Solvent Choice: D₂O is ideal for observing the disappearance of the N-H protons. DMSO-d₆ can be used if observing the N-H coupling is desired. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm) if not using a solvent with a pre-calibrated residual peak.[2]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS. Integrate all signals and identify multiplicities.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
Carbon-13 NMR provides a direct count of the non-equivalent carbon atoms in a molecule and offers insight into their chemical environment.
Causality Behind the Signals: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its hybridization and electronic environment. Carbons bonded to electronegative atoms (O, N) are shifted downfield. Carbonyl carbons are particularly deshielded and appear at the far downfield end of the spectrum (~170-210 ppm).[3]
Expected ¹³C NMR Data (100 MHz, D₂O):
| Assigned Carbon | Structure Fragment | Expected Chemical Shift (ppm) | Rationale |
| 1 | C =O | ~174 - 176 | Ester carbonyl carbon, highly deshielded. |
| 2 | -O-C H₂-CH₃ | ~61 - 63 | Carbon bonded to electronegative oxygen. |
| 3 | Piperidine C 2/C6 | ~45 - 48 | Carbons adjacent to the protonated nitrogen. |
| 4 | Piperidine C 3 | ~35 - 38 | Methine carbon, site of substitution. |
| 5 | -C H₂-COO- | ~33 - 36 | Carbon alpha to the carbonyl group. |
| 6 | Piperidine C 4/C5 | ~25 - 30 | Aliphatic carbons in the piperidine ring. |
| 7 | -C H₂-CH(piperidine)- | ~28 - 32 | Aliphatic carbon adjacent to the ring. |
| 8 | -O-CH₂-C H₃ | ~13 - 15 | Terminal methyl carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.
-
Instrument Setup: Acquire on a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (standard).
-
Pulse Angle: 45 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 or more, as needed for adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum.
FT-IR Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.
Causality Behind the Signals: Covalent bonds vibrate at specific frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these peaks are characteristic of specific functional groups.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| ~3000 - 2700 | N-H₂⁺ (Amine Salt) | N-H Stretch | Very broad, strong band, often with multiple sub-peaks.[4][5] |
| ~2950 - 2850 | C-H (Aliphatic) | C-H Stretch | Medium to strong, sharp peaks. |
| ~1735 | C=O (Ester) | C=O Stretch | Strong, sharp peak. |
| ~1600 - 1500 | N-H₂⁺ | N-H Bend | Medium intensity, broad.[6] |
| ~1240 | C-O (Ester) | C-O Stretch | Strong, characteristic peak. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the hydrochloride salt with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural evidence.
Causality Behind the Signals: In Electrospray Ionization (ESI), a soft ionization technique, the molecule is typically protonated to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion reveals the molecular weight of the free base. Tandem MS (MS/MS) involves isolating the molecular ion and fragmenting it through collision-induced dissociation, providing predictable cleavages that corroborate the proposed structure.
-
Molecular Formula: C₁₀H₁₉NO₂
-
Molecular Weight (Free Base): 185.26 g/mol
-
Molecular Weight (HCl Salt): 221.72 g/mol
Expected ESI-MS Data:
| m/z Value | Ion | Rationale |
| 186.15 | [M+H]⁺ | Protonated molecular ion of the free base (C₁₀H₂₀NO₂⁺). This is the expected base peak in positive ion mode. |
| 222.12 | [M(HCl)+H]⁺ | Less likely, but possible observation of the protonated salt. |
Key Fragmentation Pathways ([M+H]⁺ at m/z 186.15):
-
Loss of Ethanol (-46 Da): Cleavage of the ester can lead to the loss of ethanol, resulting in a fragment at m/z 140.10.
-
Alpha-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[7][8]
-
Loss of the Ethyl Propanoate Side Chain: Cleavage at the C3 position of the piperidine ring can result in a fragment corresponding to the protonated piperidine ring itself or related structures.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 50-500.
-
-
Tandem MS (MS/MS):
-
Set the mass spectrometer to isolate the precursor ion (m/z 186.15).
-
Apply collision energy (typically 10-30 eV) to induce fragmentation.
-
Scan for the resulting product ions.
-
Conclusion: A Self-Validating Structural Confirmation
By systematically applying these four spectroscopic techniques, we generate a matrix of interconnected data that provides a robust and defensible structural confirmation of this compound.
-
FT-IR confirms the presence of the essential N-H⁺, C=O (ester), and C-O functional groups.
-
Mass Spectrometry validates the molecular weight of the free base (185.26 g/mol ) via the [M+H]⁺ ion at m/z 186.15 and provides fragmentation patterns consistent with the proposed structure.
-
¹³C NMR shows the correct count of eight unique carbon environments, with chemical shifts corresponding to the ester, piperidine ring, and alkyl chain carbons.
-
¹H NMR provides the most detailed map, confirming the connectivity and relative positions of all protons, from the characteristic quartet/triplet of the ethyl group to the complex multiplets of the substituted piperidine ring.
Each piece of data validates the others. The C=O stretch in the FT-IR corresponds to the carbonyl carbon at ~175 ppm in the ¹³C NMR. The integrated proton count in the ¹H NMR matches the number of hydrogens in the molecular formula derived from the mass spectrum. This cohesive, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for advancing drug development and research.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link][9]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. U.S. Department of Commerce. [Link][10][11][12][13]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link][4]
-
LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]
-
Cabral, B. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link][8]
Sources
- 1. jetir.org [jetir.org]
- 2. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction to Spectroscopy, 5th Edition - 9781285460123 - Cengage [cengage.com]
- 10. NIST Chemistry WebBook [webbook.nist.gov]
- 11. Welcome to the NIST WebBook [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The NIST Chemistry Webbook | NIST [nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(piperidin-3-yl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed protocol for the safe disposal of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is based on the known hazards of structurally similar piperidine derivatives and established best practices for hazardous waste management.
Hazard Assessment and Core Safety Principles
Anticipated Hazards:
-
Skin and Eye Irritation: Similar piperidine compounds are known to cause skin irritation and serious eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][4]
Core Safety Directives:
-
Work in a Ventilated Area: All handling of this compound should occur in a well-ventilated chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to ensure personal safety when handling and disposing of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols that can cause serious eye damage.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential absorption.[2][4] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect against accidental spills and contamination of personal clothing.[1][4] |
| Respiratory Protection | A certified respirator should be used if there is a risk of generating dust or aerosols.[1] | To prevent inhalation of the compound, which may cause respiratory tract irritation.[2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
Step 1: Waste Segregation and Collection
-
Carefully transfer all waste materials containing this compound into a designated hazardous waste container.
-
This includes unused product, contaminated consumables (e.g., pipette tips, weighing paper), and any absorbent material from spill clean-ups.[1]
-
Crucially, do not mix this waste with incompatible materials.
Step 2: Container Labeling
-
The hazardous waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date.[6]
-
Associated hazard pictograms (e.g., irritant, harmful).
-
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[2]
-
The storage area should be away from heat, sparks, and open flames.[4]
-
Ensure the storage location is inaccessible to unauthorized personnel.
Step 4: Professional Disposal
-
The final disposal of the hazardous waste must be carried out by a licensed professional waste disposal service.[7]
-
Consult your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain the hazard.
Step 1: Evacuate and Ventilate
-
Immediately evacuate the immediate spill area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
Step 2: Contain the Spill
Step 3: Collect Absorbed Material
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
Step 4: Decontaminate the Area
-
Thoroughly clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[1]
-
Dispose of all contaminated cleaning materials as hazardous waste.[1]
Regulatory Framework
The disposal of hazardous chemical waste is governed by a strict regulatory framework. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[8][9] State and local regulations may impose additional requirements.[8] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals.
- AK Scientific, Inc. (n.d.). (S)-N-Piperidin-3-yl-acetamide Safety Data Sheet.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- Apollo Scientific. (2023, August 3). (S)-Piperidin-3-ol Safety Data Sheet.
- Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube.
- Safety Data Sheet. (n.d.). Piperidine.
- Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, hydrochloride.
- ChemBK. (n.d.). ethyl 3-(piperidin-1-yl)propanoate.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - ethyl propionate.
- PubChem. (n.d.). 1-Ethyl-3-piperidone hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. crystal-clean.com [crystal-clean.com]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
A Researcher's Guide to the Safe Handling of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride
As a novel compound in many research and development pipelines, Ethyl 3-(piperidin-3-yl)propanoate hydrochloride requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.
Understanding the Hazard Profile
-
Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive substance.[1][2][3][4][5] It is known to cause severe skin burns and eye damage, and it is harmful if swallowed or inhaled.[3] The piperidine structure within the target molecule suggests a potential for similar, albeit likely attenuated, hazards. Therefore, assuming the compound is a skin and eye irritant is a prudent starting point.[6][7]
-
Hydrochloride Salt: The hydrochloride salt form generally indicates that the compound is a solid at room temperature. Hydrochloride salts of amines can be corrosive, particularly to mucous membranes.[8][9][10] Inhalation of dust can cause respiratory irritation.[6][11]
Given these characteristics, this compound should be treated as a hazardous substance with unknown toxicological properties.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. Always inspect gloves for integrity before use.[3][4] | Provides a barrier against potential skin irritation and absorption. Double-gloving is recommended when handling neat material. |
| Eye & Face Protection | ANSI-approved safety goggles with side shields.[4] A face shield should be worn when handling larger quantities or if there is a splash risk.[4][10] | Protects against accidental splashes of solutions or airborne particles that could cause serious eye damage. |
| Protective Clothing | A flame-retardant lab coat, full-length pants, and closed-toe shoes are mandatory.[4][9] | Prevents skin contact with the chemical. Ensures no skin is exposed between the shoe and ankle. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2][8][9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[8][10] | Minimizes the risk of inhaling fine powders or aerosols, which can cause respiratory tract irritation.[6][11] |
Step-by-Step Safe Handling Protocol
The following workflow is designed to minimize exposure and ensure a safe laboratory environment from preparation to disposal.
Protocol Steps:
-
Assemble PPE: Before entering the laboratory, don the appropriate PPE as detailed in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[2][9] Cover the work surface with absorbent, disposable bench paper.
-
Weigh Chemical: Use an anti-static weighing dish to prevent dispersal of the fine powder. Perform all weighing operations within the fume hood.
-
Solubilization: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Perform Reaction: Keep all reaction vessels within the fume hood.
-
Decontaminate Work Area: After use, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Dispose of Waste: All solid and liquid waste containing this compound must be disposed of in a properly labeled hazardous waste container.[4][6] Do not pour down the drain.[4][5]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after removing PPE.[4][12]
Emergency Procedures: Be Prepared
Spills:
-
Small Spills (<1g): If you are trained and it is safe to do so, use an absorbent material to clean up the spill.[2][8] Place the absorbent material in a sealed bag and dispose of it as hazardous waste.
-
Large Spills: Evacuate the immediate area and alert your supervisor and institutional safety office.[4]
Exposures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and seek immediate medical attention.
By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- Chemos GmbH & Co.KG.
- Cole-Parmer.
- Penta Chemicals. (2024, May 7).
- CDH Fine Chemical.
- Carl ROTH.
- Standard Oper
- Thermo Fisher Scientific. (2025, December 21).
- Sigma-Aldrich. (2024, March 2).
- Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. (2025, December 18).
- BLD Pharmatech.
- NOVA Chemicals. (2025, July 9).
- Quora. (2023, October 15).
- CymitQuimica. (2024, December 19).
- National Center for Biotechnology Information.
- MSDS of Ethyl 3-amino-3-(4-chlorophenyl)
- AK Scientific, Inc. (S)
- ChemBK. ethyl 3-(piperidin-1-yl)
- Hydrochloric Acid SOP.
- CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
Sources
- 1. chemos.de [chemos.de]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. aksci.com [aksci.com]
- 7. chembk.com [chembk.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 11. capotchem.cn [capotchem.cn]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
